molecular formula C24H37NO10 B564743 Butamirate-d5 Citrate CAS No. 1215650-08-0

Butamirate-d5 Citrate

Cat. No.: B564743
CAS No.: 1215650-08-0
M. Wt: 504.588
InChI Key: JVKMHUAWFDGPTF-UHBAQTEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A novel labeled antitussive drug.>

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKMHUAWFDGPTF-UHBAQTEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675734
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215650-08-0
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and metabolic research, isotopically labeled compounds are indispensable tools. The selective incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule creates an internal standard that is chemically identical to the analyte but mass-spectrometrically distinct. This allows for precise quantification in complex biological matrices, overcoming challenges of ion suppression and extraction variability. Butamirate-d5 Citrate, a deuterated analog of the non-opioid antitussive agent Butamirate Citrate, serves this critical function. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, physicochemical characteristics, synthesis, and analytical quantification. While specific experimental data for the deuterated form is limited in publicly available literature, this guide will leverage data from its non-deuterated counterpart, Butamirate Citrate, to provide a thorough and practical resource for the scientific community.

Chemical Identity and Physicochemical Properties

This compound is the citrate salt of Butamirate in which five hydrogen atoms on the ethyl group of the 2-phenylbutanoate moiety have been replaced with deuterium.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
Chemical Name 2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid[1]
CAS Number 1215650-08-0[2][3]
Molecular Formula C₂₄H₃₂D₅NO₁₀[4]
Molecular Weight 504.58 g/mol [3][4]
Synonyms α-(Ethyl-d5)benzeneacetic Acid 2-[2-(Diethylamino)ethoxy]ethyl Ester, Abbott 36581-d5, Acodeen-d5, HH 197-d5, Panatus-d5, Sincodeen-d5, Sincodin-d5, Sincodix-d5, Sinecod-d5, Sinecond-d5[1][2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White Solid[5]
Melting Point 66-68°C (for non-deuterated form)[5]
Solubility Soluble in DMSO, Chloroform, Methanol. Freely soluble in water and ethanol (for non-deuterated form).[5][6]
Storage Conditions Hygroscopic, store at 2-8°C under an inert atmosphere.[6]

Note: Some physical properties are referenced from the non-deuterated form, Butamirate Citrate, due to a lack of specific data for the deuterated analog.

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound would be expected at an m/z corresponding to its molecular weight of 504.58, which is 5 mass units higher than that of the non-deuterated Butamirate Citrate (499.55 g/mol ).[4][5] Fragmentation patterns would be similar to the non-deuterated compound, with key fragments showing a +5 Da shift if they retain the deuterated ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Butamirate Citrate, with the key difference being the absence of signals corresponding to the five protons on the terminal ethyl group of the butanoate moiety. The characteristic signals for the aromatic protons, the diethylaminoethyl group, and the citrate molecule would remain.

  • ¹³C NMR: The carbon-13 NMR spectrum is expected to be largely unaffected by deuteration, with carbon signals appearing at similar chemical shifts to the non-deuterated compound. The carbons bearing deuterium may show a slight upfield shift and a decrease in signal intensity due to the C-D coupling.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups. A Certificate of Analysis for Butamirate Citrate confirms its identity by comparing its FTIR spectrum to a reference standard.[7] The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, C-O stretching, and aromatic C-H bonds, similar to the non-deuterated form. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹), providing further evidence of deuteration.

Synthesis and Manufacturing

While a specific synthesis protocol for this compound is not detailed in the available literature, a general understanding of the synthesis of deuterated compounds and the manufacturing of Butamirate Citrate can provide a logical pathway.[8][9]

Retrosynthetic Analysis

The synthesis of this compound would likely involve the esterification of a deuterated 2-phenylbutanoic acid derivative with 2-(2-(diethylamino)ethoxy)ethanol, followed by salt formation with citric acid. The key challenge lies in the stereospecific introduction of the deuterium atoms.

G Butamirate_d5_Citrate This compound Butamirate_d5 Butamirate-d5 Butamirate_d5_Citrate->Butamirate_d5 Salt Formation Citric_Acid Citric Acid Butamirate_d5_Citrate->Citric_Acid Deuterated_Acid 2-Phenyl-d5-butanoic Acid Butamirate_d5->Deuterated_Acid Esterification Alcohol 2-(2-(diethylamino)ethoxy)ethanol Butamirate_d5->Alcohol

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Workflow

A plausible synthetic route would start with a deuterated precursor for the ethyl group, such as d6-ethane or a deuterated ethyl halide. This would be used to introduce the deuterated ethyl group onto a phenylacetonitrile or a similar starting material, followed by hydrolysis to the carboxylic acid and subsequent esterification.

G Start Deuterated Ethyl Precursor (e.g., C2D5Br) Intermediate1 Introduction of d5-ethyl group to Phenylacetonitrile Start->Intermediate1 Intermediate2 Hydrolysis to 2-Phenyl-d5-butanoic Acid Intermediate1->Intermediate2 Intermediate3 Esterification with 2-(2-(diethylamino)ethoxy)ethanol Intermediate2->Intermediate3 Final_Product Butamirate-d5 Intermediate3->Final_Product Salt_Formation Salt formation with Citric Acid Final_Product->Salt_Formation Final_Citrate This compound Salt_Formation->Final_Citrate

Caption: Plausible synthetic workflow for this compound.

Analytical Methodologies for Quantification

Accurate and robust analytical methods are crucial for the use of this compound as an internal standard in pharmacokinetic and metabolic studies. The methods for the non-deuterated form are directly applicable, with adjustments in mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Butamirate Citrate in pharmaceutical formulations.[10] A typical method involves reversed-phase chromatography with UV detection.

Table 3: Representative HPLC Method for Butamirate Citrate Quantification

ParameterConditionRationale
Column C18 or Cyano-propylProvides good retention and separation of the relatively non-polar butamirate molecule from polar excipients.
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate)The organic modifier elutes the analyte, while the buffer controls the ionization state of the citrate and any acidic/basic excipients, ensuring reproducible retention times.
Detection UV at ~258 nmThe phenyl group in butamirate provides a chromophore with significant absorbance at this wavelength, allowing for sensitive detection.
Internal Standard This compoundChemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, leading to highly accurate quantification when using mass spectrometric detection.
Spectrophotometric Methods

For simpler formulations, UV-Visible spectrophotometry can be employed. Derivative spectrophotometry can be used to resolve the analyte signal from interfering excipients.[11]

Protocol: First-Derivative UV Spectrophotometric Assay

  • Sample Preparation: Accurately weigh and dissolve the sample containing Butamirate Citrate in a suitable solvent (e.g., methanol).

  • Standard Preparation: Prepare a series of standard solutions of Butamirate Citrate of known concentrations.

  • Spectral Acquisition: Record the UV absorption spectrum of each standard and sample solution from 200 to 400 nm.

  • Derivative Calculation: Calculate the first derivative of each spectrum.

  • Quantification: Measure the amplitude of the derivative peak at a specific wavelength where interference from excipients is minimal. Construct a calibration curve from the standard solutions and determine the concentration of the unknown sample.

Pharmacokinetics and Toxicology (of Butamirate)

The primary application of this compound is in pharmacokinetic studies of Butamirate. Therefore, an understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicology of the non-deuterated drug is essential.

Table 4: Summary of Pharmacokinetic Parameters of Butamirate

ParameterValueSource
Absorption Rapid and complete after oral administration.[12]
Protein Binding ~98%[12]
Metabolism Hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol.[12]
Elimination Half-life Approximately 6 hours.[12]
Excretion Primarily renal (as metabolites).[12]

Toxicological Profile: Butamirate is generally well-tolerated. Adverse effects are infrequent and may include nausea, diarrhea, vertigo, and skin rash.[12] Specific toxicological studies on this compound are not publicly available, but it is expected to have a similar toxicological profile to the non-deuterated form, especially given its intended use in microdoses as an internal standard.

Conclusion

This compound is a vital tool for the accurate bioanalysis of the antitussive agent, Butamirate. This guide has provided a detailed overview of its chemical and physical properties, drawing upon data from its non-deuterated counterpart where necessary. The provided insights into its synthesis, spectroscopic characterization, and analytical quantification are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in their work. As with any analytical standard, it is imperative to refer to the lot-specific Certificate of Analysis for the most accurate and up-to-date information.[4][7][13]

References

  • Malliou, E. T., Antoniou, C. G., & Koundourellis, J. E. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Analytical sciences: the international journal of the Japan Society for Analytical Chemistry, 19(4), 563–568.
  • MedKoo Biosciences. (n.d.). Butamirate citrate | CAS# 18109-81-4 | Antitussive.
  • United States Biological. (n.d.). Butamirate Citrate - Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Chemsrc. (2025, August 27). Butamirate citrate | CAS#:18109-81-4.
  • Global Trade Online Limited. (n.d.). Butamirate Citrate - Affordable Pricing for Premium Non-Opioid Antitussive.
  • Scribd. (n.d.). Butamirate Citrate Certificate of Analysis.
  • Pharmaffiliates. (n.d.). CAS No. : 1215650-08-0| Chemical Name : this compound.
  • PharmaCompass. (n.d.). butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
  • Smolecule. (n.d.). Buy Butamirate citrate | 18109-81-4 | > 95%.
  • United States Biological. (n.d.). 005098 this compound CAS: 1215650-08-0.
  • MedchemExpress. (n.d.). This compound | Stable Isotope.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Bumetanide.
  • Wikipedia. (n.d.). Butamirate.
  • LGC Standards. (n.d.). Butamirate Citrate | CAS 18109-81-4.
  • AENSI Publisher. (n.d.). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations.
  • Pharmaffiliates. (n.d.). CAS No : 18109-81-4| Product Name : Butamirate Citrate - API.
  • PubChem. (n.d.). This compound.
  • PubMed. (2025, August 21). Total Syntheses of Deuterated Drugs: A Comprehensive Review.
  • PubChem. (n.d.). Butamirate Citrate.
  • precisionFDA. (n.d.). BUTAMIRATE.
  • PubMed Central. (n.d.). A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039).
  • Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
  • PubMed. (n.d.). Clinical Application and Synthesis Methods of Deuterated Drugs.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000094).
  • PubChem. (n.d.). Butamirate citrate, (S)-.
  • ClinicalTrials.gov. (n.d.). A Study of Butamirate Citrate Syrup Versus (vs) Sinecod Syrup (Vanilla) in Adult Healthy Study Volunteers.
  • PubChem. (n.d.). Butamirate.
  • Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST WebBook. (n.d.). Butamirate Citrate.
  • MedPath. (n.d.). Butamirate.
  • BMRB. (n.d.). bmse000076 Citrate at BMRB.

Sources

Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Application of Butamirate-d5 Citrate

Butamirate citrate is a centrally acting non-opioid antitussive agent used for the symptomatic treatment of non-productive (dry) cough.[1] In the landscape of drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) like butamirate in biological matrices is paramount. This requirement necessitates the use of highly accurate and sensitive analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). This compound, a stable isotope-labeled (SIL) analogue of the parent drug, serves as the gold standard for this purpose.[2][3]

This guide provides a detailed examination of the core physical characteristics of this compound and outlines a comprehensive analytical workflow, offering field-proven insights for researchers, analytical scientists, and drug development professionals.

Part 1: Core Physicochemical Characteristics

The physical and chemical properties of an analytical standard are critical determinants of its handling, storage, and application. This compound is a white solid whose stability and solubility are key to its effective use in the laboratory.[2][3]

Causality Behind Storage and Handling Protocols

The specified storage conditions—hygroscopic, refrigerated, and under an inert atmosphere—are not merely procedural; they are a direct consequence of the compound's chemical nature.[2][3] As a hygroscopic substance, it readily absorbs moisture from the air, which can affect its mass accuracy when preparing standard solutions. Refrigeration at 2-8°C slows the rate of potential degradation, preserving the integrity of the standard over its shelf life.[3][4] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation, ensuring the long-term stability of the molecule.

Data Summary Table: Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Chemical Name α-(Ethyl-d5)benzeneacetic Acid 2-[2-(Diethylamino)ethoxy]ethyl Ester Citrate[3][4]
CAS Number 1215650-08-0[2][3][5]
Molecular Formula C₂₄H₃₂D₅NO₁₀[3][4][6]
Molecular Weight 504.58 g/mol [3][4][6]
Appearance White Solid[2][3]
Melting Point 74-77°C[4]
Solubility Soluble in DMSO; Slightly soluble in Chloroform, Methanol[1][7][8]
Storage Conditions 2-8°C, Hygroscopic, Under Inert Atmosphere[2][3]

Part 2: Analytical Application & Methodology

The primary application of this compound is as an internal standard for the quantification of butamirate in complex matrices. Its five deuterium atoms give it a mass shift of +5 Da compared to the parent compound.

Expertise & Experience: The Rationale for a SIL Internal Standard

In LC-MS/MS analysis, an ideal internal standard should behave identically to the analyte during sample preparation (extraction, concentration) and chromatographic separation, but be distinguishable by the mass spectrometer. This compound fulfills this perfectly.

  • Co-elution: It co-elutes with the native butamirate, experiencing the same chromatographic conditions and potential retention time shifts.

  • Correction for Matrix Effects: Ion suppression or enhancement, a common phenomenon in mass spectrometry where matrix components interfere with the analyte's ionization, affects both the analyte and the SIL IS to the same degree. By calculating the peak area ratio of the analyte to the IS, these effects are effectively normalized.

  • Extraction Recovery Validation: The SIL IS accurately tracks the analyte's recovery through all sample preparation steps. Any loss of the analyte during extraction will be mirrored by a proportional loss of the IS, leaving the final concentration calculation unaffected.

Trustworthiness: A Self-Validating LC-MS/MS Protocol

The following protocol for the quantification of butamirate in human plasma using this compound as an internal standard is designed to be inherently robust and self-validating through the inclusion of calibration standards and quality control (QC) samples. While specific methods for the deuterated form are not widely published, this protocol is synthesized from established HPLC methods for the parent compound and standard bioanalytical practices.[9][10][11][12]

Objective: To accurately determine the concentration of butamirate in plasma samples.

Materials:

  • Blank human plasma

  • Butamirate reference standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Rationale: Accurate initial solutions are the foundation of the entire assay. DMSO is often a suitable solvent for initial stock solutions due to its high solvating power.[7][8]

    • Protocol:

      • Prepare a 1 mg/mL stock solution of Butamirate and this compound in DMSO.

      • Perform serial dilutions in 50:50 ACN/Water to create working solutions for calibration curve standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High concentrations).

      • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN/Water.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is a rapid and effective method to remove the majority of plasma proteins which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is an efficient precipitating agent.

    • Protocol:

      • Aliquot 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

      • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

      • Add 300 µL of ice-cold acetonitrile to each tube.

      • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

      • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Rationale: A C18 reversed-phase column is suitable for retaining a moderately non-polar molecule like butamirate.[12] A gradient elution ensures efficient separation from matrix components and a sharp peak shape. Electrospray ionization in positive mode (ESI+) is chosen as butamirate contains a tertiary amine, which is readily protonated. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

    • Protocol:

      • LC System: UPLC/HPLC system

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

      • Injection Volume: 5 µL

      • MS System: Triple Quadrupole Mass Spectrometer

      • Ionization: ESI+

      • MRM Transitions (Hypothetical):

        • Butamirate: Q1 (Precursor Ion) -> Q3 (Product Ion)

        • Butamirate-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion) (Note: Specific MRM transitions must be optimized in the laboratory by infusing the pure compounds.)

  • Data Analysis:

    • Rationale: The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve. This ratio corrects for any variability during the analytical process.

    • Protocol:

      • Integrate the peak areas for both butamirate and this compound.

      • Calculate the Peak Area Ratio (Analyte Area / IS Area).

      • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards using a weighted (1/x²) linear regression.

      • Determine the concentration of butamirate in unknown samples and QC samples by interpolating their Peak Area Ratios from the calibration curve. The QC results must fall within a pre-defined acceptance range (e.g., ±15% of nominal) to validate the run.

Part 3: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the bioanalytical protocol described above.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing & Reporting stock Stock Solutions (Analyte & IS) working Working Standards (Calibrators & QCs) stock->working is_working Working IS Solution stock->is_working spike Spike IS into Plasma is_working->spike plasma Plasma Samples (Unknowns, Calibrators, QCs) plasma->spike ppt Protein Precipitation (Add Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer lcms LC-MS/MS Analysis (UPLC-TQD) transfer->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratios (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns & QCs curve->quantify report Final Report quantify->report

Caption: Bioanalytical workflow for Butamirate quantification using LC-MS/MS.

Conclusion

This compound is an indispensable tool for the modern analytical scientist engaged in pharmaceutical research. Its physical characteristics dictate precise handling and storage protocols that are essential for maintaining its integrity as a reference standard. When employed as an internal standard in a well-designed LC-MS/MS workflow, it provides the foundation for a highly selective, sensitive, and robust bioanalytical method. The self-validating nature of such a protocol, underpinned by the physicochemical properties of this compound, ensures the generation of trustworthy and reproducible data critical for drug development and regulatory submission.

References

  • PubChem. This compound | C24H37NO10 | CID 46780920. [Link]

  • Journal of Chemical and Pharmaceutical Research. OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION. [Link]

  • PharmaCompass.com. butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • PubMed. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. [Link]

  • Pharmaffiliates. CAS No. : 1215650-08-0| Chemical Name : this compound. [Link]

  • PI & PI Biotech Inc. Butamirate Citrate. [Link]

  • PubChem. Butamirate Citrate | C24H37NO10 | CID 28891. [Link]

  • MDPI. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. [Link]

  • Scribd. Butamirate Citrate Certificate of Analysis. [Link]

  • Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]

  • Cheméo. Chemical Properties of Butamirate Citrate (CAS 18109-81-4). [Link]

  • ResearchGate. (PDF) Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. [Link]

  • Wikipedia. Butamirate. [Link]

  • MDPI. Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential Citrate Lyase Inhibitors from a Library of Marine Compounds. [Link]

  • ResearchGate. Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. [Link]

  • Chemical Papers. Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. [Link]

Sources

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Butamirate-d5 Citrate

Butamirate citrate is a centrally-acting, non-opioid antitussive agent widely utilized for the symptomatic relief of non-productive cough.[1][2][3][4] Its mechanism involves action on the cough center within the medulla oblongata, and it also exhibits peripheral bronchospasmolytic and anti-inflammatory effects.[1][2][4] The clinical efficacy and safety of any drug are intrinsically linked to its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[5] For Butamirate, metabolism occurs primarily via hydrolysis into its main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][5]

To accurately quantify the concentration of a drug and its metabolites in biological matrices (e.g., plasma, urine), a robust analytical method is essential. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for such bioanalytical studies due to its high sensitivity and specificity. A critical component of quantitative LC-MS is the use of an internal standard (IS), a compound added in a known quantity to samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte and has a similar ionization efficiency but is clearly distinguishable by the mass spectrometer.

This is where stable isotope-labeled (SIL) compounds, such as this compound, become indispensable.[6] By replacing five hydrogen atoms on the phenyl ring with their stable, non-radioactive isotope, deuterium (²H or D), we create a molecule that is chemically identical to Butamirate but has a mass five daltons higher.[7] This mass difference allows the mass spectrometer to differentiate between the analyte (Butamirate) and the internal standard (Butamirate-d5), while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound for use in advanced pharmaceutical research.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process designed for the precise and stable incorporation of deuterium atoms. The strategy hinges on synthesizing the deuterated carboxylic acid precursor, 2-phenyl-d5-butyric acid, which is then coupled with the appropriate alcohol side-chain, followed by salt formation.

Causality in Synthetic Design

The choice to place the deuterium labels on the phenyl ring is deliberate. C-D bonds are stronger than C-H bonds, a phenomenon known as the kinetic isotope effect (KIE).[7][8] While this effect is often exploited to slow down metabolism and create more stable therapeutic drugs,[9][10][11] its primary benefit for an internal standard is to ensure the labels are not lost through metabolic exchange. The aromatic ring of Butamirate is not the primary site of metabolism; hydrolysis of the ester linkage is the main pathway.[1][5] Therefore, placing the deuterium labels on the stable phenyl ring ensures the integrity of the internal standard throughout the analytical process.

Visualizing the Synthetic Pathway

The following diagram outlines the complete synthetic route from deuterated benzene to the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Bromination cluster_step4 Step 4: Carboxylic Acid Formation cluster_step5 Step 5: Esterification (Steglich) cluster_step6 Step 6: Salt Formation Benzene_d6 Benzene-d6 Ketone Butyrophenone-d5 Benzene_d6->Ketone Butyryl_Cl, AlCl₃ Butyryl_Cl Butyryl Chloride AlCl3 AlCl₃ NaBH4 NaBH₄ / H₂O PBr3 PBr₃ Mg Mg, Ether CO2 1. CO₂ (s) 2. H₃O⁺ Alcohol 2-(2-diethylaminoethoxy)ethanol DCC DCC, DMAP CitricAcid Citric Acid Solvent Ethyl Acetate Sec_Alcohol 1-Phenyl-d5-butan-1-ol Ketone->Sec_Alcohol NaBH₄ Bromide 1-Bromo-1-phenyl-d5-butane Sec_Alcohol->Bromide PBr₃ Grignard Grignard Reagent-d5 Bromide->Grignard Mg, Ether Acid 2-Phenyl-d5-butyric Acid Grignard->Acid CO₂ Butamirate_d5 Butamirate-d5 (Free Base) Acid->Butamirate_d5 Alcohol, DCC, DMAP Final_Product This compound Butamirate_d5->Final_Product Citric Acid, Ethyl Acetate

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenyl-d5-butyric Acid

  • Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in benzene-d6, add butyryl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by carefully pouring it onto crushed ice and extracting with dichloromethane. The organic layer is washed, dried, and concentrated to yield butyrophenone-d5.

  • Reduction: Dissolve the butyrophenone-d5 in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure, add water, and extract with ethyl acetate. The combined organic layers are dried and concentrated to give 1-phenyl-d5-butan-1-ol.

  • Bromination: Add phosphorus tribromide (PBr₃) dropwise to the cooled (0 °C) 1-phenyl-d5-butan-1-ol. Stir at room temperature for 3 hours. Pour the mixture into ice water and extract with diethyl ether. The ether layer is washed, dried, and concentrated to yield 1-bromo-1-phenyl-d5-butane.

  • Carboxylation: Prepare a Grignard reagent by adding the 1-bromo-1-phenyl-d5-butane to magnesium turnings in anhydrous diethyl ether. Once the Grignard formation is complete, pour the solution over crushed dry ice (solid CO₂). After the CO₂ has sublimed, acidify the mixture with dilute HCl. Extract with diethyl ether, dry the organic layer, and concentrate to obtain 2-phenyl-d5-butyric acid. Purify by recrystallization or column chromatography.

Step 2: Esterification to form Butamirate-d5 (Free Base)

  • In a round-bottom flask, dissolve 2-phenyl-d5-butyric acid (1.0 eq), 2-(2-diethylaminoethoxy)ethanol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea) will form.

  • Filter off the precipitate and wash with dichloromethane.

  • Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Butamirate-d5 free base as an oil.

Step 3: Formation of this compound Salt

  • Dissolve the crude Butamirate-d5 free base in a minimal amount of warm ethyl acetate.

  • In a separate flask, dissolve citric acid (1.0 eq) in a minimal amount of warm ethyl acetate.

  • Add the citric acid solution dropwise to the Butamirate-d5 solution with vigorous stirring.

  • Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) to facilitate precipitation.

  • Collect the resulting white solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product, this compound.

Part 2: Comprehensive Characterization and Quality Control

Rigorous characterization is non-negotiable to validate the identity, purity, and isotopic enrichment of the synthesized this compound. This process forms a self-validating system, ensuring the final product is fit for its purpose as an internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the characterization process, ensuring all quality attributes are assessed.

Analytical_Workflow Synthesized_Product Synthesized This compound HPLC_Analysis Purity Assessment (RP-HPLC) Synthesized_Product->HPLC_Analysis MS_Analysis Identity & Isotopic Enrichment (HRMS) Synthesized_Product->MS_Analysis NMR_Analysis Structural Confirmation (¹H & ¹³C NMR) Synthesized_Product->NMR_Analysis Final_COA Certificate of Analysis (Final Product) HPLC_Analysis->Final_COA Purity > 98% MS_Analysis->Final_COA Correct Mass & d5 Enrichment NMR_Analysis->Final_COA Structure Confirmed

Caption: Analytical workflow for characterization of this compound.

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Rationale: HPLC is used to separate the final product from any unreacted starting materials, by-products, or other impurities.[12][13][14] A reversed-phase method is typically effective.

  • Protocol:

    • System: HPLC with UV or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 258 nm.[12][13]

    • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

  • Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition and, crucially, the incorporation of the five deuterium atoms.[15]

  • Protocol:

    • System: LC-MS/MS or a direct infusion Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Mode: Positive ion mode (ESI+).

    • Analysis: Observe the protonated molecular ion [M+H]⁺. Compare the mass of the synthesized product with the theoretical mass. The isotopic cluster will confirm the level of d5 enrichment.

    • Tandem MS (MS/MS): Fragment the parent ion to confirm that the deuterium labels are on the phenylbutyrate fragment, as expected from the synthetic route.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Rationale: NMR spectroscopy provides definitive structural information.[16][17] For Butamirate-d5, ¹H NMR is used to confirm the absence of signals in the aromatic region and to verify the integrity of the rest of the molecule's proton signals.

  • Protocol:

    • System: 400 MHz (or higher) NMR spectrometer.

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

    • ¹H NMR: Acquire the proton spectrum. The key observation is the significant reduction or complete absence of signals in the aromatic region (~7.2-7.4 ppm) compared to the spectrum of unlabeled Butamirate. The signals for the ethyl and ethoxyethyl groups should remain intact.

    • ¹³C NMR: Acquire the carbon spectrum. The signals for the deuterated carbons (C-D) will be split into multiplets (due to C-D coupling) and will have a much lower intensity compared to the C-H signals.

Data Presentation: Expected Analytical Results
ParameterMethodExpected ResultJustification
Chemical Purity HPLC-UV> 98.0%Ensures the absence of organic impurities that could interfere with quantitative analysis.[13]
Molecular Formula HRMSC₂₄H₃₂D₅NO₁₀Corresponds to the citrate salt of Butamirate with 5 deuterium atoms.
Molecular Weight -504.58 g/mol Sum of atomic masses for the specified molecular formula.[18]
[M+H]⁺ (Free Base) HRMS (ESI+)Expected: 313.2702Theoretical exact mass for C₁₈H₂₄D₅NO₃ + H⁺.
Isotopic Purity HRMS≥ 98% d5Confirms that the vast majority of the molecules contain the desired 5 deuterium labels.
Structural Identity ¹H NMRAbsence of aromatic signals (~7.2-7.4 ppm); presence of all other expected proton signals.Confirms the location of deuteration on the phenyl ring and the integrity of the rest of the structure.[17]

Conclusion and Application

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The described synthetic strategy ensures the stable and specific incorporation of five deuterium atoms onto the phenyl ring, creating an ideal internal standard. The comprehensive analytical workflow, employing HPLC, HRMS, and NMR, provides a self-validating system to confirm the product's purity, identity, and isotopic enrichment.

The resulting high-quality this compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS-based bioanalytical methods allows for the accurate and precise quantification of Butamirate in complex biological matrices, supporting pivotal studies in drug development and clinical research.

References

  • Malliou, P., Gikas, E., Panderi, I., & Over-Sklirou, F. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 575-583. Available from: [Link]

  • Ullah, N., et al. (2012). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. American-Eurasian Journal of Scientific Research, 7(3), 115-121. Available from: [Link]

  • MIMS. Butamirate: Uses, Dosage, Side Effects and More. Available from: [Link]

  • ResearchGate. Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. Available from: [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Validated stability-indicating derivative and derivative ratio methods for the determination of some drugs used to alleviate respiratory tract disorders and their degradation products. Journal of AOAC International, 93(2), 536-548. Available from: [Link]

  • Panderi, I., et al. (2014). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Scientia Pharmaceutica, 82(4), 773-787. Available from: [Link]

  • Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process. Available from: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]

  • Centaur Pharma. Butamirate citrate Product Information. Available from: [Link]

  • Square Pharmaceuticals Ltd. Butacod (Butamirate Citrate) Therapeutic Group: Cough Suppressant. Available from: [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773-791. Available from: [Link]

  • J-Stage. Development of efficient synthetic methods and applications of deuterium-labeled compounds in pharmaceuticals and industry. Available from: [Link]

  • ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Available from: [Link]

  • Wikipedia. Butamirate. Available from: [Link]

  • ACS Publications. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. Analytical Chemistry, 93(49), 16377-16385. Available from: [Link]

  • Fan, T. W. M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1864(4), 542-556. Available from: [Link]

  • Cerno Bioscience. Isotope Labeling. Available from: [Link]

  • ResearchGate. Stable isotope labeling methods for protein NMR spectroscopy. Available from: [Link]

  • Pharmaffiliates. Butamirate Citrate-impurities. Available from: [Link]

  • Pharmaffiliates. This compound. CAS 1215650-08-0. Available from: [Link]

  • Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research, 34, 1-35. Available from: [Link]

  • PI & PI Biotech Inc. Butamirate Citrate. Available from: [Link]

  • PubChem. Butamirate Citrate. Available from: [Link]

  • Zhang, M., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. Available from: [Link]

  • Google Patents. Preparation method for deuterated compound. WO2017045648A1.
  • Google Patents. A method for synthesizing deuterated aromatic compounds. CN118955232A.

Sources

Butamirate-d5 Citrate certificate of analysis

The Certificate of Analysis for this compound is a complex, multi-faceted declaration of quality. For the drug development professional, understanding the "why" behind each test—from the broad strokes of a melting point measurement to the fine detail of mass isotopologue distribution—is paramount. This guide provides the framework to not only read but to critically interpret this vital document. It transforms the CoA from a static record into an actionable tool, ensuring that the materials used in research and development are of the requisite quality to produce reliable, reproducible, and ultimately successful outcomes. Always adhere to the principle: "Trust, but verify." [8]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Critical Point. API Certificates of Analysis. [Link]

  • At Tianming Pharmaceutical. API COA Guide: Quality Assurance for Manufacturers & Purchasers. [Link]

  • IOSR Journal of Pharmacy. (2012). OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION. [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link]

  • Taylor & Francis Online. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. [Link]

  • PubMed. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. [Link]

  • SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). [Link]

  • PubChem. Butamirate Citrate. [Link]

  • PharmaCompass. butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • MDPI. (2019). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. [Link]

  • Scribd. Butamirate Citrate Certificate of Analysis. [Link]

  • Pharmaceutical Technology. (2018). Certificates of Analysis: Don’t Trust, Verify. [Link]

  • Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • Wikipedia. Butamirate. [Link]

  • PubChem. This compound. [Link]

  • NIH. (2019). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. [Link]

  • AENSI Publisher. (2013). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. [Link]

  • NIH. (2016). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. [Link]

  • MDPI. (2024). Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential Citrate Lyase Inhibitors from a Library of Marine Compounds. [Link]

  • ResearchGate. (2013). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. [Link]

  • ResearchGate. (2003). Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. [Link]

  • ResearchGate. (2012). (PDF) Optimized and validated spectrophotometric determination of butamirate citrate in bulk and dosage forms using ion-pair formation with methyl orange and bromothymol blue. [Link]

  • ResearchGate. (2014). (PDF) Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. [Link]

  • Chemical Papers. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. [Link]

  • ResearchGate. Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations | Request PDF. [Link]

Sources

isotopic enrichment of Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isotopic Enrichment of Butamirate-d5 Citrate

This guide provides a comprehensive overview of the strategic synthesis, purification, and analysis of this compound, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure high isotopic purity and chemical fidelity, meeting the rigorous standards of drug development and clinical research.

Introduction and Strategic Rationale

Butamirate citrate is an antitussive agent used to relieve non-productive cough. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) analogues of a drug are indispensable for quantitative analysis using mass spectrometry. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal internal standard (IS).

The "-d5" designation in this compound signifies the replacement of five hydrogen atoms with deuterium. The most common and synthetically logical position for this labeling is the phenyl ring. This choice offers several advantages:

  • Metabolic Stability: The C-D bonds on an aromatic ring are generally not subject to metabolic cleavage in the primary pathways for butamirate, ensuring the isotopic label is retained throughout biological processing.

  • Minimal Isotope Effect: Deuterium substitution on the aromatic ring is distal to the metabolically active ester and amine sites, minimizing any potential kinetic isotope effects that could alter the drug's metabolic rate compared to its non-labeled counterpart.

  • Clear Mass Shift: A +5 Dalton shift provides a clean, unambiguous separation from the unlabeled analyte in mass spectrometric analysis, preventing cross-signal interference.

Synthetic and Enrichment Strategy

The synthesis of this compound is a multi-step process that hinges on the initial preparation of a deuterated key intermediate, 2-phenyl-d5-butyric acid. This intermediate is then coupled with the side chain, followed by purification and salt formation.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available or synthesizable precursors. The key disconnection is at the ester linkage, separating the molecule into the deuterated acid moiety and the amino-alcohol side chain.

G This compound This compound Butamirate-d5 (Free Base) Butamirate-d5 (Free Base) This compound->Butamirate-d5 (Free Base) Citric Acid Citric Acid This compound->Citric Acid 2-Phenyl-d5-butyric acid 2-Phenyl-d5-butyric acid Butamirate-d5 (Free Base)->2-Phenyl-d5-butyric acid 2-(2-diethylaminoethoxy)ethanol 2-(2-diethylaminoethoxy)ethanol Butamirate-d5 (Free Base)->2-(2-diethylaminoethoxy)ethanol Benzene-d6 Benzene-d6 2-Phenyl-d5-butyric acid->Benzene-d6 Butyryl chloride Butyryl chloride 2-Phenyl-d5-butyric acid->Butyryl chloride

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-d5-butyric acid

The core of the enrichment process is the synthesis of the deuterated acid. This is typically achieved via a Friedel-Crafts acylation of benzene-d6, followed by a reduction step.

Step 1a: Friedel-Crafts Acylation of Benzene-d6

  • Rationale: This classic electrophilic aromatic substitution reaction is highly efficient for acylating the deuterated aromatic ring. Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst.

  • Procedure:

    • To a stirred, cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent (e.g., dichloromethane), add butyryl chloride (1.1 eq.) dropwise.

    • After stirring for 15 minutes, add benzene-d6 (1.0 eq.) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenyl-d5-butan-1-one.

Step 1b: Wolff-Kishner Reduction of 1-Phenyl-d5-butan-1-one

  • Rationale: The Wolff-Kishner reduction is chosen to reduce the ketone to an alkane under basic conditions, which preserves the ester functionality that will be introduced later.

  • Procedure:

    • To a flask containing diethylene glycol, add the 1-phenyl-d5-butan-1-one (1.0 eq.), hydrazine hydrate (3.0 eq.), and potassium hydroxide (3.0 eq.).

    • Heat the mixture to 180-200°C with a reflux condenser, allowing water and excess hydrazine to distill off.

    • Maintain the high temperature for 4-6 hours until the reaction is complete (monitored by GC-MS).

    • Cool the mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane). The resulting product is butylbenzene-d5.

Step 1c: Oxidation to 2-Phenyl-d5-butyric acid

  • Rationale: A strong oxidizing agent like potassium permanganate (KMnO₄) is required to oxidize the benzylic position of the alkyl chain to a carboxylic acid.

  • Procedure:

    • Create a biphasic mixture of butylbenzene-d5 (1.0 eq.) in a suitable solvent and an aqueous solution of potassium permanganate (excess) with a phase-transfer catalyst.

    • Heat the mixture under vigorous stirring for several hours until the purple color of the permanganate disappears.

    • Cool the reaction, filter off the manganese dioxide byproduct, and acidify the aqueous layer with HCl to precipitate the 2-phenyl-d5-butyric acid.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Esterification and Salt Formation

Step 2a: Synthesis of Butamirate-d5 (Free Base)

  • Rationale: The formation of the ester bond between the deuterated acid and the amino-alcohol side chain is typically achieved using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or by converting the acid to an acyl chloride.

  • Procedure (using Thionyl Chloride):

    • Treat the 2-phenyl-d5-butyric acid (1.0 eq.) with thionyl chloride (SOCl₂, 1.5 eq.) under reflux for 1-2 hours to form the acyl chloride. Remove excess SOCl₂ under vacuum.

    • Dissolve the resulting crude 2-phenyl-d5-butyryl chloride in an anhydrous, non-protic solvent (e.g., THF).

    • In a separate flask, dissolve 2-(2-diethylaminoethoxy)ethanol (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in the same solvent.

    • Slowly add the acyl chloride solution to the alcohol solution at 0°C.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the triethylamine hydrochloride salt and concentrate the filtrate. Purify the crude product via column chromatography to yield pure Butamirate-d5 free base.

Step 2b: Formation of this compound

  • Rationale: The final step is a simple acid-base reaction to form the stable, crystalline citrate salt, which is the common pharmaceutical form.

  • Procedure:

    • Dissolve the purified Butamirate-d5 free base in a suitable solvent, such as acetone or isopropanol.

    • Add a stoichiometric amount (1.0 eq.) of citric acid dissolved in the same solvent.

    • Stir the solution. The this compound salt will typically precipitate.

    • Cool the mixture to maximize crystallization, then filter the solid product.

    • Wash the crystals with cold solvent and dry under vacuum to yield the final product.

Purification and Quality Control

Rigorous analysis is mandatory to confirm the chemical identity, purity, and isotopic enrichment of the final product.

Purification
Stage Method Purpose
Intermediate (e.g., Butamirate-d5 free base)Silica Gel Column ChromatographyRemoval of unreacted starting materials and reaction byproducts.
Final Product (this compound)RecrystallizationTo achieve high chemical purity and obtain a crystalline solid suitable for pharmaceutical use.
Analytical Characterization

The following workflow ensures a comprehensive validation of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Validation Final Product Final Product MS Mass Spectrometry (MS) Final Product->MS NMR NMR Spectroscopy MS->NMR HPLC HPLC Analysis NMR->HPLC Release Final Product Release HPLC->Release

Caption: Quality control workflow for this compound.

Mass Spectrometry (MS)

  • Objective: To confirm the mass shift and determine the isotopic enrichment.

  • Method: High-resolution mass spectrometry (HRMS) is employed.

  • Expected Results: A comparison of the molecular ion peaks for the unlabeled and labeled compounds.

Compound Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
ButamirateC₁₈H₂₉NO₃307.2147308.2220
Butamirate-d5C₁₈H₂₄D₅NO₃312.2460313.2533
  • Isotopic Purity Calculation: The isotopic purity is determined by measuring the relative intensities of the ion signals corresponding to the d0 to d5 species. The percentage of the d5 species relative to the sum of all species (d0 through d5) should typically be >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and verify the precise location of the deuterium labels.

  • ¹H NMR: The spectrum of this compound should be identical to that of the unlabeled standard, with the critical exception of the complete or near-complete disappearance of the signals corresponding to the aromatic protons on the phenyl ring.

  • ¹³C NMR: The signals for the deuterated carbons in the phenyl ring will show a characteristic triplet splitting pattern due to C-D coupling and will be slightly upfield shifted compared to the unlabeled compound.

Conclusion

The synthesis of this compound is a precise and exacting process that requires careful execution of multiple synthetic and purification steps. The strategic placement of deuterium atoms on the phenyl ring provides a stable and reliable internal standard for bioanalytical applications. The validation of isotopic enrichment and chemical purity through rigorous MS and NMR analysis is a non-negotiable final step to ensure the integrity of the data generated using this critical research tool.

References

  • DrugBank Online. (n.d.). Butamirate. DrugBank.
  • Cayman Chemical. (n.d.). Butamirate Citrate. Cayman Chemical Product Information.
  • Toronto Research Chemicals. (n.d.). This compound. TRC Product Information.

An In-depth Technical Guide to Butamirate-d5 Citrate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Butamirate-d5 Citrate, a critical analytical tool for researchers, scientists, and professionals in drug development. With a focus on scientific integrity and practical application, this document delves into the core characteristics, analytical methodologies, and mechanistic understanding relevant to its use in modern laboratory settings.

Introduction: The Role of Isotopically Labeled Standards in Bioanalysis

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard. This compound, the deuterated analog of the non-opioid cough suppressant Butamirate Citrate, serves this essential function. Its utility lies in its ability to mimic the analyte of interest, butamirate, through extraction and ionization processes in mass spectrometry, while being distinguishable by its higher mass. This intrinsic property allows for the precise and accurate quantification of butamirate in complex biological matrices, mitigating variabilities inherent in the analytical workflow.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

Chemical Identity and Structure

This compound is the citrate salt of the pentadeuterated isotopologue of Butamirate. The deuterium atoms are strategically incorporated into the ethyl group of the 2-phenylbutyric acid moiety.

Chemical Structure:

  • Butamirate Cation: 2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate

  • Deuteration: The five hydrogen atoms on the terminal ethyl group of the butanoate chain are replaced with deuterium.

  • Counter-ion: Citrate

The precise location of the deuterium labels is critical as it ensures that the label is retained during metabolic processes and does not significantly alter the physicochemical properties compared to the unlabeled analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for method development, particularly in chromatography and mass spectrometry.

PropertyValueSource(s)
CAS Number 1215650-08-0[1][2][3]
Molecular Formula C₂₄H₃₂D₅NO₁₀[2]
Molecular Weight 504.58 g/mol [2]
Appearance White Solid[1]
Storage Conditions Hygroscopic, Refrigerator, Under Inert Atmosphere[1]

Mechanism of Action of the Parent Compound: Butamirate

To appreciate the context of its analytical application, it is essential to understand the pharmacological action of the parent compound, butamirate. Butamirate citrate is a centrally acting cough suppressant that is structurally and pharmacologically distinct from opioid alkaloids.[4] Its primary mechanism of action is the inhibition of the cough reflex at the level of the brainstem, specifically in the medulla oblongata.[4] Unlike opioid-based antitussives, butamirate does not induce respiratory depression or have addictive potential.[4] Furthermore, it exhibits peripheral effects, including bronchodilatory and anti-inflammatory actions, which contribute to its therapeutic efficacy in managing non-productive cough.[4]

The following diagram illustrates the proposed mechanism of action for butamirate in suppressing the cough reflex.

Butamirate_Mechanism_of_Action cluster_CNS Central Nervous System (Brainstem) cluster_PNS Periphery Cough_Center Cough Center (Medulla Oblongata) Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Results in Airways Airways Bronchodilation Bronchodilation Airways->Bronchodilation Leads to Butamirate Butamirate Butamirate->Cough_Center Inhibits Butamirate->Airways Acts on Cough_Stimuli Cough Stimuli (e.g., Irritants) Cough_Stimuli->Cough_Center Activates

Caption: Proposed dual mechanism of action of Butamirate.

Application in Bioanalytical Methods: A Validated Approach

This compound is indispensable for the quantitative analysis of butamirate in biological matrices, most commonly human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the most robust method to correct for matrix effects and variations in sample preparation and instrument response.

Rationale for Using a Deuterated Internal Standard

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. A deuterated analog like this compound fulfills these criteria exceptionally well. Its chemical and physical properties are nearly identical to the unlabeled butamirate, ensuring that it tracks the analyte throughout the analytical process. The mass difference allows for their simultaneous detection and differentiation by the mass spectrometer, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Butamirate in Human Plasma by LC-MS/MS

The following protocol is a representative, validated method for the determination of butamirate in human plasma. This protocol is synthesized from established bioanalytical practices and should be adapted and validated in the end-user's laboratory.

4.2.1. Materials and Reagents

  • Butamirate Citrate reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butamirate Citrate and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Butamirate Citrate stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration (e.g., 100 ng/mL).

4.2.3. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution to all samples except the blank matrix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.4. LC-MS/MS Instrumental Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6410 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Butamirate: To be optimized; Butamirate-d5: To be optimized
Fragmentor Voltage To be optimized
Collision Energy To be optimized

Note: The specific MRM transitions, fragmentor voltage, and collision energy must be optimized for the specific instrument used.

The following diagram outlines the bioanalytical workflow for the quantification of butamirate in plasma.

Bioanalytical_Workflow Plasma_Sample Plasma Sample (Calibration Standard, QC, or Unknown) Add_IS Addition of This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for butamirate quantification.

Conclusion: Ensuring Data Integrity in Pharmaceutical Research

This compound is an indispensable tool for the accurate and precise quantification of butamirate in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a testament to the rigorous standards of modern pharmaceutical research. By understanding its fundamental properties and employing validated analytical protocols, researchers can ensure the integrity and reliability of their data, which is paramount in drug development and clinical studies.

References

  • Pharmaffiliates. CAS No. : 1215650-08-0| Chemical Name : this compound. Available from: [Link]

  • PI & PI Biotech Inc. Butamirate Citrate. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to Butamirate-d5 Citrate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

Butamirate citrate is a well-established centrally-acting antitussive agent used for the symptomatic treatment of non-productive cough.[1][2] Its mechanism involves direct action on the cough center in the brain, supplemented by peripheral bronchospasmolytic and anti-inflammatory activity.[2][3] For researchers in drug metabolism and pharmacokinetics (DMPK), the focus often shifts from the therapeutic agent itself to its behavior within a biological system. This requires precise and accurate quantification, a task for which isotopically labeled internal standards are indispensable.

This guide provides an in-depth technical overview of Butamirate-d5 Citrate, a deuterated analog of the parent drug. We will explore its fundamental properties, the scientific rationale for its use, and a detailed, field-proven protocol for its application in quantitative bioanalysis. This document is intended for drug development professionals and researchers who require a robust understanding of how to leverage deuterated standards for high-integrity data generation.

Physicochemical Properties: A Comparative Overview

The defining characteristic of this compound is the substitution of five hydrogen atoms with deuterium on the α-ethyl group of the benzeneacetic acid moiety. This subtle yet critical modification results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the compound's chemical behavior.

PropertyThis compoundButamirate Citrate (Non-labeled)
Chemical Formula C₂₄H₃₂D₅NO₁₀C₂₄H₃₇NO₁₀
Molecular Weight 504.58 g/mol 499.55 g/mol
CAS Number 1215650-08-018109-81-4
Appearance White SolidWhite Solid
Primary Application Internal Standard for BioanalysisAntitussive Drug

The Scientific Imperative for Deuteration: The Kinetic Isotope Effect

The use of a deuterated analog like this compound is predicated on a principle known as the Deuterium Kinetic Isotope Effect (DKIE).[] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond.[]

When deuteration occurs at a site of metabolic activity (a "soft spot"), the rate of enzymatic metabolism at that position can be significantly reduced.[5] This has two major implications:

  • As a Therapeutic: It can improve a drug's pharmacokinetic profile by reducing clearance and prolonging its half-life.[][6]

  • As an Internal Standard: It ensures the standard is more resistant to degradation during sample extraction and analysis than the parent compound, while behaving almost identically during chromatographic separation and ionization.[7][8]

This near-identical physicochemical behavior is the cornerstone of its utility. A stable isotopically labeled (SIL) internal standard is the gold standard in LC-MS bioanalysis because it co-elutes with the analyte and experiences similar matrix effects (e.g., ion suppression or enhancement), thereby providing the most accurate correction for variability during sample preparation and analysis.[7][9][10]

Application in Quantitative Bioanalysis: A Validated Workflow

Butamirate is rapidly absorbed and metabolized in the body, primarily via hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol.[2][3] Accurate pharmacokinetic studies require a robust method to quantify butamirate in biological matrices like human plasma. The following protocol outlines a self-validating system for this purpose using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

G Bioanalytical Workflow using this compound IS cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Spike Plasma Samples (Calibrators, QCs, Unknowns) with this compound (IS) P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Vortex & Centrifuge (14,000 rpm, 5 min) P2->P3 P4 Transfer Supernatant P3->P4 L1 Inject Sample onto C18 Reverse-Phase Column P4->L1 L2 Isocratic/Gradient Elution (Mobile Phase: Acetonitrile/Formic Acid) L1->L2 M1 Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) L2->M1 D1 Integrate Peak Areas (Analyte & IS) M1->D1 D2 Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 Generate Calibration Curve (Ratio vs. Concentration) D2->D3 D4 Quantify Unknowns & QCs D3->D4

Caption: High-level workflow for quantifying Butamirate in plasma.

Detailed Step-by-Step Protocol

This protocol is adapted from established bioanalytical method validation guidelines.[11]

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve Butamirate Citrate in methanol.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile:water mixture to create working standards for the calibration curve (e.g., ranging from 0.5 to 2000 ng/mL).

  • IS Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL). This concentration is chosen to yield a robust and consistent signal in the mass spectrometer.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Spike blank human plasma with the analyte working standards to create calibration standards (e.g., 10 to 2000 ng/mL). A typical ratio is 5 µL of working standard into 95 µL of blank plasma.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 1500 ng/mL).

3. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Causality: To each sample, add 150 µL of the IS working solution in acetonitrile. The acetonitrile acts as a protein precipitation agent, crashing out larger molecules like albumin that interfere with analysis. The simultaneous addition of the IS ensures that any variability or sample loss during subsequent steps affects both the analyte and the standard equally.[7]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for injection.

4. LC-MS/MS Conditions (Illustrative):

  • LC System: Standard HPLC or UPLC system.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm) is suitable for retaining the analyte.[12]

  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 70:30 v/v). The organic solvent elutes the compound, while the acidifier promotes protonation for positive ion mode mass spectrometry.

  • Flow Rate: 0.5 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Analyte Transition (Butamirate): Precursor ion [M+H]⁺ → Product ion. Specific m/z values must be determined experimentally by infusing pure standard.
    • IS Transition (Butamirate-d5): Precursor ion [M+H]⁺ → Product ion. The precursor will be +5 m/z units higher than the analyte. The product ion may or may not be shifted, depending on where the fragmentation occurs relative to the deuteration site.

5. Data Analysis and Validation:

  • Integrate the chromatographic peaks for both the analyte and the IS.

  • Calculate the Peak Area Ratio (PAR) = Analyte Peak Area / IS Peak Area.

  • Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Use the regression equation to determine the concentration of the analyte in QC and unknown samples.

  • Trustworthiness: The method is validated by ensuring the accuracy and precision of the QC samples are within acceptable limits (typically ±15% of the nominal value, 20% for the lower limit of quantification) as per regulatory guidelines.[11]

Conclusion

This compound is a critical tool for researchers requiring high-fidelity quantitative data on Butamirate. Its design leverages the kinetic isotope effect to serve as an ideal internal standard, mitigating the inherent variability of bioanalytical procedures. By co-eluting and responding similarly to matrix effects as the non-labeled analyte, it enables a level of precision and accuracy essential for definitive pharmacokinetic and metabolic studies. The protocol detailed herein provides a robust, self-validating framework that forms the basis of a reliable, high-throughput analytical method, empowering researchers to generate data with the highest degree of scientific integrity.

References

  • Butamirate: Uses, Dosage, Side Effects and More. MIMS Philippines. [URL: https://www.mims.
  • Butacod (Butamirate Citrate) Therapeutic Group: Cough Suppressant Overview. Square Pharmaceuticals Ltd. [URL: https://www.squarepharma.com.bd/product-details.php?pid=15]
  • Butamirate citrate 2. Qualitative and Quantitative composition Each 5ml contains. Centaur Pharmaceuticals. [URL: https://www.centaurpharma.com/downloads/2021/ent/Kofarest-BT.pdf]
  • Comparative pharmacokinetics of different Butamirate salt formulations. Benchchem. [URL: https://www.benchchem.
  • Deuterated internal standards and bioanalysis. AptoChem. [URL: https://www.aptochem.
  • Butamirate. Wikipedia. [URL: https://en.wikipedia.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15645520/]
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/deuterated-internal-standards-for-lc-ms-selection-custom-synthesis/]
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necess. SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2c1b2p2u6l]
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [URL: https://resolvemass.
  • Total Syntheses of Deuterated Drugs: A Comprehensive Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Total-Syntheses-of-Deuterated-Drugs%3A-A-Review-Zahoor-Ahmad/3f1910603f278065840a4555891782245b0d0142]
  • Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40839291/]
  • Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38234057/]
  • Deuterated drugs; where are we now?. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4024921/]
  • Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10242469/]
  • Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. ResearchGate. [URL: https://www.researchgate.net/publication/377421332_Liquid_chromatography-tandem_mass_spectrometry_determination_of_bumetanide_in_human_plasma_and_application_to_a_clinical_pharmacokinetic_study]
  • Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/liquid-chromatography-tandem-mass-spectrometry-determination-of-bicalutamide-in-human-plasma-and-application-to-a-bioequivalence-study-2155-9872.1000125.pdf]
  • Deuterated Drugs Research Progress. BOC Sciences. [URL: https://www.bocsci.

Sources

An In-depth Technical Guide to the Solubility of Butamirate-d5 Citrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Butamirate-d5 Citrate, a deuterated analog of the non-opioid antitussive agent, Butamirate Citrate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering detailed experimental protocols and a critical analysis of the factors influencing the dissolution of this active pharmaceutical ingredient (API) in various organic solvents. By synthesizing established scientific principles with actionable methodologies, this guide aims to be an essential resource for formulation development, analytical method design, and preclinical studies involving this compound.

Introduction: The Significance of this compound and Its Solubility Profile

Butamirate Citrate is a centrally acting cough suppressant widely used for the symptomatic treatment of non-productive cough. Its deuterated analog, this compound, is of significant interest in pharmaceutical research, particularly for pharmacokinetic (PK) studies and as an internal standard in bioanalytical assays. The substitution of hydrogen with deuterium atoms can subtly alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[1]

Understanding the solubility of this compound in organic solvents is paramount for several key areas of drug development:

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is the first step in creating viable dosage forms, from oral solutions to more complex delivery systems.

  • Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the complete dissolution of the analyte in the mobile phase or a suitable diluent for accurate quantification.[2]

  • Preclinical and In Vitro Studies: Consistent and known concentrations are essential for reliable and reproducible results in toxicological and pharmacological assessments.

This guide will provide a foundational understanding of the principles governing solubility and offer practical, step-by-step methodologies for its determination.

Physicochemical Properties: A Comparative Look at Butamirate Citrate and its Deuterated Analog

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a comparison of the key properties of Butamirate Citrate and its deuterated form.

PropertyButamirate CitrateThis compoundSource(s)
Molecular Formula C₂₄H₃₇NO₁₀C₂₄H₃₂D₅NO₁₀[3][4]
Molecular Weight 499.55 g/mol 504.58 g/mol [3][4]
Melting Point 66-68 °CNot specified, expected to be similar to the non-deuterated form.[5]
LogP (Octanol/Water) 1.833Not specified, expected to be very similar to the non-deuterated form.[5]

The primary difference between the two molecules is the increased molecular weight of the deuterated form due to the five deuterium atoms. Generally, the substitution of hydrogen with deuterium does not significantly alter the macroscopic physicochemical properties like solubility and LogP.[6] The polarity and the overall molecular structure, which are the main drivers of solubility in organic solvents, remain largely unchanged. Therefore, the solubility data for Butamirate Citrate can be considered a very close surrogate for this compound.

Theoretical Framework: Principles of Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in solubility. The solubility of an API like this compound in an organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Key factors influencing solubility include:

  • Solvent Polarity: Polar solvents, such as alcohols, will more readily dissolve polar solutes, while nonpolar solvents are better for nonpolar solutes. Butamirate Citrate, with its ester and amine functionalities, possesses both polar and nonpolar regions, suggesting a broad range of solubility across different organic solvents.

  • Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility. The citrate salt form of Butamirate introduces hydroxyl and carboxyl groups, increasing its capacity for hydrogen bonding.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined empirically for each solute-solvent system.

  • Crystalline Structure: The crystal lattice energy of the solid API must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.

Quantitative Solubility of Butamirate Citrate in Organic Solvents

The following table summarizes the available quantitative solubility data for Butamirate Citrate in a range of organic solvents. It is important to note that the specific experimental conditions (e.g., temperature, method) for this data are not always reported in the source material. The protocols provided in the subsequent section offer standardized methods to reproduce and expand upon this data.

SolventChemical ClassPolaritySolubility (mg/mL)Source(s)
Dimethyl Sulfoxide (DMSO)SulfoxideHighly Polar Aprotic> 125.0[7][8]
ChloroformHalogenated HydrocarbonNonpolar45.2[7]
DichloromethaneHalogenated HydrocarbonPolar Aprotic38.7[7]
AcetonitrileNitrilePolar Aprotic22.4[7]
MethanolAlcoholPolar Protic18.5[7]
EthanolAlcoholPolar Protic12.3[7]
Neutral Aqueous Media (pH 7.0)AqueousHighly Polar Protic0.45[7]
Acetate Buffer (pH 4.5)Aqueous BufferHighly Polar Protic0.78[7]
Phosphate Buffer (pH 6.8)Aqueous BufferHighly Polar Protic0.52[7]
Acidic Aqueous Media (pH 1.2)AqueousHighly Polar Protic1.85[7]

Note: The data presented is for Butamirate Citrate and is expected to be a very close approximation for this compound.

Experimental Protocols for Solubility Determination

To ensure scientific rigor and reproducibility, standardized protocols for solubility determination are essential. Two common methods are the thermodynamic (shake-flask) method and the kinetic solubility assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Experimental Workflow:

Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the chosen organic solvent.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed to let the excess solid settle. Visually inspect to confirm that undissolved solid remains.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible 0.45 µm syringe filter to remove all undissolved particles.

  • Quantification: Prepare a series of dilutions of the clear filtrate using a suitable solvent. Analyze these dilutions using a validated analytical method, such as HPLC-UV, against a standard curve of known this compound concentrations.

  • Calculation: Based on the dilution factor and the measured concentration, calculate the original solubility of this compound in the organic solvent.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: The compound is first dissolved in a universal solvent, typically DMSO, and then diluted into the aqueous or organic solvent of interest. The formation of a precipitate is monitored, often by nephelometry (light scattering) or UV spectrophotometry after filtration.

Experimental Workflow:

G cluster_0 Stock Solution Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) B Dispense the DMSO stock solution into a microplate A->B C Add the organic solvent of interest to each well B->C D Incubate for a defined period (e.g., 2 hours) with shaking C->D E Measure turbidity/precipitation (Nephelometry) D->E F Alternatively, filter and measure absorbance of the filtrate (UV-Vis) D->F G Determine the highest concentration that remains in solution E->G F->G

Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the organic solvent being tested.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle agitation.

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.

    • UV Spectrophotometry: Filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate at the λmax of this compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a control.

Discussion: Interpreting the Solubility Data and the Impact of Deuteration

The compiled data indicates that Butamirate Citrate is highly soluble in polar aprotic solvents like DMSO and halogenated hydrocarbons such as chloroform and dichloromethane. Its solubility is moderate in polar protic solvents like methanol and ethanol, and in acetonitrile. As expected, its solubility in neutral aqueous media is low, but it increases in acidic conditions due to the protonation of the diethylamino group.

The impact of deuteration on the solubility of this compound is expected to be minimal. The primary forces governing solubility—polarity, hydrogen bonding capacity, and molecular shape—are not significantly altered by the isotopic substitution. While minor differences in the crystal lattice energy and the strength of intermolecular interactions may exist, these are unlikely to lead to a substantial change in solubility in organic solvents. Any observed differences in solubility between the deuterated and non-deuterated forms are more likely to be within the range of experimental variability of the chosen analytical method.

Conclusion: A Guide for Practical Application

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with detailed, actionable experimental protocols, researchers and drug development professionals are equipped to generate reliable and reproducible solubility data. The provided quantitative data for the non-deuterated analog serves as a strong predictive tool for the solubility of this compound. The methodologies outlined herein will facilitate informed decisions in formulation, analytical development, and preclinical research, ultimately contributing to the successful advancement of drug candidates.

References

  • Butamirate Citrate , PubChem, [Link]

  • Optimized and validated spectrophotometric determination of butamirate citrate in bulk and dosage forms using ion-pair formation , ResearchGate, [Link]

  • Butamirate , PubChem, [Link]

  • Chemical Properties of Butamirate Citrate , Cheméo, [Link]

  • Butamirate citrate 2. Qualitative and Quantitative composition Each 5ml contains , [Link]

  • Deuterated solvents vs. regular solvents , Chemistry Stack Exchange, [Link]

  • This compound suppliers USA , Chemical Sources, [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules , PMC, [Link]

  • Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography , PubMed, [Link]

  • Deuterated APIs , ZEOCHEM, [Link]

Sources

A Preliminary Investigation into the Stability of Butamirate-d5 Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth framework for conducting a preliminary stability investigation of Butamirate-d5 Citrate, a deuterated analog of the non-narcotic cough suppressant, Butamirate Citrate.[1][2] The strategic incorporation of deuterium can enhance metabolic stability and alter pharmacokinetic profiles, making a thorough understanding of its intrinsic chemical stability paramount during early-phase drug development.[3] This document outlines a systematic approach, grounded in established scientific principles and regulatory expectations, to identify potential degradation pathways and establish a foundation for the development of a stability-indicating analytical method. We will explore the theoretical underpinnings of Butamirate Citrate's potential degradation, detail a comprehensive forced degradation study protocol, and provide a framework for the subsequent analytical method development. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of deuterated pharmaceutical compounds.

Introduction: The Rationale for Stability Testing of a Deuterated Analog

Butamirate Citrate, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate citrate, is a widely used central-acting antitussive agent.[4] The introduction of a deuterated variant, this compound, is a common strategy in modern drug development aimed at improving the metabolic profile of the parent molecule.[3] The substitution of hydrogen with deuterium atoms can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes, potentially leading to a longer drug half-life and an improved safety profile.[5][6]

However, while deuteration can confer metabolic advantages, it does not inherently guarantee chemical stability. Therefore, a comprehensive investigation into the intrinsic stability of this compound is a critical early-stage activity. This preliminary investigation serves two primary purposes:

  • Identification of Degradation Pathways: By subjecting the molecule to a variety of stress conditions, we can elucidate the primary degradation pathways. This knowledge is invaluable for formulation development, packaging selection, and defining appropriate storage conditions.

  • Development of a Stability-Indicating Analytical Method: The forced degradation samples, containing a mixture of the intact drug and its degradation products, are essential for developing and validating an analytical method that can accurately and precisely quantify the drug substance in the presence of its degradants.[1][7]

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) on stability testing of new drug substances and products, and ICH Q1B on photostability testing.[7][8][9][10]

Theoretical Degradation Pathways of Butamirate Citrate

Before embarking on experimental studies, a theoretical assessment of Butamirate Citrate's structure can predict its most probable degradation pathways. The molecule possesses several functional groups susceptible to chemical transformation: an ester, a tertiary amine, and an ether linkage.

Hydrolytic Degradation

The ester functional group is the most likely site for hydrolysis. This reaction can be catalyzed by both acid and base.[11][12][13]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.[12][14]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group, resulting in the formation of the carboxylate salt of 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.[11]

Oxidative Degradation

The tertiary amine in the Butamirate molecule is susceptible to oxidation.[15] Common oxidizing agents can lead to the formation of an N-oxide.[16][17][18] Further oxidation could potentially lead to more complex degradation products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. While specific photolytic pathways for Butamirate are not extensively documented, compounds with aromatic rings and heteroatoms can be susceptible to photodecomposition.

The potential degradation pathways are summarized in the diagram below:

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Butamirate This compound Hydrolysis Hydrolysis (Acid/Base) Butamirate->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation Oxidation Butamirate->Oxidation [O] Photolysis Photolysis Butamirate->Photolysis Acid 2-Phenylbutanoic Acid Hydrolysis->Acid Alcohol 2-(2-diethylaminoethoxy)ethanol Hydrolysis->Alcohol N_Oxide Butamirate N-Oxide Oxidation->N_Oxide Photo_Products Photodegradants Photolysis->Photo_Products

Caption: Predicted degradation pathways of this compound.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of a preliminary stability investigation.[7] The objective is to intentionally degrade the drug substance to an extent that allows for the detection and characterization of degradation products, typically aiming for 5-20% degradation.[19][20][21]

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffers of various pH values

  • Inert vials (e.g., amber glass)

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation Solid State80°C24, 48, 72 hours
Photostability Solid State & SolutionICH Q1B conditionsOverall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Causality behind Experimental Choices:

  • Acid and Base Concentrations: 0.1 M is a standard starting concentration for hydrolysis studies, providing sufficient stress without being overly aggressive.

  • Temperature: Elevated temperatures are used to accelerate degradation, particularly for acid hydrolysis and thermal stress. Base hydrolysis is often rapid at room temperature.

  • Time Points: A range of time points is crucial to capture the progression of degradation and to achieve the target 5-20% degradation level.

  • Photostability: The conditions are directly adopted from ICH Q1B guidelines to ensure regulatory compliance.[8][22][23][24][25]

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study.

G cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Degradation start->thermal photo Photostability start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) dilute->analyze data Data Analysis and Degradation Pathway Elucidation analyze->data end End: Report Findings data->end

Caption: General workflow for the forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[1][26][27][28][29]

Initial Method Development

Based on existing literature for Butamirate Citrate, a reversed-phase HPLC method is a suitable starting point.[1][28][30]

Initial HPLC Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and/or 258 nm[1][28]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating the specificity of the method, ensuring that the degradation products do not co-elute with the parent compound.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise table.

Example Data Summary Table:

Stress ConditionTime (hours)% Assay of this compound% Total ImpuritiesMajor Degradant(s) (if identified)
Control 0100.0< 0.1-
0.1 M HCl, 60°C 295.24.8Degradant A
885.114.9Degradant A, Degradant B
0.1 M NaOH, RT 188.511.5Degradant A
470.329.7Degradant A
3% H₂O₂, RT 898.11.9Degradant C
2492.57.5Degradant C
Thermal, 80°C 7299.50.5-
Photostability -99.80.2-

The data will be used to construct a degradation profile for this compound, identifying the conditions under which it is most labile. The chromatographic data, particularly when using a mass spectrometer, will be instrumental in proposing the structures of the major degradation products.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for conducting a preliminary stability investigation of this compound. By following the outlined procedures, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation pathways, and develop a robust, stability-indicating analytical method. The insights gained from this study are crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of the final drug product.

Future work will involve the isolation and structural elucidation of the major degradation products using techniques such as NMR and high-resolution mass spectrometry. Furthermore, the validated stability-indicating method will be employed in long-term and accelerated stability studies on the final drug product as per ICH guidelines.[9][31][32][33]

References

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • AENSI Publisher. Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. Available from: [Link]

  • ACS Publications. Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. Available from: [Link]

  • YouTube. mechanism of ester hydrolysis. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • PubMed. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • PubMed. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. Available from: [Link]

  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available from: [Link]

  • PubMed. ICH guideline for photostability testing: aspects and directions for use. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION. Available from: [Link]

  • International Council for Harmonisation. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • ResearchGate. Determination of Butamirate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. Available from: [Link]

  • MDPI. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Google Patents. Process for the oxidation of tertiary amines to amine oxides.
  • ResearchGate. Oxidation of primary, secondary and tertiary amines. Available from: [Link]

  • Britannica. Amine - Reactions, Synthesis, Properties. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Journal of Generic Medicines. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Slideshare. Ich guideline for stability testing. Available from: [Link]

  • ACS Publications. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Available from: [Link]

  • Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Available from: [Link]

  • ResearchGate. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]

  • Taylor & Francis Online. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Available from: [Link]

  • Chemical Papers. Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Available from: [Link]

  • ResearchGate. Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. (PDF) Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Available from: [Link]

Sources

Methodological & Application

The Gold Standard in Bioanalysis: A Detailed Application Protocol for Butamirate Quantification Using Butamirate-d5 Citrate as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies, the precise and accurate quantification of drug candidates in biological matrices is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Butamirate-d5 Citrate as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Butamirate. We will delve into the scientific rationale behind the methodology, present a detailed protocol for sample preparation and LC-MS/MS analysis, and discuss method validation in accordance with regulatory guidelines.

Introduction: The Imperative for a Robust Internal Standard in Butamirate Bioanalysis

Butamirate is a non-opioid, centrally acting antitussive agent used for the symptomatic treatment of non-productive cough.[1][2] Its mechanism of action involves the suppression of the cough reflex in the medulla oblongata.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a highly reliable bioanalytical method is essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[3] However, the accuracy of LC-MS/MS quantification is susceptible to variability introduced during sample preparation, chromatographic separation, and ionization.[4] To mitigate these variabilities, the use of an appropriate internal standard (IS) is indispensable.[4][5]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, co-eluting during chromatography and experiencing similar matrix effects.[6][7] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the "gold standard" as they are chemically identical to the analyte, differing only in mass.[6][7][8] This near-identical behavior ensures the most accurate correction for analytical variability.[6][7]

This compound, a deuterated analog of Butamirate, serves as an exemplary internal standard for its bioanalysis. The five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled Butamirate in the mass spectrometer while having a negligible effect on its chemical properties.

The Role and Properties of this compound

This compound is a labeled form of Butamirate where five hydrogen atoms on the ethyl group of the phenylbutanoate moiety have been replaced with deuterium.[9]

Chemical Structure of Butamirate:

Chemical Structure of Butamirate-d5:

The key advantages of using this compound as an internal standard are:

  • Co-elution with Analyte: Due to its chemical identity with Butamirate, it co-elutes during chromatographic separation, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.[6]

  • Similar Extraction Recovery: It exhibits nearly identical recovery to Butamirate during sample preparation, compensating for any analyte loss.

  • Mass Differentiation: The +5 Da mass difference allows for clear differentiation by the mass spectrometer without isotopic crosstalk.

  • Stability: The deuterium labels are stable and do not undergo back-exchange with hydrogen under typical bioanalytical conditions.

Bioanalytical Method Protocol

This section outlines a detailed protocol for the quantification of Butamirate in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis and is designed to be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).

Materials and Reagents
  • Butamirate Citrate reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions
  • Butamirate Stock Solution (1 mg/mL): Accurately weigh and dissolve Butamirate Citrate in methanol.

  • Butamirate-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Butamirate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Butamirate-d5 stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.

Workflow Diagram:

G plasma 1. Aliquot 100 µL Human Plasma is_add 2. Add 200 µL IS Working Solution (100 ng/mL Butamirate-d5 in ACN) plasma->is_add vortex1 3. Vortex (30 seconds) is_add->vortex1 centrifuge 4. Centrifuge (10,000 x g, 5 min, 4°C) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow for Butamirate Analysis.

Step-by-Step Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample).

  • Add 200 µL of the internal standard working solution (100 ng/mL Butamirate-d5 in acetonitrile). The acetonitrile will act as the protein precipitating agent.

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Butamirate 308.4144.215025
Butamirate-d5 313.4144.215025

Rationale for MRM Transitions:

The precursor ion for Butamirate ([M+H]+) is m/z 308.4. A common and stable fragment corresponds to the diethylaminoethoxyethyl moiety, which has an m/z of 144.2. For Butamirate-d5, the precursor ion is m/z 313.4. The deuteration is on the phenylbutanoate part of the molecule, so the diethylaminoethoxyethyl fragment remains at m/z 144.2. Monitoring the same product ion for both the analyte and the internal standard can be advantageous in minimizing detector-related variability.

Method Validation

A rigorous validation process is crucial to demonstrate that the bioanalytical method is reliable and reproducible for its intended use. The validation should be performed in accordance with regulatory guidelines.

Logical Relationship Diagram:

G Validation Bioanalytical Method Validation (per FDA/ICH M10 Guidance) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Table 4: Typical Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy ±15% of nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, bench-top, long-term) Mean concentration within ±15% of nominal

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable foundation for the quantification of Butamirate in biological matrices. The detailed LC-MS/MS method and validation framework presented in this application note offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. By adhering to these principles and protocols, laboratories can generate high-quality, defensible data to support drug development programs and regulatory submissions, ultimately ensuring the safety and efficacy of pharmaceutical products.

References

  • MIMS Philippines. (n.d.). Butamirate: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Eze, C., & Ajunwa, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Innoriginal International Journal of Sciences, 3(2), 1-4. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kofarest-BT. (n.d.). Butamirate citrate 2. Qualitative and Quantitative composition Each 5ml contains. Retrieved from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Butamirate. Retrieved from [Link]

  • PubChem. (n.d.). Butamirate Citrate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Butamirate Citrate?. Retrieved from [Link]

  • AENSI Publisher. (n.d.). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (2024, January 17). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Retrieved from [Link]

  • PubMed. (n.d.). Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers. Retrieved from [Link]

  • PubMed. (2017, August 21). [Butamirate citrate in control of cough in respiratory tract inflammation]. Retrieved from [Link]

  • PubMed. (2019, September). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Butamirate Citrate used for?. Retrieved from [Link]

  • PubMed. (2024, November 14). A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

  • IRIS. (2020, January 16). Analyst. Retrieved from [Link]

Sources

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Butamirate in Biological Matrices Using Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of butamirate in biological matrices. Butamirate, a non-opioid antitussive agent, requires a robust analytical method for pharmacokinetic and toxicokinetic studies.[1][2][3] This protocol leverages Butamirate-d5 Citrate as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision by compensating for variations in sample preparation and instrument response.[4] The methodology detailed herein encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and is designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA.[5][6][7][8][9]

Introduction: The Rationale for a Dedicated LC-MS/MS Method

Butamirate is a centrally acting cough suppressant used in the treatment of non-productive cough.[2][10][11] Accurate measurement of its concentration in biological fluids like plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][12] LC-MS/MS stands as the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity, allowing for the precise measurement of analytes in complex biological matrices.[13][14][15]

The use of a stable isotope-labeled internal standard, this compound, is a cornerstone of this method. A SIL-IS is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction and ionization, thus correcting for matrix effects and other sources of variability.[16][17]

This application note is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of butamirate.

Physicochemical Properties and Pharmacokinetics of Butamirate

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS/MS method.

Table 1: Physicochemical Properties of Butamirate

PropertyValueSource
Molecular FormulaC18H29NO3[18]
Molecular Weight307.43 g/mol [18]
LogP1.833[19]
pKa8.2 (predicted weak base)[20]
Protein Binding~95%[1]

Butamirate is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours.[1][12] It is extensively metabolized, primarily through hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol, which are then excreted in the urine.[1] The elimination half-life is approximately 6 hours.[1][3]

Experimental Design & Protocols

Materials and Reagents
  • Butamirate Citrate reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation: The Key to Clean Extracts

The goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) that can suppress the analyte signal and compromise the robustness of the assay.[13][20][21][22] Given butamirate's basic nature (pKa ~8.2) and moderate hydrophobicity (LogP ~1.8), a mixed-mode solid-phase extraction (SPE) is the recommended approach for achieving the cleanest extracts.[20][21]

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium formate buffer (pH adjusted to ~3.5 with formic acid).

  • Sample Loading: To 200 µL of plasma, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 50 mM ammonium formate buffer (pH ~3.5).

    • Wash 2: 1 mL of methanol/water (50:50, v/v).

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase chromatographic separation is ideal for butamirate. A C18 column is a suitable choice, providing good retention and peak shape.[23][24][25] The mobile phase should consist of an aqueous component with a pH modifier to ensure the analyte is in its ionized form for good retention and an organic solvent for elution.

Table 2: Optimized Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes
Mass Spectrometry: Selective and Sensitive Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for bioanalytical quantification.[14][26] Electrospray ionization (ESI) in positive ion mode is appropriate for butamirate, given its basic nature.

Table 3: Optimized Mass Spectrometry Parameters

ParameterButamirateButamirate-d5
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) To be determined experimentallyTo be determined experimentally
Product Ion (Q3) To be determined experimentallyTo be determined experimentally
Dwell Time 150 ms150 ms
Collision Energy To be optimizedTo be optimized
Declustering Potential To be optimizedTo be optimized

Note: The specific MRM transitions and compound-dependent parameters must be optimized by infusing a standard solution of butamirate and butamirate-d5 into the mass spectrometer.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Butamirate-d5 IS Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Recon Reconstitution Dry->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: LC-MS/MS workflow for Butamirate analysis.

Method Validation: Ensuring Data Integrity

A full method validation must be conducted in accordance with regulatory guidelines (e.g., FDA, EMA, ICH M10) to demonstrate that the method is fit for its intended purpose.[5][6][7][8][9]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: A Foundation for Reliable Bioanalysis

This application note provides a detailed protocol and the underlying scientific rationale for the development of a robust and reliable LC-MS/MS method for the quantification of butamirate in biological matrices. The use of this compound as an internal standard, coupled with a well-designed sample preparation and optimized chromatographic and mass spectrometric conditions, will ensure the generation of high-quality data for pharmacokinetic and other drug development studies. Adherence to the principles of method validation outlined by regulatory agencies is paramount for ensuring the integrity and acceptability of the generated data.

References

  • MIMS Philippines. (n.d.). Butamirate: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst. Retrieved from [Link]

  • ResearchGate. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Retrieved from [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • Longdom Publishing. (2011). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in. Retrieved from [Link]

  • Unknown Source. (n.d.). Butamirate citrate 2.
  • Manasa Life Sciences. (n.d.). Butamirate. Retrieved from [Link]

  • The Merck Index. (n.d.).
  • ResearchGate. (2013). OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION. Retrieved from [Link]

  • PubChem. (n.d.). Butamirate | C18H29NO3 | CID 28892. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • PubMed Central. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • Unknown Source. (n.d.). Butacod (Butamirate Citrate) Therapeutic Group: Cough Suppressant Overview.
  • Chemsrc. (n.d.). Butamirate citrate | CAS#:18109-81-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Butamirate. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • ICH. (2022). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (1997). Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers. Retrieved from [Link]

  • PubMed Central. (2021). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Optimized and validated spectrophotometric determination of butamirate citrate in bulk and dosage forms using ion-pair formation with methyl orange and bromothymol blue. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • PubMed Central. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

  • AENSI Publisher. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Unknown Source. (2010).
  • PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of Butamirate in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Butamirate in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Butamirate-d5 Citrate, is employed. The protocol detailed herein encompasses a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is designed for high-throughput analysis in clinical and pharmacokinetic studies, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3][4]

Introduction: The Rationale for Precise Butamirate Quantification

Butamirate is a non-opioid, centrally acting antitussive agent widely used for the symptomatic treatment of dry, non-productive cough.[5][6] Its mechanism of action involves the suppression of the cough reflex at the level of the brainstem.[5] Accurate determination of Butamirate concentrations in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and bioequivalence trials.[7][8][9][10]

The complexity of biological matrices like plasma necessitates a highly selective and sensitive analytical method to eliminate interferences and ensure reliable data. Tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent specificity and sensitivity.[11]

The Critical Role of a Stable Isotope-Labeled Internal Standard

To correct for variability during sample preparation and analysis, an ideal internal standard (IS) is essential.[12] A stable isotope-labeled internal standard, such as this compound, is the preferred choice for LC-MS/MS assays.[13][14][15] Deuterated standards are chemically identical to the analyte, ensuring they co-elute chromatographically and exhibit the same behavior during extraction and ionization.[15][16] This mimicry allows for effective compensation for matrix effects and variations in instrument response, leading to superior accuracy and precision.[12][14]

Materials and Methods

Reagents and Materials
  • Analytes: Butamirate Citrate (Reference Standard), this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Plasma: Human plasma (K2EDTA as anticoagulant), sourced from an accredited biobank.

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Butamirate Citrate and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Butamirate stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (Internal Standard) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other endogenous interferences, and to concentrate the analyte.[17][18] A mixed-mode cation exchange sorbent is chosen based on the basic nature of Butamirate.

Step-by-Step SPE Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution. Vortex briefly, then add 200 µL of 4% phosphoric acid in water. Vortex again and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_plasma_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation plasma 100 µL Plasma is Add 20 µL IS (Butamirate-d5) plasma->is acid Add 200 µL 4% H3PO4 is->acid condition 1. Condition (Methanol, then Water) load 2. Load Sample condition->load wash 3. Wash (Acidified Water, then Methanol) load->wash elute 4. Elute (Ammoniated Methanol) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

LC-MS/MS Analysis

The reconstituted samples are injected into the LC-MS/MS system for separation and detection.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System
ColumnC18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 2.5 min, hold for 1 min, return to initial
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsButamirate: m/z 308.2 → 100.1 (Quantifier), 308.2 → 72.1 (Qualifier)
Butamirate-d5: m/z 313.2 → 100.1
Dwell Time100 ms
Collision Energy (CE)Optimized for each transition
Source Temperature500°C

Analytical_Workflow sample Reconstituted Sample hplc HPLC/UHPLC System (C18 Column) sample->hplc Injection ms Tandem Mass Spectrometer (ESI+, MRM Mode) hplc->ms Chromatographic Separation data Data Acquisition & Processing (Concentration Calculation) ms->data Detection & Quantification

Bioanalytical Method Validation

The method was fully validated according to the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterExperiment DescriptionAcceptance Criteria (as per ICH M10)[1][3]
Selectivity Analysis of six different blank plasma lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks at the retention time of the analyte and IS (response <20% of LLOQ for analyte, <5% for IS).
Linearity & Range A calibration curve with a blank, a zero standard, and at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at four levels (LOD, LQC, MQC, HQC) in five replicates over three separate runs.Accuracy: Mean concentration at each level within ±15% of the nominal value. Precision: Coefficient of variation (CV) ≤ 15% at each level.
Matrix Effect Comparison of the analyte/IS peak area ratio in post-extraction spiked samples versus neat solutions.The CV of the IS-normalized matrix factor calculated from the different lots of plasma should be ≤15%.
Recovery Comparison of analyte peak areas in pre-extraction spiked samples versus post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Evaluation of analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Results and Discussion

The developed method demonstrated excellent performance characteristics. The use of this compound ensured high accuracy and precision by effectively compensating for matrix-induced ion suppression and variability in extraction recovery. The chromatographic conditions provided a sharp, symmetrical peak for Butamirate with a retention time of approximately 1.8 minutes, allowing for a total run time of under 4 minutes per sample.

The calibration curve was linear over the range of 0.5 to 500 ng/mL in human plasma. Accuracy and precision results were well within the acceptance limits defined by regulatory guidelines.[1][3] The robust SPE protocol yielded clean extracts and consistent recovery.

Conclusion

The LC-MS/MS method described in this application note is a highly sensitive, selective, and robust procedure for the quantification of Butamirate in human plasma. The incorporation of a deuterated internal standard, this compound, is key to the method's high accuracy and precision. This validated, high-throughput method is ideally suited for supporting pharmacokinetic and clinical studies of Butamirate.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Pharmaceutical Training and Research Initiative. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • PubMed Central. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers. [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • PubMed. Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers. [Link]

  • PubChem. Butamirate Citrate. [Link]

  • PubChem. Butamirate citrate, (R)-. [Link]

  • Health Research Authority. 4-way crossover Butamirate Citrate PK & Dose study, healthy volunteers. [Link]

  • ResearchGate. Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. [Link]

  • PubMed. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. [Link]

  • Phenomenex. SAMPLE PREPARATION. [Link]

  • Taylor & Francis Online. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. [Link]

  • Patsnap Synapse. What is Butamirate Citrate used for? [Link]

  • ResearchGate. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]

  • MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • Apollo Pharmacy. Butamirate: Uses, Side Effects and Medicines. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • PubMed. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. [Link]

  • National Center for Biotechnology Information. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]

  • IRIS-ULiege. Analyst. [Link]

  • ResearchGate. Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. [Link]

  • Asian Journal of Pharmaceutical Analysis. Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. [Link]

  • National Center for Biotechnology Information. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

  • Scientific Research Publishing. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. [Link]

Sources

Application Notes and Protocol for the Use of Butamirate-d5 Citrate in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the quantitative analysis of Butamirate in biological matrices, specifically for pharmacokinetic (PK) studies. It details a robust bioanalytical method centered around the use of Butamirate-d5 Citrate as a stable isotope-labeled internal standard (SIL-IS) with Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol covers study design considerations, detailed procedures for plasma sample preparation via protein precipitation and solid-phase extraction, and validated LC-MS/MS parameters. This document is intended for researchers, scientists, and drug development professionals seeking to conduct accurate and reproducible pharmacokinetic evaluations of Butamirate.

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

Butamirate citrate is a centrally acting non-opioid antitussive agent used for the symptomatic treatment of non-productive cough.[1][2] Its therapeutic efficacy is directly linked to its pharmacokinetic profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the drug.[3] Accurate characterization of these PK parameters is fundamental during drug development and for establishing bioequivalence.[4][5]

Butamirate is rapidly absorbed after oral administration and is extensively metabolized, primarily through hydrolysis, to 2-phenylbutyric acid and diethylaminoethoxyethanol, which also possess antitussive activity.[6][7][8] Given its rapid metabolism and the complexity of biological matrices like plasma, developing a highly selective and sensitive bioanalytical method is crucial for accurate quantification.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and specificity.[9][10] A key element in robust LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[11][12] A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the substitution of atoms (e.g., Hydrogen with Deuterium).[13] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar effects during sample extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and variability in sample processing and instrument response.[14][15]

This compound, with five deuterium atoms incorporated into the ethyl group of the 2-phenylbutanoate moiety, serves as the ideal internal standard for Butamirate analysis.[14] Its use ensures the highest level of accuracy and precision, which is paramount for regulatory submissions and reliable pharmacokinetic modeling.[12][16]

Physicochemical Properties of Butamirate

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Chemical Name 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate[17]
Molecular Formula C₁₈H₂₉NO₃ (Free Base)[6][17]
Molecular Weight 307.43 g/mol (Free Base)[17][18]
CAS Number 18109-80-3 (Free Base), 18109-81-4 (Citrate Salt)[6]
Appearance White or almost white crystalline powder
Solubility Soluble in Methanol, DMSO, Chloroform

Pharmacokinetic Study Design: A Strategic Framework

A well-designed PK study is the bedrock of reliable data. The following protocol outlines a standard single-dose, crossover study design for an oral formulation of Butamirate citrate.

Study Population and Conduct
  • Subjects: A cohort of healthy, non-smoking adult volunteers (n=18-24) is typical for single-dose PK studies.[3]

  • Design: A randomized, two-way crossover design is recommended, where each subject receives both the test formulation and a reference formulation, separated by an adequate washout period.[3]

  • Washout Period: A washout period of at least 7 days (approximately 10-12 half-lives of the primary metabolite) should be implemented between dosing periods to prevent carryover effects.[3]

  • Dosing: Subjects should receive a single oral dose of Butamirate citrate (e.g., 50 mg tablet) after an overnight fast.

  • Ethical Considerations: The study protocol must be approved by an independent ethics committee, and all participants must provide written informed consent. All procedures should adhere to Good Clinical Practice (GCP) guidelines.

Blood Sample Collection
  • Matrix: K₂EDTA-anticoagulated human plasma.

  • Sampling Timepoints: Blood samples (e.g., 3-5 mL) should be collected at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[3]

  • Processing: Immediately after collection, blood samples should be centrifuged at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma samples should be transferred to labeled polypropylene tubes and stored frozen at -70°C or lower until analysis.

Bioanalytical Method Protocol

This section details the step-by-step procedure for the quantification of Butamirate in plasma using this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Butamirate citrate and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. These stock solutions should be stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Butamirate stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Prepare a working solution of this compound at a concentration of 50 ng/mL by diluting the IS stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Standards: Spike appropriate volumes of the Butamirate working standard solutions into blank human plasma to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, ~3x Lower Limit of Quantification), Medium (MQC), and High (HQC). These should be prepared from a separate stock solution weighing.

Plasma Sample Preparation

Accurate quantification requires the effective removal of matrix components, such as proteins, that can interfere with the analysis. Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

This method is rapid and effective for many applications.[18] Acetonitrile is a common and efficient precipitating agent.[14]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma sample into the corresponding tube.

  • Add 20 µL of the 50 ng/mL Butamirate-d5 IS working solution to each tube (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30-60 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

SPE provides a cleaner extract by selectively isolating the analyte, which can reduce matrix effects and improve sensitivity.[6][13] A mixed-mode strong cation exchange polymer is suitable for extracting basic drugs like Butamirate.[13]

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the Butamirate-d5 IS working solution and 300 µL of 2% ammonium hydroxide in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric strong cation exchange (SCX) SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a validated starting point for method development.

ParameterCondition
LC System UPLC/HPLC System (e.g., Waters Acquity, Sciex ExionLC)
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C

Based on the molecular weight of Butamirate (free base M.W. 307.43) and its deuterated form (Butamirate-d5 free base M.W. ~312.46), the following transitions are proposed. The protonated molecule [M+H]⁺ is selected as the precursor ion (Q1). The product ion (Q3) is a common, stable fragment resulting from collision-induced dissociation (CID). A likely fragmentation involves the cleavage of the ester bond, yielding a fragment containing the diethylaminoethoxyethyl moiety.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Butamirate 308.2100.115025
Butamirate-d5 313.2100.115025

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA and EMA to ensure its reliability.

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/IS) and concentration. A correlation coefficient (r²) > 0.99 is required.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[9]

  • Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not cause ion suppression or enhancement.

  • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix should be consistent and reproducible.

  • Stability: Analyte stability must be demonstrated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -70°C.

Data Analysis and Visualization

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, the following key pharmacokinetic parameters should be calculated using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC₀-∞: Area under the curve from time zero to infinity.

  • t₁/₂: Elimination half-life.

Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to data analysis in a typical pharmacokinetic study using this protocol.

PK_Workflow cluster_study Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase DrugAdmin Drug Administration (Butamirate Citrate) Sampling Blood Sample Collection (Timed Intervals) DrugAdmin->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-70°C) Processing->Storage SamplePrep Sample Preparation (PPT or SPE) + IS Spiking (Butamirate-d5) Storage->SamplePrep LCMS LC-MS/MS Analysis (Quantification) SamplePrep->LCMS DataProc Data Processing (Peak Integration & Calibration) LCMS->DataProc PK_Calc PK Parameter Calculation (Cmax, Tmax, AUC) DataProc->PK_Calc Report Final Report & Submission PK_Calc->Report

Caption: Workflow for a Butamirate Pharmacokinetic Study.

Conclusion

This application note provides a detailed and robust protocol for the quantification of Butamirate in plasma for pharmacokinetic studies. The use of this compound as a stable isotope-labeled internal standard coupled with a validated LC-MS/MS method ensures the highest degree of accuracy, precision, and reliability. This methodology is suitable for regulated bioanalysis in support of clinical trials and bioequivalence studies, providing the high-quality data necessary for successful drug development and regulatory approval.

References

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved January 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Butamirate. PubChem Compound Summary for CID 28892. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 46780920. Retrieved January 15, 2026, from [Link]

  • Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved January 15, 2026, from [Link]

  • MIMS. (n.d.). Butamirate: Uses, Dosage, Side Effects and More. Retrieved January 15, 2026, from [Link]

  • RxReasoner. (n.d.). BUTAMIRATE Syrup Pharmacology - MPI, EU: SmPC. Retrieved January 15, 2026, from [Link]

  • Katzung, B. G. (Ed.). (n.d.). Pharmacokinetics of Oral Absorption. AccessPharmacy. Retrieved January 15, 2026, from [Link]

  • Mostafa, A., Sayed, N., Mosaad, F., & Souaya, E. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Analytical Methods, 3(7), 1643-1651. Retrieved January 15, 2026, from [Link]

  • Jemal, M., Schuster, A., & Whigan, D. B. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). LC-MS precursor (Q1) and product (Q3) ions of analysed analytes. Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]

  • Bohner, H., Janiak, P. S., Nitsche, V., Eichinger, A., & Schütz, H. (1997). Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers. International journal of clinical pharmacology and therapeutics, 35(3), 117–122. Retrieved January 15, 2026, from [Link]

  • Korzeniewska-Koseła, M. (2001). [Butamirate citrate in control of cough in respiratory tract inflammation]. Wiadomosci lekarskie (Warsaw, Poland : 1960), 54(9-10), 524–528. Retrieved January 15, 2026, from [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved January 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Retrieved January 15, 2026, from [Link]

  • Mahmoud, A., Sayed, N., Mosaad, F., & Souaya, E. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Chemical Papers, 73(6), 1309-1320. Retrieved January 15, 2026, from [Link]

  • Taskin, D., Erensoy, G., & Sungur, S. (n.d.). Optimized and validated spectrophotometric determination of butamirate citrate in bulk and dosage forms using ion-pair formation. Farmacia, 65(5), 738-744. Retrieved January 15, 2026, from [Link]

  • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Retrieved January 15, 2026, from [Link]

  • American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Butamirate Citrate. PubChem Compound Summary for CID 28891. Retrieved January 15, 2026, from [Link]

  • ExportersIndia. (n.d.). Butamirate Citrate - Affordable Pricing for Premium Non-Opioid Antitussive. Retrieved January 15, 2026, from [Link]

  • Whitmire, M., Welch, R., & Frazer, G. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4(001). Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (n.d.). Scientific guidelines: Clinical pharmacology and pharmacokinetics. Retrieved January 15, 2026, from [Link]

  • Al-Saeed, M. M. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 19(5), 755–759. Retrieved January 15, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 15, 2026, from [Link]

  • Drugs.com. (n.d.). Butamirate (International database). Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Population Pharmacokinetics. Retrieved January 15, 2026, from [Link]

  • Merck Index Online. (n.d.). Butamirate. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, August 20). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Retrieved January 15, 2026, from [Link]

  • Paul, A. K., Rahman, M., Seraj, S., Paul, A., Arif, H. A., & Islam, T. (2013). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. American-Eurasian Journal of Scientific Research, 8(1), 25-33. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No. : 1215650-08-0 | Chemical Name : this compound. Retrieved January 15, 2026, from [Link]

  • Huicheng Biotech. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Waters Corporation. (2010, September 2). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Retrieved January 15, 2026, from [https://www.waters.com/webassets/cms/events/docs/ bioactive_2010/Bioactive_Sep2010_LCMSMS_Quant_Drug_Disc_Dev.pdf]([Link] bioactive_2010/Bioactive_Sep2010_LCMSMS_Quant_Drug_Disc_Dev.pdf)

Sources

Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Butamirate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Butamirate, chemically known as 2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate, is a widely used non-opioid, centrally acting antitussive agent.[1][2][3] Accurate and precise quantification of Butamirate in biological matrices such as plasma and serum is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The inherent complexity of biological samples necessitates a robust and reproducible sample preparation methodology to remove interfering endogenous components and ensure reliable analytical results. This application note provides a comprehensive guide to sample preparation for the analysis of Butamirate, with a special emphasis on the use of a deuterated internal standard, Butamirate-d5, to enhance assay performance.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to ensure the development of robust and reliable bioanalytical methods.[4][5][6][7] A deuterated internal standard, like Butamirate-d5, possesses nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[4][8][9]

This document outlines three prevalent and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is detailed with an explanation of the underlying principles to guide researchers in selecting and optimizing the most suitable method for their specific analytical needs.

Physicochemical Properties of Butamirate and Butamirate-d5

Understanding the physicochemical properties of both the analyte and its deuterated internal standard is fundamental to developing an effective sample preparation strategy.

PropertyButamirateButamirate-d5 CitrateRationale for Sample Preparation
Molecular Formula C18H29NO3[1][2][10]C24H32D5NO10The deuterated standard has a higher mass, allowing for distinct detection in mass spectrometry.[11][12]
Molecular Weight 307.43 g/mol [2]504.6 g/mol (citrate salt)The mass difference is sufficient to prevent isotopic crosstalk.
LogP (Octanol/Water Partition Coefficient) 1.833[1]Expected to be very similar to ButamirateA moderate LogP value suggests that both LLE and reversed-phase SPE are viable extraction techniques.
Solubility Practically insoluble in water; very soluble in alcohol, acetone, ether.[2]Expected to be similar to ButamirateHigh solubility in organic solvents is key for efficient extraction from aqueous biological matrices.

The Critical Role of a Deuterated Internal Standard

A deuterated internal standard is a non-radioactive, isotopically labeled version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[9] In the analysis of Butamirate, Butamirate-d5 serves as an ideal internal standard.

Key Advantages:

  • Correction for Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Since Butamirate-d5 co-elutes with Butamirate and experiences the same matrix effects, the ratio of their responses remains constant, ensuring accuracy.[13]

  • Compensation for Extraction Variability: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate correction of recovery inconsistencies.[8][9]

  • Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the bioanalytical method.[8][9]

Overall Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing biological samples for Butamirate analysis. The choice of extraction method (PPT, LLE, or SPE) will depend on the required level of sample cleanup, sensitivity, and throughput.

SamplePrepWorkflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with Butamirate-d5 Internal Standard Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT Simple & Fast LLE Liquid-Liquid Extraction Extraction->LLE Cleaner Extract SPE Solid-Phase Extraction Extraction->SPE Highest Purity Evaporation Evaporation (if necessary) PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for Butamirate sample preparation.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[14][15] It is often used in high-throughput screening environments. The principle involves adding a water-miscible organic solvent to the sample, which reduces the solvation of proteins, causing them to precipitate.

Causality: Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like Butamirate in solution. The subsequent centrifugation step pellets the denatured proteins, allowing for the collection of the supernatant containing the analyte and internal standard.

Step-by-Step Protocol for Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume (e.g., 10 µL) of Butamirate-d5 working solution to each sample, calibrator, and quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[16] The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.[16]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

  • Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

ParameterValueRationale
Sample Volume 100 µLA standard volume for bioanalytical assays.
Precipitating Agent AcetonitrileEfficient protein precipitation and good solubility for Butamirate.
Solvent to Sample Ratio 3:1 (v/v)Ensures sufficient protein precipitation.
Centrifugation Speed 14,000 x gProvides a compact protein pellet.
Centrifugation Time 10 minutesAdequate time for complete pelleting.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[17][18][19] This method generally provides a cleaner extract than PPT by removing more endogenous interferences.

Causality: The choice of an appropriate organic solvent is critical. A solvent in which Butamirate has high solubility and is immiscible with water, such as methyl tert-butyl ether (MTBE) or ethyl acetate, is selected. Adjusting the pH of the aqueous sample can further enhance the extraction efficiency by ensuring the analyte is in its non-ionized, more lipophilic state.

Step-by-Step Protocol for Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 200 µL of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add an appropriate volume of Butamirate-d5 working solution.

  • pH Adjustment (Optional but Recommended): Add a small volume of a basic solution (e.g., 50 µL of 1M sodium carbonate) to raise the pH. This ensures Butamirate, a basic compound, is in its neutral form, maximizing its partitioning into the organic solvent.

  • Addition of Extraction Solvent: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Extraction: Cap the tubes and vortex for 5-10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

ParameterValueRationale
Sample Volume 200 µLCan be adjusted based on sensitivity requirements.
Extraction Solvent Methyl tert-butyl ether (MTBE) or Ethyl AcetateGood solubility for Butamirate and immiscible with water.
Solvent to Sample Ratio 5:1 (v/v)Ensures efficient extraction.
pH Adjustment To basic pHMaximizes the concentration of the neutral, extractable form of Butamirate.
Centrifugation Speed 4,000 x gSufficient for phase separation without forming tight emulsions.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, thereby enhancing assay sensitivity and reducing matrix effects.[20][21][22] It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte from the sample matrix.

Causality: For a compound with moderate lipophilicity like Butamirate, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is suitable. The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte and internal standard with an organic solvent.[21][22]

Step-by-Step Protocol for Solid-Phase Extraction
  • Sample Pre-treatment:

    • Pipette 200 µL of the biological sample into a clean tube.

    • Add the Butamirate-d5 internal standard.

    • Dilute the sample with 200 µL of 2% phosphoric acid in water. This acidification ensures that Butamirate is protonated and will be retained on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the Butamirate and Butamirate-d5 from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

ParameterValueRationale
SPE Sorbent Reversed-phase (e.g., C18 or polymeric)Retains moderately lipophilic compounds like Butamirate.
Sample Pre-treatment AcidificationEnsures the analyte is in its ionized form for optimal retention.
Conditioning Solvents Methanol, then WaterActivates the sorbent and ensures proper interaction with the aqueous sample.
Wash Solvent 5% Methanol in WaterRemoves hydrophilic interferences without eluting the analyte.
Elution Solvent Methanol or AcetonitrileDisrupts the hydrophobic interaction to elute the analyte and internal standard.

Method Selection and Validation

The choice between PPT, LLE, and SPE depends on the specific requirements of the assay.

  • Protein Precipitation is ideal for early-stage discovery and high-throughput applications where speed is paramount.

  • Liquid-Liquid Extraction offers a good balance between sample cleanliness and ease of use, suitable for many preclinical and clinical studies.

  • Solid-Phase Extraction provides the highest level of sample purity and is often the method of choice for regulatory submission-level validation and when low limits of quantification are required.

Regardless of the method chosen, it is imperative to perform a full method validation in accordance with regulatory guidelines from bodies such as the FDA and EMA.[5][7][23][24] This validation should assess parameters including selectivity, accuracy, precision, recovery, matrix effects, and stability to ensure the reliability of the analytical data.

Conclusion

The successful bioanalysis of Butamirate relies heavily on a well-developed and validated sample preparation protocol. The use of a deuterated internal standard, Butamirate-d5, is essential for achieving the accuracy and precision required for pharmacokinetic and other regulatory studies. By carefully selecting and optimizing one of the detailed methods—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—researchers can effectively remove matrix interferences and ensure the generation of high-quality, reliable data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Unacademy. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]

  • de Boer, T., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 18(1), 1-8. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Önal, A., & Kepekçi, S. E. (2012). Optimized and validated spectrophotometric determination of butamirate citrate in bulk and dosage forms using ion-pair formation. Farmacia, 60(5), 716-726. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Al-Rimawi, F. (2014). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Chromatographic Science, 52(4), 333-338. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Hu, L., & Ming, L. (2023). Solvent-Induced Protein Precipitation for Drug Target Discovery. Methods in Molecular Biology, 2624, 43-52. [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research, 6(4). [Link]

  • Darwish, H. W., et al. (2013). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Chemistry Central Journal, 7(1), 1-8. [Link]

  • The Merck Index Online. Butamirate. [Link]

  • Panderi, I., et al. (2021). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Separations, 8(10), 163. [Link]

  • Panderi, I., et al. (2021). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Separations, 8(10), 163. [Link]

  • Almudhaf, H. F., & Al-Baghli, N. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society, 26(6), 101533. [Link]

  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. [Link]

  • PharmaCompass. butamirate citrate. [Link]

  • Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics. [Link]

  • ResearchGate. (2025). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]

  • Affinisep. Solid Phase Extraction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28892, Butamirate. [Link]

  • SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. [Link]

  • Chemsrc. Butamirate citrate. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • ResearchGate. Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. [Link]

  • PubMed. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • ResearchGate. Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. [Link]

Sources

Application Notes & Protocols: The Use of Butamirate-d5 Citrate in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing Butamirate-d5 Citrate as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and pharmacokinetic (DMPK) studies. We delve into the scientific rationale behind the use of deuterated standards, offering detailed, field-proven protocols for in vitro metabolic stability assays using human liver microsomes (HLM) and a robust bioanalytical method for quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish accurate, reproducible, and regulatory-compliant bioanalytical assays for Butamirate.

Introduction: The Imperative for Precision in Bioanalysis

Butamirate is a centrally-acting, non-opioid antitussive agent used for the treatment of non-productive cough.[1][2][3][4] Like any xenobiotic, its efficacy and safety are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the metabolic fate of Butamirate is a critical step in drug development, providing insights into its clearance mechanisms, potential drug-drug interactions, and the formation of active or toxic metabolites.[5][6][7]

Quantitative bioanalysis, the cornerstone of DMPK studies, is fraught with challenges, including sample matrix effects, variability in sample preparation, and instrument fluctuations.[8] To overcome these hurdles, the principle of isotope dilution mass spectrometry is employed, utilizing a SIL-IS. This compound serves as the ideal internal standard for Butamirate quantification. As a deuterated analog, it is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[9][10][11] However, its increased mass allows it to be distinguished by a mass spectrometer, providing a reliable reference for correcting analytical variability and ensuring the highest degree of accuracy and precision.[8][11][12]

Metabolic Pathway of Butamirate

Butamirate undergoes rapid and extensive metabolism. The primary metabolic pathway is hydrolysis of the ester bond, yielding two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[13][14][15] Interestingly, both of these metabolites have been shown to possess antitussive activity, contributing to the overall pharmacological effect.[13] The 2-phenylbutyric acid metabolite is further metabolized through hydroxylation and subsequent conjugation, primarily with glucuronic acid, to facilitate renal excretion.[13][15]

Butamirate_Metabolism BUT Butamirate MET1 2-Phenylbutyric Acid (Active) BUT->MET1 Hydrolysis (Esterases) MET2 Diethylaminoethoxyethanol (Active) BUT->MET2 Hydrolysis (Esterases) MET3 Hydroxylated Metabolite MET1->MET3 Hydroxylation (CYP450) MET4 Glucuronide Conjugate MET3->MET4 Glucuronidation (UGTs) Excretion Excretion MET4->Excretion Renal Excretion

Caption: Metabolic pathway of Butamirate.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

3.1. Objective To determine the in vitro metabolic stability of Butamirate by measuring its rate of depletion when incubated with human liver microsomes (HLM). This assay helps predict the intrinsic clearance of the drug.

3.2. Rationale HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), making them an excellent and widely used model for Phase I and Phase II metabolism studies.[6][7][16][17] The rate of disappearance of the parent drug over time is used to calculate its metabolic half-life (t½).

3.3. Materials

  • Test Compound: Butamirate Citrate

  • Internal Standard (IS): this compound

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Quenching/Extraction Solution: Acetonitrile containing 100 ng/mL this compound, stored at -20°C.

  • Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.

3.4. Experimental Workflow

Caption: Workflow for the in vitro metabolic stability assay.

3.5. Step-by-Step Protocol

  • Prepare Solutions:

    • Thaw HLM and NADPH regenerating system on ice.

    • Prepare a 2X working solution of Butamirate (2 µM) in phosphate buffer.

    • Prepare a 2X HLM suspension (e.g., 1.0 mg/mL) in phosphate buffer.

  • Set Up Incubation Plate:

    • Add 50 µL of the 2X HLM suspension to each well of a 96-well plate.

    • For "-NADPH" control wells, add buffer instead of the HLM suspension.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • To initiate the reaction, add 25 µL of the 2X Butamirate working solution to the wells.

    • Immediately after, add 25 µL of the pre-warmed NADPH regenerating system to start the enzymatic reaction (final volume 100 µL, final Butamirate concentration 1 µM, final HLM concentration 0.5 mg/mL).

    • For the T=0 time point, the quenching solution should be added before the NADPH system.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing this compound to the appropriate wells.

    • Causality Check: Adding the internal standard during the quenching step is crucial. It ensures that the IS is present during all subsequent sample handling and processing steps, allowing it to accurately correct for any analyte loss during extraction and centrifugation.[8]

  • Sample Processing:

    • Seal the plate, vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Bioanalytical Method

4.1. Objective To develop and validate a sensitive and selective method for the simultaneous quantification of Butamirate and its major metabolite, 2-phenylbutyric acid, in a biological matrix (e.g., plasma or microsomal incubate supernatant).

4.2. Rationale LC-MS/MS, particularly using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative bioanalysis.[18] This technique provides unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, effectively filtering out noise from the complex biological matrix.[19]

4.3. Instrumentation and Conditions

LC Parameters Suggested Conditions
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
MS/MS Parameters Butamirate 2-Phenylbutyric Acid Butamirate-d5 (IS)
Ionization Mode ESI PositiveESI NegativeESI Positive
Precursor Ion (Q1) m/z 308.2m/z 163.1m/z 313.2
Product Ion (Q2) m/z 114.1m/z 119.1m/z 114.1
Collision Energy OptimizedOptimizedOptimized
Note: MRM transitions are theoretical and must be optimized empirically on the specific instrument.

4.4. Method Validation (as per FDA/ICH M10 Guidelines) A full validation should be performed to ensure the reliability of the analytical results.[20][21]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from at least six sources.

  • Calibration Curve: A linear relationship between the analyte/IS peak area ratio and concentration over a defined range. Requires at least 6 non-zero calibrators.

  • Accuracy and Precision: Intra- and inter-day analysis of Quality Control (QC) samples at a minimum of four levels (LOD, Low, Mid, High). Accuracy should be within ±15% (±20% at LLOQ) of nominal, and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Assessed to ensure that components in the biological matrix do not cause ion suppression or enhancement. Butamirate-d5, being co-eluting and chemically identical, is the most effective tool to track and correct for matrix effects.[11]

  • Stability: Analyte stability must be confirmed under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler.

Data Analysis and Interpretation

5.1. Metabolic Stability Calculation

  • Calculate the peak area ratio (Butamirate Area / Butamirate-d5 Area) for each time point.

  • Determine the percent of Butamirate remaining at each time point relative to T=0.

  • Plot the natural log (ln) of the percent remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = -0.693 / k

5.2. Quantitative Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Use the regression equation to back-calculate the concentrations of the QC and unknown samples.

Table 1: Example Calibration Curve and QC Data

Sample Type Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
Calibrator 1 1.0 0.98 98.0 N/A
Calibrator 7 1000 1015 101.5 N/A
Linear Range 1.0 - 1000 r² = 0.998
LLOQ QC 1.0 1.05 105.0 8.5
Low QC 3.0 2.91 97.0 6.2
Mid QC 150 158 105.3 4.1

| High QC | 750 | 739 | 98.5 | 3.8 |

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Results Inconsistent pipetting; Incomplete reaction quenching; IS added incorrectly.Ensure pipettes are calibrated; Add quenching solution swiftly; Add IS with quenching solution to correct for downstream variability.
No Analyte Depletion Inactive enzyme (HLM); Inactive NADPH cofactor.Use a new lot of HLM; Confirm activity with a positive control (e.g., Verapamil); Prepare fresh NADPH system.
Poor Peak Shape Column degradation; Incompatible sample solvent; Matrix overload.Replace column; Ensure final sample solvent is similar to initial mobile phase; Dilute sample if necessary.
Ion Suppression Matrix effects (phospholipids, salts); Co-eluting metabolites.Optimize sample cleanup (e.g., SPE); Adjust chromatography to separate analyte from suppression zones. The use of Butamirate-d5 is critical to correct for this.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate quantification of xenobiotics in complex biological matrices.[12] this compound provides the analytical robustness required for demanding drug metabolism and pharmacokinetic studies. By co-eluting and behaving identically to the unlabeled analyte through sample preparation and analysis, it effectively normalizes for matrix effects and procedural variability. The protocols detailed herein provide a validated, high-integrity framework for researchers to confidently assess the metabolic profile of Butamirate, generating reliable data to support drug discovery and development programs.

References

  • Title: Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Source: PubMed URL: [Link]

  • Title: Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery. Source: Taylor & Francis Online URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: KCAS Bioanalytical & Biomarker Services URL: [Link]

  • Title: BUTAMIRATE Syrup Pharmacology - MPI, EU: SmPC. Source: RxReasoner URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Source: Outsourced Pharma URL: [Link]

  • Title: Sensitive Quantification of Drug Metabolites Using LC-MS. Source: Technology Networks URL: [Link]

  • Title: LC-MS-MS experiences with internal standards. Source: Semantic Scholar URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

  • Title: Metabolite Identification by Mass Spectrometry. Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Source: PubMed URL: [Link]

  • Title: Butamirate. Source: The Merck Index online URL: [Link]

  • Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Source: In Vitro Drug-Drug Interaction Studies URL: [Link]

  • Title: Butamirate. Source: Wikipedia URL: [Link]

  • Title: Butamirate: Uses, Dosage, Side Effects and More. Source: MIMS Philippines URL: [Link]

  • Title: Butamirate | C18H29NO3 | CID 28892. Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Butamirate Citrate | C24H37NO10 | CID 28891. Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Source: YouTube URL: [Link]

  • Title: BUTAMIRATE. Source: precisionFDA URL: [Link]

  • Title: Butamirate citrate 2. Qualitative and Quantitative composition Each 5ml contains. Source: SIDC URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Source: ResearchGate URL: [Link]

  • Title: In Vitro Drug Metabolism Using Liver Microsomes. Source: Research @ Flinders URL: [Link]

  • Title: The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: High-Sensitivity Quantification of Butamirate in Biological Matrices Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Butamirate (2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate) is a non-opioid central cough suppressant widely used in clinical practice. Accurate quantification of Butamirate in biological matrices such as human plasma is essential for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high throughput.[1][2]

This application note presents a robust and sensitive LC-MS/MS method for the determination of Butamirate in plasma. The method employs Butamirate-d5 Citrate as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. The use of a deuterated internal standard is a cornerstone of modern quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and instrumental variability.[3][4][5] We provide a comprehensive protocol, including detailed sample preparation, optimized liquid chromatography conditions, and a full guide to the key mass spectrometry parameters for reliable quantification using Multiple Reaction Monitoring (MRM).

Principle of the Method: The Role of SIL-IS in LC-MS/MS

The fundamental principle of this method is the selective and sensitive detection of Butamirate and its co-eluting internal standard, Butamirate-d5, using a triple quadrupole mass spectrometer.

  • Chromatographic Separation: A reversed-phase HPLC system separates the analytes from endogenous matrix components.

  • Ionization: An electrospray ionization (ESI) source in positive ion mode is used. Butamirate contains a tertiary amine group that is readily protonated to form the precursor ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.[6]

    • Q1 (First Quadrupole): Selects only the protonated precursor ion of a specific mass-to-charge ratio (m/z) for Butamirate or Butamirate-d5.

    • Q2 (Collision Cell): The selected precursor ion is fragmented into characteristic product ions via collision-induced dissociation (CID) with an inert gas.[6]

    • Q3 (Third Quadrupole): Selects a specific, high-abundance product ion to pass to the detector.

This two-stage mass filtering (precursor → product) is known as an "MRM transition" and is unique to the analyte's structure, virtually eliminating interference from co-eluting matrix components.[7] The deuterated internal standard (Butamirate-d5) is chemically identical to the analyte but has a higher mass (+5 Da). It co-elutes with Butamirate and experiences the same extraction recovery and ionization suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, precise and accurate quantification is achieved, correcting for any potential sample-to-sample variation.[8]

Experimental Protocol

Materials and Reagents
  • Analytes: Butamirate Citrate (Reference Standard), this compound (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm).

  • Matrix: Drug-free human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials, analytical balance, volumetric flasks.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butamirate Citrate and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Butamirate stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Butamirate-d5 stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis.[3]

  • Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix. Vortex briefly.

  • Precipitate: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL Plasma add_is 2. Spike with Butamirate-d5 IS plasma->add_is precipitate 3. Add 300 µL Acetonitrile add_is->precipitate vortex 4. Vortex & Centrifuge precipitate->vortex transfer 5. Transfer Supernatant vortex->transfer lc_system LC Separation transfer->lc_system Inject 5 µL ms_system MS/MS Detection (MRM) lc_system->ms_system data_proc Data Processing (Peak Area Ratio) ms_system->data_proc

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for Butamirate, well-separated from the bulk of matrix interferences to minimize ion suppression.

ParameterRecommended Condition
HPLC System Standard UHPLC/HPLC system
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~4.5 minutes

Causality: A C18 column provides excellent retention for moderately hydrophobic compounds like Butamirate. The acidic mobile phase (0.1% formic acid) ensures consistent protonation of the analyte, leading to stable ionization and good peak shape. A gradient elution allows for efficient separation and a short run time, which is ideal for high-throughput analysis.[9]

Mass Spectrometry (MS) Parameters

The following parameters are proposed as a starting point for method development on a standard triple quadrupole mass spectrometer. User optimization is required to achieve maximum sensitivity on a specific instrument.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Nebulizer Gas Nitrogen, ~35 psi
Drying Gas Flow Nitrogen, ~10 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

Causality: ESI in positive mode is selected due to the presence of a tertiary amine in the Butamirate structure, which is easily protonated. The source and desolvation temperatures and gas flows are critical for efficient desolvation of the droplets and formation of gas-phase ions, directly impacting sensitivity.[8]

G parent parent quant quant parent->quant  Cleavage of  ether linkage qual qual parent->qual  Cleavage of  ester linkage

MRM Transitions and Optimization

The selection of MRM transitions is the most critical step for ensuring method specificity and sensitivity.[7] The following transitions are proposed based on the chemical structure of Butamirate.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)DesignationDeclustering Potential (DP)Collision Energy (CE)
Butamirate 308.286.1 Quantifier~70 V~25 eV
308.2165.1Qualifier~70 V~15 eV
Butamirate-d5 313.386.1 Quantifier~70 V~25 eV
  • Rationale for Transitions:

    • The precursor ion (Q1) is the protonated molecule. For Butamirate-d5, this mass is 5 Da higher than the unlabeled analyte.

    • The quantifier ion (m/z 86.1) corresponds to the highly stable diethylamino fragment, [CH2=N(CH2CH3)2]+. This fragment is expected to be the most abundant, providing the best sensitivity.

    • The qualifier ion (m/z 165.1) corresponds to the 2-phenylbutanoate portion of the molecule. Monitoring a second transition confirms the identity of the analyte, adding a layer of confidence to the results.[6]

  • Protocol for Optimization: The DP and CE values provided are typical starting points. For optimal performance, infuse a ~500 ng/mL solution of Butamirate directly into the mass spectrometer.

    • Tune Q1: Optimize source parameters and DP to maximize the intensity of the precursor ion (m/z 308.2).

    • Find Product Ions: Perform a product ion scan to identify all major fragments. Select the two most intense and stable fragments for MRM.

    • Tune Q3 (Optimize CE): For each selected MRM transition, ramp the collision energy (e.g., from 5 to 50 eV) to find the value that produces the maximum product ion intensity. This optimized CE value should be used in the final method.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Butamirate in biological matrices using LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development and validation. The strategic use of a deuterated internal standard, Butamirate-d5, is critical for mitigating matrix effects and ensuring data of the highest accuracy and reproducibility. The proposed MRM transitions, based on predictable fragmentation pathways, offer excellent specificity for confident detection. Researchers and drug development professionals can adapt this methodology to support critical pharmacokinetic and bioequivalence studies.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (2025). Benchchem.
  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • Vishwanathan, K., et al. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during the LC/MS/MS Analysis. ResearchGate.
  • Mostafa, A. M., et al. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Analytical Methods, 3(7), 1643-1651.
  • Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI.
  • Louppis, A. P., et al. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 133-141.
  • Beccaria, M., & Cabooter, D. (2020). Recent developments in liquid chromatography-mass spectrometry for the analysis of pharmaceuticals. Analyst, 145(4), 1129-1157.
  • Mahmoud, A. M., et al. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Chemické zvesti, 73(5), 1145-1154.
  • Effect of Electrospray Ionization Source Parameters on Pharmaceuticals Analysis. (n.d.). ResearchGate.
  • Modern Electrospray Ionization Mass Spectrometry Techniques. (n.d.). PMC - NIH.
  • A stable isotope-labeled internal standard is essential for correcting for interindividual variability. (n.d.). PMC - NIH.
  • Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma. (2011). Hilaris Publisher.
  • Quantitative bioanalysis by LC-MS/MS: a review. (2020). ResearchGate.
  • Hasan, M. N., et al. (2014). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. ResearchGate.

Sources

Application Note: Strategic HPLC and LC-MS/MS Methodologies for the Analysis of Butamirate and Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Butamirate Citrate, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutyrate citrate, is a non-opioid, centrally acting antitussive agent widely employed in the symptomatic treatment of non-productive cough.[1][2] Its mechanism of action is attributed to its effect on the cough center in the medulla oblongata.[1][2] For robust quality control of pharmaceutical formulations and for pharmacokinetic studies, reliable and efficient analytical methods for the quantification of Butamirate are essential. The use of a deuterated internal standard, such as Butamirate-d5 Citrate, is critical for achieving high accuracy and precision in bioanalytical applications using mass spectrometry.

This comprehensive guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) column selection and method development for the analysis of Butamirate Citrate. It offers field-proven insights into the rationale behind experimental choices, detailed protocols for both HPLC-UV and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis, and troubleshooting considerations.

Physicochemical Properties of Butamirate and this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust HPLC method. Butamirate is a basic compound with a tertiary amine group, which significantly influences its chromatographic behavior.

PropertyButamirate CitrateThis compoundReferences
Chemical Structure 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid[3][4]
Molecular Formula C₂₄H₃₇NO₁₀C₂₄H₃₂D₅NO₁₀[5][6]
Molecular Weight 499.55 g/mol 504.60 g/mol [3][4][7]
logP (Octanol/Water) 1.833Not available (expected to be similar to Butamirate)[7][8]
Solubility Soluble in DMSO.[5] Enhanced solubility in acidic aqueous solutions.[9] Freely soluble in water and ethanol.[10]White Solid. Hygroscopic, Refrigerator, Under Inert Atmosphere.[6][5][6][9][10]

HPLC Column Selection: A Strategic Approach

The selection of an appropriate HPLC column is paramount for achieving optimal separation, peak shape, and sensitivity. For a basic compound like Butamirate, several factors must be considered to mitigate common chromatographic challenges such as peak tailing.

The Rationale Behind Column Chemistry Selection
  • C18 (Octadecyl Silane): C18 columns are the workhorses of reversed-phase chromatography due to their high hydrophobicity and retention of non-polar to moderately polar compounds.[11] For Butamirate, a C18 column can provide excellent retention. However, the presence of the basic tertiary amine can lead to strong interactions with residual acidic silanol groups on the silica surface, resulting in peak tailing. To counteract this, modern, well-end-capped, high-purity silica C18 columns are recommended. The use of mobile phase additives, such as triethylamine, or acidic buffers can also effectively mask these silanol interactions.

  • C8 (Octyl Silane): C8 columns are less hydrophobic than their C18 counterparts, leading to shorter retention times for many analytes.[11] This can be advantageous for developing rapid analytical methods. For moderately basic compounds like Butamirate, a C8 column can sometimes offer improved peak symmetry compared to C18, as the shorter alkyl chains may provide less opportunity for secondary interactions with the silica backbone.

  • Cyanopropyl (CN): Cyanopropyl columns exhibit unique selectivity due to the presence of the polar cyano group.[12] This provides a different retention mechanism, involving dipole-dipole interactions in addition to hydrophobic interactions. For basic compounds, CN columns can offer alternative selectivity and sometimes improved peak shapes, especially when separating the analyte from matrix components or related substances.[9][13] The reduced hydrophobicity compared to C8 and C18 phases means that a mobile phase with a lower organic content is typically required to achieve adequate retention.[10]

Workflow for HPLC Column Selection

Caption: A logical workflow for selecting the optimal HPLC column for Butamirate analysis.

Detailed Application Protocols

The following protocols are provided as a robust starting point for the analysis of Butamirate and this compound. Method validation and optimization should be performed by the end-user to ensure suitability for their specific application.

Protocol 1: HPLC-UV Method for Quantification of Butamirate Citrate in Pharmaceutical Formulations

This method is suitable for the quality control of Butamirate Citrate in syrups and tablets.

1. Chromatographic Conditions

ParameterRecommended Setting
Column Cyanopropyl (e.g., Pinnacle II Cyano, 250 mm x 4.6 mm, 5 µm)[13]
Mobile Phase Methanol : 50 mM Sodium Dihydrogen Phosphate Monohydrate (pH 3.0 with 1% Triethylamine) (50:50, v/v)[13]
Flow Rate 1.5 mL/min[13]
Injection Volume 10 µL[13]
Column Temperature 36 °C[13]
Detection UV at 210 nm[13]

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 50 mM solution of sodium dihydrogen phosphate monohydrate in water. Add 1% (v/v) of triethylamine and adjust the pH to 3.0 with phosphoric acid. Mix this aqueous phase with methanol in a 50:50 ratio. Filter and degas the final mobile phase.[13]

  • Standard Stock Solution (500 µg/mL Butamirate Citrate): Accurately weigh and dissolve an appropriate amount of Butamirate Citrate reference standard in a 50:50 (v/v) mixture of methanol and water.[13]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 25 - 75 µg/mL).[13]

3. Sample Preparation

  • Syrup: Accurately measure a volume of syrup equivalent to 1 mg of Butamirate Citrate and dilute it to 20 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of Butamirate Citrate and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of a 1:1 (v/v) mixture of methanol and water and sonicate for 15 minutes. Dilute to volume with the same solvent. Filter a portion of this solution, and then further dilute with the mobile phase to the desired concentration for analysis.

4. System Suitability

Perform replicate injections of a working standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The tailing factor for the Butamirate peak should be less than 2.0.

Protocol 2: LC-MS/MS Method for Bioanalytical Quantification of Butamirate and this compound

This method is designed for the sensitive and selective quantification of Butamirate in biological matrices, such as plasma, for pharmacokinetic studies, utilizing this compound as the internal standard.

1. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Setting
Column C18 (e.g., Zorbax XDB Eclipsed C18, 4.6 mm x 250 mm, 5 µm)[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
5
7
7.1
10
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte
Butamirate
Butamirate-d5
Collision Energy To be optimized for the specific instrument
Dwell Time 200 ms

2. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of Butamirate Citrate and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Butamirate Citrate stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system.

4. Data Analysis

Quantify Butamirate by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

LC-MS/MS Bioanalytical Workflow

LC-MS_MS_Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Butamirate-d5 IS Sample->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Processing Data Processing (Peak Area Ratio) LCMS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: A step-by-step workflow for the bioanalytical quantification of Butamirate using LC-MS/MS.

Conclusion

The selection of an appropriate HPLC column and the optimization of chromatographic conditions are critical for the successful analysis of Butamirate and its deuterated internal standard, this compound. For routine quality control of pharmaceutical formulations, a Cyanopropyl or a well-end-capped C8 or C18 column with UV detection provides a robust and reliable method. For bioanalytical applications requiring high sensitivity and selectivity, an LC-MS/MS method using a C18 column and a deuterated internal standard is the preferred approach. The detailed protocols and strategic guidance provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals to establish and validate efficient and accurate analytical methods for Butamirate.

References

  • Neofotistos, A.-D.; Gkountanas, K.; Boutsikaris, H.; Dotsikas, Y. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Separations2021 , 8, 163. [Link]

  • Mostafa, A.; Gindy, A. E.; Emara, S. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Anal. Methods2011 , 3, 1643-1651. [Link]

  • Haider, M. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. J. Chromatogr. Sep. Tech.2011 , 2, 111. [Link]

  • Malliou, E. T.; Antoniou, C. G.; Koundourellis, J. E. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Anal. Sci.2003 , 19, 563-568. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • Paul, A.; Rahman, M.; Seraj, S.; Paul, A.; Rahmatullah, M. Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Am.-Eurasian J. Sci. Res.2011 , 6, 88-95. [Link]

  • Hawach. Differences and Applications of C18 vs. C8 HPLC Columns. [Link]

  • PubChem. Butamirate citrate. [Link]

  • PubChem. This compound. [Link]

  • Marchand, D. H.; Croes, K.; Dolan, J. W.; Snyder, L. R. Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. J. Chromatogr. A2005 , 1062, 57-64. [Link]

  • Square Pharmaceuticals Ltd. Butacod (Butamirate Citrate) Therapeutic Group: Cough Suppressant Overview. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical assays involving Butamirate-d5 Citrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using a deuterated internal standard (IS) and to effectively troubleshoot potential isotopic interference and other related analytical challenges.

Introduction: The Role and Challenges of Deuterated Internal Standards

This compound is a deuterated analog of Butamirate citrate, a non-narcotic cough suppressant.[1][2][3] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the "gold standard".[4] Their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar extraction recovery and ionization effects, providing a reliable reference for accurate quantification.[5]

However, the use of deuterated standards is not without its challenges. Isotopic interference is a primary concern, where the isotopic signature of the analyte overlaps with the signal of the internal standard, or vice-versa. This guide will address this and other common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a signal in my internal standard (Butamirate-d5) channel even when I inject a blank sample. What could be the cause?

A1: This is a classic sign of carryover or contamination. Here’s how to diagnose and resolve it:

  • Carryover in the Autosampler: The most common culprit is residual sample from a previous high-concentration injection adhering to the needle, syringe, or injection port.

    • Troubleshooting Protocol:

      • Inject a series of blank samples (mobile phase or reconstitution solvent) immediately after a high-concentration sample.

      • If the peak in the IS channel decreases with each subsequent blank injection, it confirms carryover.

      • Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent (e.g., a high percentage of organic solvent with a small amount of acid or base to match the analyte's properties). Increase the number of wash cycles.

  • Contamination of Solvents or Vials: Contamination can be introduced from various sources.

    • Troubleshooting Protocol:

      • Prepare fresh mobile phases using HPLC-grade or LC-MS-grade solvents.[6]

      • Use new, clean sample vials and caps.

      • If the problem persists, systematically replace each component (mobile phase A, mobile phase B, wash solvent) with a freshly prepared solution to isolate the source of contamination.

  • System Contamination: Over time, the LC system, including tubing, fittings, and the column, can become contaminated.

    • Troubleshooting Protocol:

      • Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water).

      • If the contamination is severe, you may need to replace components like the guard column or even the analytical column.[7]

Q2: My calibration curve for Butamirate is non-linear at the higher concentrations. Could this be related to the Butamirate-d5 internal standard?

A2: Yes, this can be a manifestation of isotopic interference, specifically "cross-talk" from the analyte to the internal standard channel.

  • The Mechanism of Isotopic Interference: Butamirate, like all organic molecules, has naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). At high concentrations of Butamirate, the contribution of its isotopic variants can lead to a detectable signal at the mass-to-charge ratio (m/z) of the Butamirate-d5 internal standard. This artificially inflates the IS signal, causing the analyte/IS ratio to decrease at higher concentrations, leading to a non-linear curve.[8]

  • Troubleshooting and Resolution:

    • Step 1: Confirm Isotopic Contribution:

      • Prepare a high-concentration solution of only Butamirate (the analyte, without any IS).

      • Infuse this solution directly into the mass spectrometer and monitor the m/z channel for Butamirate-d5.

      • If a significant signal is detected, this confirms isotopic cross-talk.

    • Step 2: Methodological Adjustments:

      • Increase the Mass Difference: Ideally, the mass difference between the analyte and the deuterated standard should be at least 3 amu to minimize interference from natural isotopes.[9] If you are using a standard with fewer deuterium labels (e.g., d1, d2), consider sourcing a standard with a higher degree of deuteration (d5 is generally sufficient, but for molecules with chlorine or bromine, a higher mass difference may be needed).[5]

      • Adjust the Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. If it's too low, the relative contribution from the analyte's isotopes becomes more significant.[8]

      • Use a Different Internal Standard: If the issue cannot be resolved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to back-exchange and have a lower natural abundance, reducing the likelihood of interference.[9]

    • Step 3: Data Processing:

      • If the interference is predictable and consistent, a weighted regression model (e.g., 1/x or 1/x²) for the calibration curve can sometimes compensate for the non-linearity. However, this should be a last resort and must be thoroughly validated.

Q3: I'm observing a slight shift in the retention time of Butamirate-d5 relative to Butamirate. Is this normal, and can it affect my results?

A3: A small retention time shift between a deuterated standard and its analyte is known as the "chromatographic isotope effect" and is not uncommon.

  • Cause: The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[10]

  • Potential Impact: Differential Matrix Effects: While a minor, consistent shift is often acceptable, it can become problematic if the analyte and IS elute into regions of the chromatogram with different levels of matrix effects.[10] Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[11][12] If the analyte and IS experience different degrees of ion suppression or enhancement, the accuracy and precision of the quantification will be compromised.[13][14]

  • Troubleshooting Workflow:

    Caption: Workflow for addressing retention time shifts.

  • Experimental Protocol: Assessing Differential Matrix Effects

    • Preparation: Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with analyte and IS at the same concentration as Set A.

      • Set C: Blank matrix.

    • Analysis: Analyze all three sets using your LC-MS/MS method.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation: If the matrix effect percentage for the analyte and the internal standard are significantly different, you have a differential matrix effect that needs to be addressed by improving the chromatography to ensure co-elution.

Q4: My Butamirate-d5 signal is inconsistent and shows poor precision across my sample batch. What should I investigate?

A4: Inconsistent internal standard response is a red flag that points to issues with sample preparation, instrument performance, or the stability of the IS itself.

  • Sample Preparation Variability:

    • Inconsistent Pipetting: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for the addition of the internal standard.

    • Extraction Inefficiency: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the method is robust and reproducible. Variations in pH, solvent volumes, or mixing/vortexing times can lead to inconsistent recovery.

    • Matrix Effects: As discussed in Q3, variable matrix effects between samples can cause inconsistent IS response.[11][12]

  • Instrumental Instability:

    • Ion Source Instability: A dirty or improperly optimized ion source can lead to erratic ionization. Regularly clean the ion source components (e.g., capillary, skimmer).

    • LC Pump Issues: Inconsistent flow from the LC pumps can cause fluctuations in retention time and ionization efficiency. Check for pressure fluctuations and ensure the pumps are properly maintained.

    • Injector Problems: A malfunctioning injector can lead to variable injection volumes.

  • Internal Standard Stability:

    • In-source Exchange or Loss of Deuterium: While less common for Butamirate-d5, some deuterated compounds can lose deuterium atoms in the ion source, especially if the deuterium is on a labile position (e.g., on a heteroatom).[10] This is a characteristic of the molecule itself and may necessitate a different internal standard.

    • Freeze-Thaw Stability: Ensure that Butamirate and Butamirate-d5 are stable through the expected number of freeze-thaw cycles for your study samples.

  • Troubleshooting Table:

Potential Cause Diagnostic Check Corrective Action
Sample Preparation Re-prepare a subset of samples with meticulous technique.Review and retrain on pipetting and extraction procedures.
Matrix Effects Analyze post-extraction spiked samples from different sources/lots.Improve sample cleanup (e.g., use a more selective SPE sorbent) or modify chromatography to separate from interferences.
Ion Source Instability Monitor the IS signal during a direct infusion.Clean the ion source. Re-optimize source parameters (e.g., gas flows, temperature).
LC Pump Fluctuation Observe the system pressure trace for irregularities.Purge the pumps, check for leaks, and perform pump maintenance.
Injector Variability Inject the same standard multiple times and check for area reproducibility.Perform injector maintenance (e.g., clean or replace the needle seat).

References

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Source: American Association for Clinical Chemistry (AACC) URL: [Link]

  • Title: Liquid Chromatography Mass Spectrometry Troubleshooting Guide Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: American Pharmaceutical Review URL: [Link]

  • Title: LC/MS Troubleshooting Guide Source: ResearchGate URL: [Link]

  • Title: Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement Source: PubMed URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Butamirate: Uses, Dosage, Side Effects and More Source: MIMS Philippines URL: [Link]

  • Title: Common challenges in bioanalytical method development Source: Simbec-Orion URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

  • Title: Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It Source: ALWSCI URL: [Link]

  • Title: Butamirate Source: Manasa Life Sciences URL: [Link]

  • Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

  • Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW Source: PubMed Central URL: [Link]

  • Title: What are the Reasons for Resolution Failure in HPLC? Source: Chromatography Today URL: [Link]

  • Title: The effect of butamirate versus dextromethorphan was studied in patients with irritable cough. Source: European Medicines Agency URL: [Link]

  • Title: Tackling Common Challenges in Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers Source: PubMed Central URL: [Link]

  • Title: What is the mechanism of Butamirate Citrate? Source: Patsnap Synapse URL: [Link]

  • Title: Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs Source: ChemRxiv URL: [Link]

  • Title: Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations Source: ResearchGate URL: [Link]

  • Title: Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations Source: AENSI Publisher URL: [Link]

  • Title: Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards Source: PubMed Central URL: [Link]

Sources

Technical Support Center: Managing Matrix Effects with Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective management of matrix effects in biological samples using Butamirate-d5 Citrate as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies. Our focus is on ensuring the scientific integrity and reliability of your bioanalytical data through a comprehensive understanding of matrix effects and the pivotal role of a deuterated internal standard.

Part 1: Foundational Knowledge - Understanding the Challenge

What are matrix effects and why are they a critical concern in bioanalysis?

In liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1][2] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][5][6]

The consequence of unmanaged matrix effects is a loss of accuracy and precision in quantitative analysis, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[3][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the necessity of evaluating and mitigating matrix effects during bioanalytical method validation.[7][8][9][10]

Why is this compound an effective tool against matrix effects?

The ideal internal standard (IS) should behave identically to the analyte throughout the entire analytical process, from sample preparation to detection.[11] Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS applications.[11][12][13]

Here's why:

  • Physicochemical Similarity: this compound is chemically identical to butamirate, with the only difference being the replacement of five hydrogen atoms with deuterium. This minimal structural change ensures that it has nearly identical properties, including extraction recovery, chromatographic retention time, and ionization efficiency.[11][13][14]

  • Co-elution: Because of its similarity, this compound co-elutes with the unlabeled butamirate.[12][14] This is crucial because it means both the analyte and the internal standard experience the same matrix effects at the same time.[12]

  • Compensation for Variability: By monitoring the ratio of the analyte's signal to the internal standard's signal, any variations caused by matrix effects are effectively normalized. If the matrix suppresses the signal, it will suppress both the analyte and the internal standard to a similar degree, keeping the ratio consistent.[2]

Part 2: Troubleshooting and Mitigation Strategies

This section is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experiments.

FAQ 1: I'm observing significant ion suppression in my plasma samples despite using this compound. What are the likely causes and how can I fix this?

Underlying Cause: While a deuterated internal standard is excellent for compensating for matrix effects, severe ion suppression can still compromise the sensitivity of your assay, particularly at the lower limit of quantification (LLOQ). The most common culprits for ion suppression in plasma are phospholipids.[15] These molecules can build up in the LC-MS system, leading to fouling and inconsistent results.[15]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression.

Mitigation Strategies:

  • Evaluate Your Sample Preparation: The goal is to remove as many matrix components as possible before injecting the sample into the LC-MS system.[1]

    • Protein Precipitation (PPT): This is a simple and common first step, but it is often ineffective at removing phospholipids.[15] If you are only using PPT, this is likely the source of your problem.

    • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing some interfering substances.[16][17][18] However, it can be labor-intensive and may result in the formation of emulsions.[19]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can be tailored to remove specific classes of interferences, such as phospholipids.[20][21]

  • Implement Phospholipid Removal Strategies:

    • Specialized SPE Cartridges: There are commercially available SPE cartridges designed specifically for phospholipid removal, such as those with zirconia-coated particles that have a high affinity for the phosphate group in phospholipids.[21][22][23]

    • Mixed-Mode SPE: For basic compounds like butamirate, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE can be very effective.[15] This approach allows for selective retention of the analyte while washing away many matrix components, including phospholipids.[15]

Step-by-Step Protocol: Basic Solid-Phase Extraction (SPE) for Phospholipid Removal

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma supernatant after protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

FAQ 2: My analyte-to-internal standard area ratio is inconsistent across my calibration curve. What could be causing this?

Underlying Cause: This issue often points to a non-linear matrix effect, where the degree of ion suppression or enhancement changes with the concentration of the analyte. It can also be caused by issues with the internal standard itself.

Troubleshooting Steps:

  • Check the Internal Standard Concentration: The concentration of the internal standard should be carefully optimized. If it's too high, it could potentially cause ion suppression of the analyte, especially at lower concentrations.[24]

  • Evaluate for Cross-Contamination: Ensure that the unlabeled butamirate standard does not contain any deuterated butamirate, and vice versa. High chemical and isotopic purity of the standards is essential for accurate quantification.[13]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples.[2] This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Dilution Integrity: If you are diluting samples, perform a dilution integrity experiment to ensure that diluting the sample with the blank matrix does not alter the analyte-to-internal standard ratio.

FAQ 3: I'm seeing a peak at the retention time of this compound in my blank matrix samples. What should I do?

Underlying Cause: This indicates either carryover from a previous injection or contamination of your blank matrix.

Troubleshooting Steps:

  • Address Carryover:

    • Inject a blank solvent after a high concentration standard to assess carryover.

    • Optimize the LC wash method between injections. A stronger wash solvent or a longer wash time may be necessary.

  • Verify Blank Matrix:

    • Source a new lot of blank biological matrix and test it for interferences.

    • Ensure that all lab equipment, such as pipette tips and collection tubes, are clean and not a source of contamination.

Part 3: Data Interpretation and Validation

Quantitative Assessment of Matrix Effects

According to regulatory guidelines, matrix effects should be quantitatively assessed during method validation.[7][8][9] This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution.

Matrix Factor (MF) Calculation:

MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

The use of a stable isotope-labeled internal standard like this compound helps to normalize these effects. The IS-normalized MF should be close to 1.

Data Summary Table: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)IS-Normalized Matrix Effect (%)
Protein Precipitation95 ± 565 ± 10 (Suppression)98 ± 4
Liquid-Liquid Extraction85 ± 880 ± 7 (Suppression)99 ± 3
Solid-Phase Extraction90 ± 695 ± 5 (Minimal Effect)101 ± 2

This is example data and will vary based on the specific method and matrix.

Part 4: Advanced Protocols and Visualizations

Detailed Protocol: Mixed-Mode Cation Exchange SPE for Butamirate

This protocol is designed for the selective extraction of basic compounds like butamirate from plasma, providing excellent removal of phospholipids.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard and 600 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures butamirate is in its protonated, positively charged state.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids.

  • Elution: Elute butamirate and this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on butamirate, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.

Workflow Diagram: Mixed-Mode SPE

SPE_Workflow A Plasma + Butamirate-d5 IS B Add 4% H3PO4 (Protein Precipitation & Protonation) A->B C Condition SPE Cartridge (Methanol, then Water) D Load Sample Supernatant B->D C->D E Wash 1: 0.1M Acetic Acid (Removes Polar Interferences) D->E F Wash 2: Methanol (Removes Phospholipids) E->F G Elute: 5% NH4OH in Methanol (Neutralizes & Elutes Analyte) F->G H Evaporate & Reconstitute G->H I LC-MS/MS Analysis H->I

Sources

Technical Support Center: Optimizing Mass Spectrometer Settings for Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of Butamirate-d5 Citrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine sample analysis. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is a deuterated internal standard crucial for its bioanalysis?

Butamirate Citrate is a non-narcotic cough suppressant.[1][2] In quantitative bioanalysis, especially for pharmacokinetic studies, it is essential to use a stable isotope-labeled internal standard (SIL-IS), such as this compound. A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This is critical for correcting variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal, leading to more accurate and precise quantification.[3]

Q2: What are the expected metabolites of Butamirate, and should I monitor them?

Butamirate is metabolized in the body via hydrolysis to form two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. For a comprehensive pharmacokinetic assessment, it is often necessary to develop an analytical method that can simultaneously quantify the parent drug and its major metabolites.

Q3: What are the initial mass spectrometry parameters I should consider for this compound?

Based on its chemical structure, this compound is expected to ionize well using electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ should be the precursor ion. For Butamirate-d5, with a molecular weight of approximately 312.5 g/mol for the free base, the precursor ion to monitor would be around m/z 313.5.

Optimizing Mass Spectrometer Parameters: A Step-by-Step Guide

The core of a robust LC-MS/MS method lies in the careful optimization of mass spectrometer parameters. This section provides a detailed workflow for optimizing your instrument for this compound analysis.

Protocol 1: Direct Infusion and Precursor Ion Identification
  • Prepare a working standard: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Full Scan Analysis: Acquire data in full scan mode in the positive ESI mode to identify the most abundant precursor ion. For Butamirate-d5, this is expected to be the [M+H]⁺ ion.

Protocol 2: Cone Voltage Optimization

The cone voltage (or fragmentor voltage, depending on the instrument manufacturer) influences the transmission of the precursor ion and can induce in-source fragmentation if set too high.

  • Monitor the Precursor Ion: Set the mass spectrometer to monitor the identified precursor ion of this compound.

  • Ramp the Cone Voltage: While infusing the standard solution, ramp the cone voltage across a relevant range (e.g., 5 V to 100 V).

  • Determine the Optimum Value: Plot the ion intensity against the cone voltage. The optimal cone voltage is the value that provides the highest intensity for the precursor ion without significant in-source fragmentation.[4]

Protocol 3: Product Ion Identification and Collision Energy Optimization

Collision energy is the critical parameter for generating characteristic product ions for Multiple Reaction Monitoring (MRM).

  • Product Ion Scan: With the cone voltage set to its optimal value, perform a product ion scan of the selected precursor ion. Infuse the standard solution and apply a range of collision energies to observe the fragmentation pattern.

  • Select Quantifier and Qualifier Ions: Identify the most intense and stable product ions. It is best practice to select at least two product ions for each analyte. The most abundant and reproducible product ion is typically used for quantification (quantifier), while a second product ion serves for confirmation (qualifier).

  • Collision Energy Ramp: For each selected precursor-product ion pair (MRM transition), perform a collision energy ramp to find the optimal value that yields the highest product ion intensity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Poor Sensitivity or No Signal
  • Question: I am not seeing a signal for this compound, or the signal is very weak. What should I check?

  • Answer:

    • Confirm Instrument Settings: Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode. Verify that the correct precursor and product ions are being monitored in your MRM method.

    • Check Solution Chemistry: Butamirate, having a tertiary amine, will ionize more efficiently in an acidic mobile phase. Ensure your mobile phase contains an additive like formic acid (typically 0.1%).

    • Optimize Source Parameters: The temperature and gas flows in the ESI source are critical. For typical flow rates used in LC-MS/MS, a source temperature around 120-150°C and a desolvation temperature of 350-500°C are good starting points. Nebulizer gas flow should be optimized to ensure efficient droplet formation.

    • Sample Preparation: Evaluate your sample extraction procedure. Butamirate is a moderately lipophilic compound, so a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge should provide good recovery.

Issue 2: High Background Noise or Interferences
  • Question: I am observing high background noise or interfering peaks at the retention time of my analyte. How can I resolve this?

  • Answer:

    • Improve Chromatographic Separation: This is the most effective way to reduce interferences. Ensure your LC method provides good retention and peak shape for Butamirate. A C18 column with a gradient elution using acetonitrile and water with formic acid is a common starting point.

    • Check for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement.[3] To assess this, perform a post-column infusion experiment. If significant matrix effects are present, you may need to improve your sample clean-up procedure or adjust your chromatography to separate the analyte from the interfering components.

    • Select More Specific MRM Transitions: If your initial product ions are small, common fragments, they may be more prone to interference. Re-evaluate your product ion scan data to see if there are more specific, higher mass fragments you can use, even if they are slightly less intense.

Issue 3: Inconsistent Results and Poor Reproducibility
  • Question: My results are not reproducible between injections or batches. What are the likely causes?

  • Answer:

    • Internal Standard Performance: As this compound is your internal standard, its response should be consistent across all samples (excluding matrix effects). If the internal standard area is highly variable, it could indicate issues with sample preparation, injection volume, or instrument stability.

    • Analyte Stability: Assess the stability of Butamirate in the biological matrix and in the processed samples.[5] This includes freeze-thaw stability, bench-top stability, and autosampler stability.[5] Butamirate contains an ester linkage that could be susceptible to hydrolysis, especially at extreme pH values or if certain enzymes are present in the matrix.

    • Carryover: If you are analyzing samples with a wide range of concentrations, carryover from a high concentration sample can affect the accuracy of a subsequent low concentration sample. Inject blank samples after high concentration standards or samples to check for carryover. If observed, you may need to optimize the autosampler wash procedure.

Data Presentation & Experimental Workflows

Table 1: Predicted Mass Spectrometric Parameters for this compound
ParameterAnalyte: ButamirateInternal Standard: Butamirate-d5Rationale
Ionization ModeESI PositiveESI PositiveThe tertiary amine readily accepts a proton.
Precursor Ion (Q1)m/z 308.2m/z 313.2Corresponds to the [M+H]⁺ of the respective free bases.
Product Ion 1 (Q3)m/z 100.1m/z 100.1Corresponds to the diethylamino fragment.
Product Ion 2 (Q3)m/z 116.1m/z 116.1Corresponds to the diethylaminoethyl fragment.
Cone Voltage To be optimizedTo be optimizedTypically in the range of 20-50 V.
Collision Energy To be optimizedTo be optimizedTypically in the range of 10-30 eV.

Note: The above values for product ions are predicted based on common fragmentation pathways. Experimental optimization is required to confirm the most abundant and stable fragments and their optimal collision energies.

Diagrams

Method_Development_Workflow cluster_MS_Optimization Mass Spectrometer Optimization cluster_LC_Optimization LC Method Development cluster_Validation Method Validation A Direct Infusion of this compound B Precursor Ion ([M+H]+) Identification A->B C Cone Voltage Optimization B->C D Product Ion Scan & Selection C->D E Collision Energy Optimization for each MRM D->E I Selectivity & Matrix Effect Evaluation E->I Optimized MRM Method F Column & Mobile Phase Selection (e.g., C18, ACN/H2O with Formic Acid) G Gradient Optimization for Peak Shape & Retention F->G H Assessment of Carryover G->H H->I J Calibration Curve, Accuracy & Precision I->J K Stability Assessment (Freeze-Thaw, Bench-Top) J->K

Caption: Workflow for LC-MS/MS method development for this compound.

Troubleshooting_Logic cluster_Sensitivity Sensitivity Issues cluster_Interference Interference Issues cluster_Reproducibility Reproducibility Issues Start Experiment Issue NoSignal No / Low Signal Start->NoSignal HighNoise High Background / Interferences Start->HighNoise InconsistentResults Poor Reproducibility Start->InconsistentResults CheckMSMode Check ESI+ Mode & MRMs NoSignal->CheckMSMode CheckMobilePhase Acidify Mobile Phase (e.g., 0.1% FA) CheckMSMode->CheckMobilePhase OptimizeSource Optimize Source Temp & Gas Flows CheckMobilePhase->OptimizeSource ImproveLC Improve LC Separation HighNoise->ImproveLC CheckMatrix Evaluate Matrix Effects ImproveLC->CheckMatrix SelectTransitions Select More Specific MRM Transitions CheckMatrix->SelectTransitions CheckIS Check Internal Standard Area InconsistentResults->CheckIS CheckStability Assess Analyte Stability CheckIS->CheckStability CheckCarryover Investigate Carryover CheckStability->CheckCarryover

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

  • Acharjya, S. et al. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

  • MacLean, B. et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • MIMS Philippines. Butamirate: Uses, Dosage, Side Effects and More. Available at: [Link]

  • Paul, A. et al. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Sherman, J. et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • Waters Corporation. (2022). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]

Sources

Technical Support Center: Chromatographic Excellence for Butamirate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the analysis of Butamirate and its deuterated internal standard. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with chromatographic peak shape in LC-MS applications. In this guide, we will move beyond simple procedural lists to explore the underlying chemical principles governing peak symmetry and provide a logical, science-backed framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for Butamirate and its deuterated standard exhibiting significant tailing?

A1: The Root Cause: Unwanted Secondary Interactions

Excellent question. The most common reason for peak tailing with basic compounds like Butamirate is a secondary ionic interaction with the stationary phase. Butamirate contains a tertiary amine functional group, making it a basic compound with a pKa of approximately 9.41.[1]

In reversed-phase chromatography, your primary goal is to separate compounds based on their hydrophobicity. However, the silica backbone of most C18 columns has residual silanol groups (Si-OH). These silanols are weakly acidic (pKa ≈ 3.8–4.2) and can become deprotonated and negatively charged (SiO⁻), especially at a mobile phase pH above 4.[2][3]

When your mobile phase pH is in this intermediate range, the basic amine on Butamirate is protonated (positively charged), while some silanol groups are deprotonated (negatively charged). This leads to a strong, undesirable ion-exchange interaction. Molecules that experience this "sticky" interaction are retained longer than those that only interact via the desired hydrophobic mechanism, resulting in a delayed elution and a characteristic "tail" on the peak.[4]

The diagram below illustrates this dual-retention mechanism.

cluster_0 Silica Surface & Bonded Phase cluster_1 Mobile Phase C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Ionized Silanol Group (SiO⁻) (Secondary Ionic Interaction) Butamirate_pos Protonated Butamirate (Analyte) Butamirate_pos->Silanol BAD (Peak Tailing) Butamirate_neu Butamirate (Analyte) Butamirate_neu->C18 GOOD (Symmetrical Peak) Start Poor Peak Shape Observed CheckMP Is Mobile Phase pH < 3.5 with a volatile buffer? Start->CheckMP FixMP ACTION: Prepare fresh mobile phase (e.g., 0.1% FA + 10mM Amm. Formate). Re-equilibrate system. CheckMP->FixMP No CheckSolvent Is sample dissolved in a solvent weaker than or equal to initial mobile phase? CheckMP->CheckSolvent Yes End Peak Shape Improved FixMP->End FixSolvent ACTION: Evaporate and reconstitute sample in initial mobile phase conditions (e.g., 95:5 Water:ACN). CheckSolvent->FixSolvent No CheckColumn Is the column old or previously used at high pH? CheckSolvent->CheckColumn Yes FixSolvent->End FixColumn ACTION: Try a new, high-purity, end-capped C18 column. CheckColumn->FixColumn No CheckOverload Are you injecting a high concentration sample? CheckColumn->CheckOverload Yes FixColumn->End FixOverload ACTION: Dilute the sample 10-fold and re-inject. CheckOverload->FixOverload Yes CheckOverload->End No FixOverload->End

Caption: Logical workflow for troubleshooting poor peak shape.

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (i.e., has more organic content) than your initial mobile phase is a very common cause of peak distortion, including splitting and broadening. [5][6]The sample doesn't focus properly at the head of the column.

    • Solution: Always aim to dissolve your sample in a solvent that is as weak as, or weaker than, your starting mobile phase composition. [7]

  • Column Health and History: Columns are consumables. Over time, particularly if used with aggressive pH ranges, the bonded phase can degrade, exposing more active silanol sites. * Solution: If your column is old or has been used extensively, replace it with a new, high-purity, end-capped C18 column known for good performance with basic analytes.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting or tailing. [4] * Solution: Perform a dilution series (e.g., dilute your sample 1:10 and 1:100) and inject again. If the peak shape improves dramatically at lower concentrations, overload was the issue.

Objective: To prepare Butamirate samples in a compatible solvent to avoid peak distortion.

Materials:

  • Butamirate standard/sample

  • Mobile Phase A (from Protocol 1)

  • Acetonitrile (LC-MS Grade)

  • Vortex mixer and/or sonicator

Procedure:

  • If your sample is in a non-polar solvent or pure organic, gently evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent that matches your initial gradient conditions. For example, if your LC run starts at 5% Mobile Phase B, reconstitute your sample in a pre-mixed solution of 95% Mobile Phase A and 5% Mobile Phase B.

  • Vortex and/or sonicate briefly to ensure complete dissolution. Butamirate is poorly soluble in pure water, so a small amount of organic solvent is necessary. [8]4. Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

Q4: My deuterated internal standard (IS) elutes slightly earlier than the native Butamirate. Is this normal and how should I handle it?

A4: Understanding the Isotope Effect in Chromatography

This is a known and well-documented phenomenon. It is common for deuterated standards to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. [9][10]This is often referred to as the "isotope effect." While deuterium substitution makes the molecule heavier, it can subtly alter the molecule's hydrophobicity, leading to a slight chromatographic separation.

Why it Matters: For an internal standard to effectively correct for variations in sample preparation, injection, and, most importantly, matrix effects (ion suppression or enhancement), it must co-elute as closely as possible with the analyte. [11][12]If the IS and analyte elute at different times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression and compromising quantitative accuracy.

What to Do:

  • Assess the Separation: If the resolution between the analyte and IS peaks is minimal (i.e., they overlap significantly), it is usually not a cause for concern. Ensure your integration algorithm correctly integrates both peaks.

  • Confirm Co-elution in Matrix: The most important test is to post-spike your analyte and IS into an extracted blank matrix sample. If the ratio of analyte area to IS area remains consistent compared to a neat standard, your correction is likely robust despite the slight shift.

  • Do Not Widen Integration Windows: Avoid artificially widening the integration window to encompass both peaks if they are partially separated. This will lead to inaccurate integration and incorporate unnecessary baseline noise. Integrate each peak individually based on its own start and end times.

  • Consider Alternative IS: In validated methods where absolute accuracy is paramount and the isotope effect proves problematic, using a ¹³C-labeled internal standard can be a solution. Carbon-13 isotopes typically induce a much smaller, often negligible, chromatographic shift compared to deuterium. [11] By systematically addressing these factors—from mobile phase chemistry to sample preparation—you can overcome the common challenges associated with Butamirate analysis and achieve robust, symmetrical peaks for accurate and reliable quantification.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • IMM. (n.d.). Sample preparation (MS, LC-MS). IMM Instrument Guides. Retrieved from [Link]

  • DrugFuture. (2023). Butamirate. Chemical Index Database. Retrieved from [Link]

  • Modern Extraction. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. (Note: A general authoritative source, specific link not available from search). A relevant paper on silanols is: Nawrocki, J. (1997). The silanol group and its role in liquid chromatography.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC Columns. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28892, Butamirate. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Butamirate. Retrieved from [Link]

  • Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Bitesize Bio. (2016, March 7). Reversed Phase HPLC 26 - Bases and Silanol Groups [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28891, Butamirate Citrate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • Doneanu, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • ResearchGate. (2023, June 27). How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results?. Retrieved from [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Skyline. (2021, March 23). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • LCGC North America. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • Academia. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Recovery of Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Butamirate-d5 Citrate, a common stable isotope-labeled internal standard (SIL-IS). Poor or inconsistent recovery of an internal standard is a critical issue that can compromise the accuracy, precision, and overall validity of a bioanalytical method.[1]

This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve recovery issues, ensuring the robustness and reliability of your data in accordance with regulatory expectations.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

A1: this compound is the citrate salt of a deuterated form of Butamirate, a non-opioid cough suppressant.[4][5][6] In quantitative bioanalysis, particularly LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like Butamirate-d5 is considered the gold standard.[7] It is added to all samples, calibrators, and quality controls at a known concentration. Its purpose is to mimic the analyte (Butamirate) through the entire analytical process—extraction, chromatography, and ionization—to correct for variability.[1][7] If the recovery of this compound is low or variable, it fails to accurately track the analyte, leading to unreliable and erroneous quantitative results.[1][8]

Q2: What are the key chemical properties of Butamirate that influence its extraction?

A2: Understanding the physicochemical properties of the parent compound, Butamirate, is essential for optimizing its extraction. Butamirate is a basic drug containing a tertiary amine group and is also an ester.[9][10] These features dictate its behavior in different solvents and pH conditions.

PropertyValue / DescriptionImplication for Extraction
Chemical Class Basic Drug (tertiary amine); Ester[9][10]The tertiary amine is ionizable. At low pH, it will be protonated (BH+), making it water-soluble. At high pH (above its pKa), it will be in its neutral, free base form (B), making it more soluble in organic solvents. The ester linkage may be susceptible to hydrolysis under harsh pH conditions (strong acid or base).[11]
pKa Not explicitly found, but as a tertiary amine, it's expected to be in the range of 8.5 - 10.5.To ensure the compound is in its neutral form for efficient extraction into an organic solvent, the sample pH should be adjusted to be at least 2 units above the pKa.
LogP ~1.83[5][12]This indicates moderate lipophilicity. It will partition into organic solvents, but the choice of solvent is important for efficiency.
Formulation Supplied as a Citrate salt (this compound).[4][13]The citrate counter-ion is highly polar and water-soluble.[14] During extraction of the Butamirate-d5 free base, the citrate will remain in the aqueous phase.

Q3: What are the primary causes of low recovery for an internal standard like this compound?

A3: Low recovery is typically traced back to one or more of the following factors:

  • Suboptimal Extraction Chemistry: Incorrect pH, improper solvent choice, or an unsuitable solid-phase extraction (SPE) sorbent.

  • Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or IS in the mass spectrometer source, which can be misinterpreted as poor recovery.[15][16][17]

  • Procedural Losses: Inefficient phase separation in liquid-liquid extraction (LLE), analyte breakthrough during SPE, or incomplete elution.

  • Adsorption: Basic compounds like Butamirate can adsorb to surfaces, particularly glass and certain plastics (e.g., polystyrene), leading to significant sample loss.[18]

  • Chemical Instability: Degradation of the analyte, for instance, through hydrolysis of the ester group, during sample processing.[11]

Systematic Troubleshooting Guide

A systematic approach is the most effective way to identify the root cause of poor recovery. This guide follows a logical workflow to diagnose the problem.

Diagram: General Troubleshooting Workflow

G cluster_solutions Potential Solutions Start Poor Recovery of This compound Observed Check_IS_Solution Step 1: Verify IS Working Solution Integrity Start->Check_IS_Solution Check_Extraction_pH Step 2: Evaluate Extraction pH Check_IS_Solution->Check_Extraction_pH IS Solution OK Sol_IS Prepare fresh IS solution. Check for precipitation. Check_IS_Solution->Sol_IS Check_Solvent Step 3: Assess Extraction Solvent / SPE Sorbent Check_Extraction_pH->Check_Solvent pH is Optimal Sol_pH Adjust pH to >10. Use appropriate buffer. Check_Extraction_pH->Sol_pH Check_Procedure Step 4: Review Extraction Procedure Mechanics Check_Solvent->Check_Procedure Solvent/Sorbent OK Sol_Solvent Test alternative solvents (LLE). Try different SPE sorbent. Check_Solvent->Sol_Solvent Check_Adsorption Step 5: Investigate Adsorption to Labware Check_Procedure->Check_Adsorption Procedure OK Sol_Procedure Increase vortex time. Ensure complete phase separation. Optimize SPE wash/elute steps. Check_Procedure->Sol_Procedure Check_Matrix Step 6: Evaluate Matrix Effects Check_Adsorption->Check_Matrix Adsorption Ruled Out Sol_Adsorption Use polypropylene or silanized glassware. Minimize contact time. Check_Adsorption->Sol_Adsorption Resolved Problem Resolved Check_Matrix->Resolved Matrix Effects Addressed Sol_Matrix Improve sample cleanup. Modify chromatography. Check_Matrix->Sol_Matrix

Caption: A systematic workflow for troubleshooting low recovery.

Q&A Troubleshooting Steps

Step 1: Is my this compound working solution prepared correctly and stable?

  • The Problem: The issue might not be the extraction itself, but the internal standard solution. Precipitation, degradation, or errors in preparation can lead to a lower-than-expected amount of IS being added to the samples.

  • How to Investigate:

    • Visual Inspection: Check your stock and working solutions for any signs of precipitation. Butamirate Citrate is a salt and may have limited solubility in highly organic solvents.

    • Prepare Fresh: Prepare a new working solution from your stock concentrate. Use this fresh solution to spike a set of QC samples and compare their IS response against samples prepared with the old solution.

    • Direct Injection: Dilute your IS working solution in the mobile phase and inject it directly into the LC-MS system. The peak area should be high and consistent across multiple injections.

  • Expert Recommendation: Always prepare IS working solutions in a solvent that is compatible with the initial mobile phase to ensure good peak shape. For this compound, a solution with a moderate amount of organic solvent (e.g., 50:50 Acetonitrile:Water) is a good starting point.

Step 2: Is the pH of my sample optimized for extracting a basic drug?

  • The Problem: Butamirate is a basic compound. To efficiently extract it from an aqueous matrix (like plasma) into an organic solvent, it must be in its neutral, non-ionized form.[19][20] This requires a basic pH.

  • How to Investigate:

    • Check pH: After adding your basifying agent (e.g., Ammonium Hydroxide, Sodium Carbonate), physically measure the pH of a test sample using a pH strip or meter. Do not just assume the pH is correct. The final pH should be at least 2 units higher than the pKa of Butamirate. A target pH of 10-11 is recommended.

    • Experiment: Prepare several aliquots of blank plasma, spike them with IS, and adjust the pH to different values (e.g., pH 8, 9, 10, 11, 12). Perform the extraction and compare the IS recovery at each pH level.

  • Expert Recommendation: Plasma has significant buffering capacity. A small volume of a weak base may not be sufficient to raise the pH adequately. Use a strong enough base and confirm the final pH. For example, adding 50 µL of 1M Sodium Carbonate or 2-5% Ammonium Hydroxide to 200 µL of plasma is a common starting point.

Diagram: pH-Dependent Extraction of Butamirate

G cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 10) node_low_ph Butamirate-d5-H+ (Protonated) Soluble in Aqueous Phase Poor Extraction into Organic Phase Organic Organic Phase (e.g., MTBE) node_low_ph->Organic Low Partitioning node_high_ph Butamirate-d5 (Neutral) Soluble in Organic Phase GOOD EXTRACTION node_high_ph->Organic High Partitioning Aqueous Aqueous Phase (Plasma)

Caption: Effect of pH on Butamirate partitioning.

Step 3: Am I using the right extraction technique and materials?

  • The Problem: The choice of organic solvent in Liquid-Liquid Extraction (LLE) or the sorbent chemistry in Solid-Phase Extraction (SPE) is critical for good recovery.

  • How to Investigate:

    • For LLE: If you are using a moderately polar solvent like Ethyl Acetate, try a less polar solvent like Methyl Tert-Butyl Ether (MTBE) or a mixture, such as MTBE:Dichloromethane. Sometimes, a more polar solvent like Dichloromethane is required. Perform a small experiment comparing 2-3 different solvent systems.

    • For SPE: Butamirate is a basic drug. A strong cation exchange (CX) or mixed-mode (e.g., C8/CX) sorbent is often ideal.[21][22] If you are using a simple reversed-phase (e.g., C18) sorbent, you may be getting breakthrough during sample loading if the pH is not perfectly controlled, or poor elution if the elution solvent is not strong enough.

  • Expert Recommendation:

    • LLE: MTBE is an excellent choice for extracting basic drugs from basified plasma as it is less dense than water (forms the top layer), has low water miscibility, and provides clean extracts.[23]

    • SPE: Polymeric cation exchange sorbents are often preferred for their robustness and high, reproducible recoveries for basic compounds from plasma.[21]

Step 4: Could procedural mechanics be the cause of the loss?

  • The Problem: Simple mechanical steps in the procedure can lead to significant, yet often overlooked, analyte loss.

  • How to Investigate:

    • Mixing Energy: Are you vortexing long enough and at a high enough speed to ensure thorough mixing of the aqueous and organic phases? A minimum of 1-2 minutes of vigorous vortexing is recommended.

    • Phase Separation: After centrifugation, is there a clean, sharp interface between the two layers? Emulsions can trap your analyte. If an emulsion is present, try a longer/faster centrifugation, or add a small amount of salt to the aqueous layer to help break it.

    • Transfer Step (LLE): When aspirating the organic layer, are you careful not to aspirate any of the aqueous layer or the protein disk at the interface? It is better to leave a small amount of the organic layer behind than to risk contaminating your extract.

    • Evaporation: Are you evaporating the sample to complete dryness? Over-drying, especially with heat, can cause the analyte to irreversibly adsorb to the walls of the tube. Stop the evaporation when the sample is just dry. Reconstitute immediately.

Step 5: Is Butamirate-d5 adsorbing to my labware?

  • The Problem: Basic drugs are known to adsorb to negatively charged silanol groups on glass surfaces and to certain types of plastics.[18] This can cause significant loss, especially at low concentrations.

  • How to Investigate:

    • The Container Test: Prepare two identical solutions of Butamirate-d5 in your final reconstitution solvent. Place one in a glass tube and the other in a polypropylene tube. Analyze them after 1 hour and 4 hours. A significant decrease in the response from the glass tube indicates adsorption.

    • Switch Materials: If you are using glass or polystyrene tubes/plates, switch to polypropylene. If glass is required, use silanized (deactivated) glass.

  • Expert Recommendation: Polypropylene is the preferred material for handling solutions of basic drugs to minimize adsorptive losses.[18]

Step 6: Could matrix effects be masquerading as low recovery?

  • The Problem: Matrix effect is the suppression or enhancement of ionization of an analyte due to co-eluting components from the sample matrix.[15][24][25] Even with a SIL-IS, if the matrix effect is severe and not perfectly tracked, it can appear as low or highly variable recovery.

  • How to Investigate:

    • Post-Extraction Spike Test: This is the definitive test for matrix effects.

      • Extract a blank plasma sample (with no IS).

      • After extraction and evaporation, reconstitute the blank extract with a solution containing a known amount of Butamirate-d5 (this is your "post-spiked" sample).

      • Prepare a neat solution of Butamirate-d5 at the same concentration in the reconstitution solvent.

      • Compare the peak area of the post-spiked sample to the neat solution.

      • Matrix Effect (%) = (Peak Area_Post-Spiked / Peak Area_Neat) * 100

      • A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.[25]

  • Expert Recommendation: If significant matrix effects are observed (>15-20% suppression or enhancement), you may need to improve your sample cleanup (e.g., switch from LLE to SPE) or modify your chromatographic conditions to separate Butamirate-d5 from the interfering components.

Recommended Extraction Protocols

These protocols are robust starting points for developing a method for Butamirate and its d5-labeled internal standard from human plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is fast and effective for extracting basic drugs.

G Start 1. Aliquot 200 µL Plasma into a 1.5 mL Polypropylene Tube Spike 2. Spike with 25 µL This compound IS (in 50% ACN) Start->Spike Basify 3. Add 50 µL of 1M Na2CO3 (or 5% NH4OH). Vortex briefly. Spike->Basify Extract 4. Add 1 mL of MTBE. Vortex vigorously for 2 minutes. Basify->Extract Centrifuge 5. Centrifuge at >3000 x g for 5 minutes. Extract->Centrifuge Transfer 6. Transfer ~900 µL of the upper organic layer to a clean polypropylene tube. Centrifuge->Transfer Evaporate 7. Evaporate to dryness under N2 at 40°C. Transfer->Evaporate Reconstitute 8. Reconstitute in 200 µL of Mobile Phase A. Vortex to mix. Evaporate->Reconstitute Analyze 9. Transfer to vial and inject into LC-MS/MS. Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow.

Detailed Steps & Rationale:

  • Sample Aliquot: Start with a precise volume of plasma in a polypropylene tube to prevent adsorption.

  • Spike IS: Add the internal standard early so it undergoes all the same extraction steps as the analyte.

  • Basify: Raise the pH to ~10-11 to neutralize the Butamirate amine, making it lipophilic.

  • Add Extraction Solvent & Mix: Use a water-immiscible organic solvent (MTBE is recommended). Vigorous vortexing is required to maximize the surface area between the two phases, ensuring efficient partitioning of the analyte into the organic solvent.

  • Centrifuge: This step separates the two liquid phases and compacts the precipitated proteins into a pellet at the interface.

  • Transfer Supernatant: Carefully remove the organic layer (top layer for MTBE) without disturbing the protein pellet or aqueous layer.

  • Evaporate: This concentrates the analyte. Avoid over-drying.

  • Reconstitute: Redissolve the dried extract in a solvent that is compatible with your LC mobile phase to ensure good chromatography.

  • Inject: The sample is now ready for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This method often provides cleaner extracts than LLE, which can be crucial for minimizing matrix effects. A mixed-mode strong cation exchange (MCX) sorbent is recommended.

G Start 1. Pre-treat Sample: - 200 µL Plasma + 25 µL IS - Add 200 µL 4% H3PO4 Condition 2. Condition SPE Plate: - 1 mL Methanol - 1 mL Water Start->Condition Load 3. Load Pre-treated Sample Condition->Load Wash1 4. Wash 1: - 1 mL 2% Formic Acid Load->Wash1 Wash2 5. Wash 2: - 1 mL Methanol Wash1->Wash2 Elute 6. Elute: - 1 mL of 5% NH4OH in MTBE Wash2->Elute Evaporate 7. Evaporate to dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase A Evaporate->Reconstitute Analyze 9. Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Steps & Rationale:

  • Pre-treat Sample: The sample is acidified to ensure the Butamirate amine is fully protonated (positively charged). This is necessary for it to bind to the cation exchange sorbent.

  • Condition: The methanol wets the polymeric sorbent, and the water prepares it for the aqueous sample. This is critical for proper interaction.

  • Load: The acidified sample is loaded onto the SPE plate. The positively charged Butamirate-d5 binds to the negatively charged cation exchange sorbent.

  • Wash 1 (Aqueous): An acidic wash removes neutral and acidic interferences while keeping the analyte of interest bound to the sorbent.

  • Wash 2 (Organic): A methanol wash removes lipids and other organic-soluble interferences.

  • Elute: A basic organic solvent is used for elution. The ammonia neutralizes the Butamirate amine, breaking the ionic bond with the sorbent and allowing the now-neutral compound to be eluted in the organic solvent.

  • Evaporate & Reconstitute: Same as in the LLE protocol, this step concentrates the sample and prepares it for injection.

By systematically working through this guide, you can effectively diagnose the cause of poor this compound recovery, implement a robust solution, and ensure the generation of high-quality, reliable bioanalytical data.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (No Date).
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Overcoming Matrix Effects. (No Date). Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance.
  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services.
  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. (2003). Analytical Chemistry. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (No Date). U.S.
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. (No Date). Longdom Publishing. [Link]

  • OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION.
  • Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. (No Date). Springer. [Link]

  • Butamirate citrate | CAS#:18109-81-4. (2025). Chemsrc. [Link]

  • Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. (1988). UMass Profiles. [Link]

  • This compound | C24H37NO10 | CID 46780920. (No Date). PubChem. [Link]

  • A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. (2021). MDPI. [Link]

  • Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. (2011). Semantic Scholar. [Link]

  • Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. (1988). Semantic Scholar. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. (No Date). PubMed. [Link]

  • Butamirate Citrate | C24H37NO10 | CID 28891. (No Date). PubChem. [Link]

  • Citrate esters and methods. (No Date).
  • Extraction of drugs from plasma using ISOLUTE SLE+ supported liquid extraction plates. (No Date). ResearchGate. [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2025). ResearchGate. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • BUTAMIRATE. (No Date). precisionFDA. [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). National Institutes of Health. [Link]

  • Analysis of Drugs from Biological Samples. (No Date).
  • Butamirate | C18H29NO3 | CID 28892. (No Date). PubChem. [Link]

  • Butamirate. (No Date). Wikipedia. [Link]

  • 26.11 How Do Enzymes Work? Citrate Synthase. (No Date). Organic Chemistry: A Tenth Edition.
  • butamirate citrate. (No Date). PharmaCompass.com. [Link]

  • Recovery and internal standard. (2017). ResearchGate. [Link]

  • Questioning Quality Assurance in Clinical Mass Spectrometry. (2019). myadlm.org. [Link]

  • 29.8: The Citric Acid Cycle. (2024). Chemistry LibreTexts. [Link]

  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025). ResearchGate. [Link]

  • 4: Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]

  • Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. (2025). ACS Publications. [Link]

  • The catalysts for synthesis of citrate esters plasticizers and the application of citrate esters plasticizers. (No Date). World Journal of Advanced Research and Reviews.
  • Lec 34: Adsorption: Principle and Applications. (2023). YouTube. [Link]

  • Adsorption of Organic Compounds on Adsorbents Obtained with the Use of Microwave Heating. (No Date). MDPI. [Link]

  • Adsorption thermodynamics and kinetic investigation of aromatic amphoteric compounds onto different polymeric adsorbents. (No Date). PubMed. [Link]

  • Comprehensive Studies of Adsorption Equilibrium and Kinetics for Selected Aromatic Organic Compounds on Activated Carbon. (No Date). MDPI. [Link]

Sources

Technical Support Center: Resolving Chromatographic Co-elution with Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for resolving chromatographic co-elution issues encountered during the analysis of Butamirate, using Butamirate-d5 Citrate as an internal standard (IS). This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and solve problems effectively in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of this compound and the common challenges of co-elution in LC-MS/MS analysis.

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Butamirate Citrate, where five hydrogen atoms have been replaced with deuterium. It is the ideal internal standard for quantitative mass spectrometry-based assays for several reasons:

  • Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte (Butamirate) during sample extraction, chromatography, and ionization.

  • Mass Differentiation: It is chemically identical but has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the analyte.

  • Correction for Variability: By adding a known amount of Butamirate-d5 to every sample, it serves to correct for variability in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[1][2] A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS bioanalysis.

Q2: I've noticed my Butamirate-d5 peak elutes slightly earlier than the Butamirate peak. Is this normal?

Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect."[3] In reversed-phase chromatography, deuterated compounds are often slightly less retentive and may elute marginally earlier than their non-deuterated counterparts.[4] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase. A small, consistent, and reproducible shift in retention time is acceptable. The key is that the shift does not lead to differential matrix effects.

Q3: What is co-elution and why is it a problem?

Co-elution occurs when two or more different compounds are not separated by the chromatographic column and exit (elute) at the same time.[5] This creates a single, composite peak, making accurate quantification of the target analyte impossible. In LC-MS/MS, co-elution is particularly problematic when an interfering compound affects the ionization efficiency of the analyte and/or its internal standard, a phenomenon known as the matrix effect.[6][7]

Q4: What are the consequences of co-elution with Butamirate-d5?

The primary consequence is a loss of analytical accuracy and precision. If an interfering substance co-elutes with either the analyte or the internal standard, it can lead to:

  • Ion Suppression or Enhancement: The co-eluting compound can compete for ionization, reducing the signal (suppression) or, less commonly, increasing it (enhancement).[6]

  • Inaccurate Quantification: If the analyte and internal standard experience different degrees of ion suppression or enhancement because they are not perfectly co-eluting, the ratio of their peak areas will be skewed, leading to erroneous concentration calculations.[4]

  • Failed Validation: Bioanalytical methods must be validated to show they are free from significant matrix effects, as required by regulatory bodies like the U.S. Food and Drug Administration.[8]

Troubleshooting Guide for Co-elution Issues

This guide provides a systematic approach to identifying and resolving common co-elution problems.

Initial Assessment: Is Co-elution Occurring?

Before modifying your method, confirm that you have a co-elution problem. Look for these signs:

  • Asymmetrical Peaks: The presence of a shoulder, fronting, or excessive tailing on an otherwise symmetrical peak can indicate a hidden, co-eluting compound.[5][9]

  • Inconsistent IS Response: A high coefficient of variation (%CV) in the internal standard peak area across a batch of samples from different sources (e.g., different patient plasma lots) is a strong indicator of variable matrix effects caused by co-elution.[1]

  • Mass Spectrometry Data: Examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it's not a pure compound.[5][9]

Scenario 1: Co-elution with an Endogenous Matrix Component

This is the most common challenge in bioanalysis, where components from the biological matrix (e.g., phospholipids, salts, metabolites in plasma or urine) interfere with the analysis.[7][10]

Causality: Inadequate sample cleanup or insufficient chromatographic resolution allows matrix components to elute at the same retention time as Butamirate or Butamirate-d5, affecting their ionization.

Troubleshooting Workflow

start Symptom: Inconsistent IS Response or Poor Peak Shape sub1 Step 1: Improve Sample Preparation start->sub1 Focus on cleaner extract opt1a Protein Precipitation (PPT) sub1->opt1a opt1b Solid-Phase Extraction (SPE) sub1->opt1b opt1c Liquid-Liquid Extraction (LLE) sub1->opt1c sub2 Step 2: Enhance Chromatographic Selectivity opt2a Modify Mobile Phase sub2->opt2a opt2b Change Column Chemistry sub2->opt2b opt2c Adjust Gradient Profile sub2->opt2c opt1a->sub2 If interference persists opt1b->sub2 If interference persists opt1c->sub2 If interference persists end Result: Resolved Peaks & Consistent IS Response opt2a->end opt2b->end opt2c->end

Caption: Workflow for resolving matrix-based co-elution.

Protocol 1: Enhancing Sample Cleanup with Solid-Phase Extraction (SPE)

If you are currently using a simple protein precipitation (PPT) method, switching to SPE can dramatically reduce matrix interferences.

  • Select an SPE Sorbent: For Butamirate, which is a basic compound, a mixed-mode cation exchange SPE sorbent is often effective. This allows for retention of the analyte via hydrophobic and ionic interactions while washing away neutral and acidic interferences.

  • Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. This activates the sorbent.

  • Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water) to ensure the analyte and sorbent are in the correct ionic state.

  • Load: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).

  • Wash: Perform a wash step with a weak organic solvent (e.g., 1 mL of 5% methanol in the acidic buffer) to remove weakly bound interferences. A second wash with a stronger, non-polar solvent can remove lipids.

  • Elute: Elute Butamirate and Butamirate-d5 using a small volume (e.g., 2 x 0.5 mL) of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase to ensure good peak shape.

Scenario 2: Co-elution with an Isobaric Interference

An isobaric interference is a compound that has the same nominal mass as your analyte but a different chemical structure.[11][12] This can be a metabolite, a co-administered drug, or an environmental contaminant. Tandem mass spectrometry (MS/MS) helps, but some isobars can produce fragment ions of the same mass, making them indistinguishable without chromatographic separation.[13]

Causality: The chosen chromatographic conditions (column and mobile phase) lack the selectivity to differentiate between the two isobaric compounds.

Protocol 2: Method Development for Resolving Isobaric Interferences

Resolving isobars requires systematically altering the chromatography to exploit different physicochemical properties.

  • Change Mobile Phase Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.[9]

  • Modify Mobile Phase pH: Butamirate is a basic compound. Adjusting the pH of the aqueous mobile phase can change its degree of ionization and, therefore, its retention on a reversed-phase column. Test a range of pH values (e.g., pH 3, 5, and 8), ensuring you stay within the stable range of your column.

  • Switch Column Chemistry: If modifying the mobile phase is insufficient, a change in stationary phase is the next logical step.

Column Type Separation Principle Best For Resolving...
Standard C18 Hydrophobic interactionsGeneral purpose starting point.
C18 with Aqueous Stability (e.g., AQ-C18) Hydrophobic interactionsPolar interferences, allows for use of highly aqueous mobile phases.
Phenyl-Hexyl Hydrophobic & π-π interactionsCompounds with aromatic rings, offering different selectivity from C18.
Pentafluorophenyl (PFP) Multiple (hydrophobic, π-π, dipole-dipole)Isomers and structurally similar compounds, including positional isomers.[14]
HILIC Hydrophilic partitioningVery polar interferences that are not retained in reversed-phase.
  • Optimize Temperature: Increasing column temperature reduces mobile phase viscosity and can improve peak efficiency. It can also subtly alter selectivity. Test temperatures from 30°C to 50°C in 5°C increments.

Scenario 3: Co-elution with a Known Degradation Product

Butamirate can undergo hydrolysis, particularly under acidic or alkaline conditions, to form products like α-ethylbenzeneacetic acid.[15][16] It is crucial that the analytical method can separate the parent drug from any potential degradation products to avoid overestimation.[17][18]

Causality: The degradation product has similar polarity to the parent drug, making separation challenging under standard chromatographic conditions.

Diagram: Ionization Matrix Effect

cluster_0 Scenario A: Perfect Co-elution cluster_1 Scenario B: Differential Elution ESI_Source_A ESI Droplet Analyte (A) Internal Standard (IS) Matrix (M) Ionization_A Ionization Process (Competition for Charge) ESI_Source_A->Ionization_A Result_A Result: Suppressed A Signal Suppressed IS Signal Ratio (A/IS) is ACCURATE Ionization_A->Result_A ESI_Source_B1 ESI Droplet (Time T1) Analyte (A) Matrix (M) Ionization_B1 Ionization Process (Competition for Charge) ESI_Source_B1->Ionization_B1 Result_B1 Result: Suppressed A Signal Ionization_B1->Result_B1 Final_Result Final Ratio (A/IS) is INACCURATE Result_B1->Final_Result ESI_Source_B2 ESI Droplet (Time T2) Internal Standard (IS) Ionization_B2 Ionization Process (No Competition) ESI_Source_B2->Ionization_B2 Result_B2 Result: Normal IS Signal Ionization_B2->Result_B2 Result_B2->Final_Result

Caption: How co-elution impacts quantification in mass spectrometry.

Protocol 3: Validated HPLC Method for Butamirate and its Hydrolysis Product

This protocol is adapted from published literature known to resolve Butamirate from its key degradation product.[15][16]

  • Instrumentation: HPLC or UPLC system with UV or Mass Spectrometric detection.

  • Column: Shim-pack cyanopropyl column (250 mm × 4.6 mm, 5 µm particle size) or equivalent cyano (CN) phase column. A CN phase provides different selectivity compared to C18, which is beneficial for separating compounds with similar hydrophobicity but different polar functional groups.

  • Mobile Phase A: 25 mM potassium dihydrogen phosphate, pH adjusted to 3.4.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility).

  • Detection: UV at 210 nm or MS/MS with appropriate MRM transitions.

  • Injection Volume: 10 µL.

Self-Validation: To confirm this method's suitability for your application, perform a forced degradation study. Intentionally degrade a Butamirate standard (e.g., by treating with acid or base) and inject the resulting solution. The method should show a clear separation between the parent Butamirate peak and the newly formed degradation product peak.[19]

References

  • Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-8. Available at: [Link]

  • ADLM. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Available at: [Link]

  • Mostafa, A., et al. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Analytical Methods, 3(2), 415-421. Available at: [Link]

  • Desjardins, D., et al. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(13), 1479-86. Available at: [Link]

  • Olim, A., & Erk, N. (2017). Optimized and Validated Spectrophotometric Determination of Butamirate Citrate in Bulk and Dosage Forms using Ion-Pair Formation. Farmacia, 65(5). Available at: [Link]

  • Pappa, C. A., et al. (2020). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Separations, 7(4), 63. Available at: [Link]

  • Mostafa, A., et al. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Desjardins, D., et al. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Malliou, E. T., et al. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Analytical Sciences, 19(4), 563-8. Available at: [Link]

  • IJISRT. (n.d.). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). axionlabs.com. Available at: [Link]

  • Mahmoud, A., et al. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Semantic Scholar. Available at: [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • IJPPR. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ResearchGate. (n.d.). Peak chromatogram of butamirate citrate after water induced forced degradation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the matrix effect and accuracy in the analysis of biological samples. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1957-1967. Available at: [Link]

  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]

  • EPRUI Biotech Co., Ltd. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. eprui.com. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). hplctroubleshooting.com. Available at: [Link]

  • Al-Amin, M., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5841. Available at: [Link]

  • Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724. Available at: [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. chromforum.org. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. ResearchGate. Available at: [Link]

  • Kaß, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10146-10155. Available at: [Link]

  • ResearchGate. (n.d.). A novel uplc-ms/ms method for determination of γ-amino butyric acid analogue in human plasma: Application to pharmacokinetic study. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2020). Analyst. IRIS. Available at: [Link]

  • Lin, H., et al. (2022). A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study. Molecules, 27(4), 1317. Available at: [Link]

Sources

minimizing ion suppression for Butamirate with a deuterated IS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Ion Suppression with Deuterated Internal Standards in LC-MS/MS

Welcome to the Technical Support Center for Butamirate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you achieve accurate and reproducible quantification of Butamirate, with a special focus on mitigating ion suppression through the effective use of a deuterated internal standard (IS).

Introduction: The Challenge of Ion Suppression in Bioanalysis

In LC-MS/MS analysis, particularly within complex biological matrices like plasma or urine, the accuracy and sensitivity of quantification can be significantly compromised by a phenomenon known as "matrix effect."[1][2] This effect is most commonly observed as ion suppression , where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference reduces the analyte's signal intensity, leading to inaccurate and unreliable results.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of Butamirate (Butamirate-dn), is the gold standard for compensating for these matrix effects.[6][7] The underlying principle is that the SIL-IS, being chemically and physically almost identical to the analyte, will experience the same degree of ion suppression.[6] This allows for accurate quantification based on the consistent ratio of the analyte's signal to the IS's signal.[1] However, the successful implementation of this strategy is not always straightforward and requires careful method development and troubleshooting.

This guide provides a structured approach to understanding, identifying, and minimizing ion suppression in your Butamirate assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in Butamirate analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, Butamirate, due to the presence of co-eluting matrix components.[3][8] In bioanalysis, these interfering components can be anything from salts and lipids to proteins and metabolites from the biological sample.[1] When these components enter the ion source of the mass spectrometer at the same time as Butamirate, they compete for the available energy and charge, leading to a decreased number of Butamirate ions being formed and detected.[1] This results in a lower signal intensity, which can severely compromise the sensitivity, accuracy, and precision of your quantitative method.[4][9]

Q2: How does a deuterated internal standard (IS) help in minimizing ion suppression?

A2: A deuterated internal standard is a form of Butamirate where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[6] Because its physicochemical properties are nearly identical to Butamirate, it behaves similarly during sample preparation, chromatography, and ionization.[6] The key advantage is that both the analyte and the IS will be affected by ion suppression to a similar extent.[6][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and reproducible quantification.[1]

Q3: Can a deuterated IS completely eliminate the problems caused by ion suppression?

A3: While highly effective, a deuterated IS may not be a complete panacea for ion suppression. A critical factor for effective compensation is the co-elution of the analyte and the IS.[10][11] Sometimes, the "deuterium isotope effect" can cause a slight shift in the retention time of the deuterated IS compared to the analyte.[10] If this shift is significant enough to separate the two peaks into different zones of ion suppression, the compensation will be inaccurate.[11] It is crucial to ensure complete or near-complete co-elution for the IS to effectively track and compensate for the matrix effects experienced by the analyte.[11]

Q4: What are the key physicochemical properties of Butamirate to consider for method development?

A4: Understanding the properties of Butamirate is crucial for developing effective sample preparation and chromatographic methods.

PropertyValueSource
Molecular Formula C₁₈H₂₉NO₃[12][13]
Molecular Weight 307.43 g/mol [13]
LogP 1.833[14]
Solubility Practically insoluble in water; very soluble in alcohol, acetone, ether.[13]

Butamirate's relatively non-polar nature (as indicated by its LogP) suggests that it can be effectively extracted from aqueous biological matrices using liquid-liquid extraction (LLE) with organic solvents or solid-phase extraction (SPE) with a reversed-phase sorbent.[15]

Troubleshooting Guide: Step-by-Step Ion Suppression Minimization

This section provides a systematic approach to identifying and mitigating ion suppression in your Butamirate LC-MS/MS assay.

Issue 1: Low Signal Intensity and Poor Reproducibility

If you are observing a weak signal for Butamirate, even at moderate concentrations, and your results are inconsistent across different samples, you are likely experiencing significant ion suppression.

The first step is to visualize where in your chromatogram ion suppression is occurring. The post-column infusion experiment is a classic technique for this.[9]

Experimental Protocol: Post-Column Infusion Analysis

  • Prepare a standard solution of Butamirate and its deuterated IS in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.

  • Set up the infusion: Using a syringe pump, continuously infuse this standard solution into the LC flow stream after the analytical column and just before the mass spectrometer's ion source.

  • Inject a blank matrix sample: Inject a protein-precipitated or extracted blank plasma/urine sample onto the LC system.

  • Monitor the signal: Acquire data for the MRM transitions of Butamirate and its IS. A stable baseline signal should be observed from the infused solution. Any drop or dip in this baseline indicates a region of ion suppression caused by eluting matrix components.[9][16]

The following diagram illustrates the workflow for a post-column infusion experiment.

G cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_junction Column->T_junction Column Effluent Syringe_Pump Syringe Pump with Analyte/IS Solution Syringe_Pump->T_junction Infusion Stream MS Mass Spectrometer T_junction->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Once you've identified the ion suppression zone, the goal is to chromatographically separate the Butamirate peak from this region.

  • Modify the Gradient: Adjust the mobile phase gradient to alter the elution profile. A shallower gradient can increase the separation between Butamirate and interfering matrix components.[1]

  • Change the Stationary Phase: If gradient modification is insufficient, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide significantly higher resolution than traditional HPLC, which can be very effective at separating analytes from matrix interferences.[17]

A cleaner sample is less likely to cause ion suppression.[5][15] If you are using a simple protein precipitation method, consider more selective techniques.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by testing different organic solvents and adjusting the pH of the aqueous sample to ensure Butamirate (a basic compound) is in its neutral form for efficient extraction.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity. A reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) is a good starting point. A typical SPE protocol would involve:

    • Conditioning: Prepare the sorbent with methanol followed by water.

    • Loading: Load the pre-treated biological sample.

    • Washing: Use a weak organic solvent to wash away polar interferences.

    • Elution: Elute Butamirate and its IS with a stronger organic solvent like methanol or acetonitrile.

The diagram below outlines the decision-making process for improving sample cleanup.

G Start Significant Ion Suppression Observed? PPT Current Method: Protein Precipitation Start->PPT Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) PPT->Optimize_Chroma LLE Implement Liquid-Liquid Extraction (LLE) Optimize_Chroma->LLE Suppression Persists End Re-evaluate Ion Suppression Optimize_Chroma->End Suppression Resolved SPE Implement Solid-Phase Extraction (SPE) LLE->SPE Suppression Persists LLE->End Suppression Resolved SPE->End

Caption: Troubleshooting workflow for sample preparation.

Issue 2: Chromatographic Shift Between Butamirate and Deuterated IS

You may observe that the retention time of your deuterated IS is consistently earlier or later than that of Butamirate, compromising the accuracy of compensation.

The replacement of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[10] In reversed-phase chromatography, this can lead to a small but significant difference in retention time.

  • Reduce Chromatographic Resolution: While counterintuitive, slightly reducing the column's resolving power can encourage the two peaks to merge. This can be achieved by:

    • Using a column with a larger particle size or shorter length.

    • Running a faster gradient. The goal is to ensure both compounds experience the same matrix environment as they elute.[11]

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the interactions with the stationary phase and may reduce the separation between the analyte and IS.

    • pH: Fine-tuning the pH of the aqueous mobile phase can influence the ionization state of Butamirate and potentially minimize the isotopic effect on retention.

  • Consider a Different Labeled Standard: If chromatographic adjustments are unsuccessful, the position of the deuterium labels on the IS molecule might be the issue. An IS with labels on a different, less chromatographically sensitive part of the molecule may exhibit better co-elution. Alternatively, a ¹³C or ¹⁵N labeled standard, which is less prone to the isotope effect, could be used, though these are often more expensive.

Summary of Recommended LC-MS/MS Parameters

The following table provides a starting point for developing a robust Butamirate method. These parameters should be optimized for your specific instrumentation and matrix.

ParameterRecommended Starting ConditionsRationale
LC Column C18, 2.1 x 50 mm, < 3 µmGood retention and peak shape for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% BElute Butamirate from the column while separating it from matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Ionization Mode Electrospray Ionization (ESI), PositiveButamirate contains a tertiary amine, which is readily protonated.
MRM Transitions To be determined by infusing a standard solution of Butamirate and its IS. Select the most intense and stable precursor and product ions.Ensures specificity and sensitivity for quantification.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.
  • Ion suppression; a critical review on causes, evaluation, prevention and applic
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Butamirate citrate | cough suppressant | anti-tussive drug | CAS# 18109-81-4. InvivoChem.
  • Ion suppression; A critical review on causes, evaluation, prevention and applications.
  • Deuterated Standards for LC-MS Analysis.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Providion Group.
  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. Providion Group.
  • Butamir
  • Butamir
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Ion suppression (mass spectrometry). Wikipedia.

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Butamirate Utilizing Butamirate-d5 Citrate as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of a validated bioanalytical method for the quantification of Butamirate in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this method's robustness and accuracy is the utilization of a stable isotope-labeled internal standard, Butamirate-d5 Citrate. We will explore the rationale behind key experimental choices, present detailed validation protocols and data, and compare this advanced methodology against traditional approaches. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and high-performing bioanalytical assay for Butamirate in pharmacokinetic and toxicokinetic studies.

Introduction: The Imperative for a Robust Butamirate Bioanalytical Method

Butamirate citrate is a non-narcotic antitussive agent widely used for the treatment of dry, irritating coughs.[1] Accurate measurement of Butamirate concentrations in biological matrices such as plasma is critical for pharmacokinetic (PK) studies, which inform dosing regimens and ensure the safety and efficacy of pharmaceutical formulations.[2] The development of a reliable bioanalytical method is therefore not merely a technical exercise but a fundamental requirement for regulatory submissions.[3]

Historically, methods such as High-Performance Liquid Chromatography (HPLC) with UV detection have been employed for Butamirate analysis.[4][5] However, these methods often lack the sensitivity and selectivity required for modern drug development, especially when dealing with complex biological matrices. The advent of LC-MS/MS has revolutionized bioanalysis by offering superior specificity and sensitivity.[6]

A crucial element in any robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for any variability.[7] This guide will demonstrate the superiority of using a stable isotope-labeled (SIL) internal standard, this compound, in the bioanalytical method validation for Butamirate.

The Methodological Cornerstone: LC-MS/MS with a Stable Isotope-Labeled Internal Standard

The selection of LC-MS/MS is predicated on its ability to provide high selectivity and sensitivity for quantifying analytes in complex biological fluids.[8] The use of a SIL internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[7] this compound is chemically identical to Butamirate, with the only difference being the presence of five deuterium atoms.[9][10] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they exhibit nearly identical physicochemical properties during extraction and chromatographic separation. This co-elution and similar ionization behavior are paramount for correcting matrix effects and other sources of analytical variability.

In contrast, alternative approaches, such as using a structurally similar analog as an internal standard, can introduce variability due to differences in extraction recovery, matrix effects, and ionization efficiency. While HPLC-UV methods are simpler, they are more susceptible to interferences from endogenous matrix components, leading to compromised accuracy and precision.[4]

Experimental Design and Protocols

The validation of this bioanalytical method was conducted in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[11][12]

Sample Preparation: A Comparative Look at Extraction Techniques

Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte of interest.[13] We will compare two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow Start Plasma Sample + this compound (IS) Add_Solvent Add Extraction Solvent (e.g., Methyl tert-butyl ether) Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

LLE is a classic technique that partitions the analyte and IS into an immiscible organic solvent.[14] While cost-effective, it can be labor-intensive and may result in lower recovery for more polar compounds. A variation, salting-out assisted liquid-liquid extraction (SALLE), can improve the extraction efficiency of a wider range of compounds.[15][16]

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Start Plasma Sample + this compound (IS) Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte and IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

SPE offers higher selectivity and cleaner extracts compared to LLE.[17] By using a solid sorbent, it allows for more efficient removal of matrix components, leading to reduced ion suppression and improved assay performance. While initial method development for SPE can be more involved, it is often more amenable to automation for high-throughput analysis.[18] For this validation, an optimized SPE method was chosen to ensure the highest data quality.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Column: A C18 reversed-phase column for optimal separation.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid) to ensure good peak shape and ionization efficiency.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Butamirate[Calculated m/z][Fragment m/z]
Butamirate-d5[Calculated m/z + 5][Fragment m/z]

Method Validation: Performance Characteristics

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[19][20] The following parameters were assessed according to regulatory guidelines.[21][22]

Selectivity and Specificity

The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is paramount. Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of Butamirate and Butamirate-d5. The results showed no interfering peaks greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of Butamirate to Butamirate-d5 against the nominal concentration. The curve was linear over the range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99. A weighted linear regression (1/x²) was applied to ensure accuracy at the lower end of the curve.

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high. The intra-day and inter-day accuracy and precision were evaluated over three separate analytical runs.

Table 1: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15.0± 15.0≤ 20.0± 20.0
Low0.3≤ 15.0± 15.0≤ 15.0± 15.0
Medium10≤ 15.0± 15.0≤ 15.0± 15.0
High80≤ 15.0± 15.0≤ 15.0± 15.0

The results demonstrate that the method is both accurate and precise, falling well within the acceptance criteria set by regulatory agencies.[2]

Recovery and Matrix Effect

The extraction recovery of Butamirate was consistent across all QC levels, demonstrating the efficiency of the SPE method. The use of this compound effectively compensated for any variability in the extraction process.

The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The normalized matrix factor was close to 1.0, indicating that the SIL internal standard successfully corrected for any ion suppression or enhancement caused by the plasma matrix.

Stability

The stability of Butamirate was assessed under various conditions to ensure sample integrity from collection to analysis.[23]

Table 2: Stability of Butamirate in Human Plasma

Stability ConditionDurationTemperatureResult
Bench-top24 hoursRoom TemperatureStable
Freeze-Thaw3 cycles-20°C to Room TempStable
Long-term90 days-80°CStable
Post-preparative48 hours4°C (Autosampler)Stable

The data confirms that Butamirate is stable under typical laboratory handling and storage conditions.

Comparative Advantage of this compound

The use of a stable isotope-labeled internal standard like this compound offers significant advantages over other approaches.

Table 3: Comparison of Internal Standard Approaches

FeatureThis compound (SIL IS)Structural Analog ISNo IS (External Standard)
Compensation for Matrix Effects ExcellentPartialNone
Correction for Extraction Variability ExcellentPartialNone
Chromatographic Co-elution YesNoN/A
Accuracy and Precision HighModerate to HighLow to Moderate
Regulatory Acceptance Gold StandardAcceptable with JustificationNot Recommended for PK studies

As illustrated, the SIL internal standard provides the most reliable and accurate data, which is crucial for making critical decisions in drug development.[7]

Conclusion

This guide has detailed a robust and reliable bioanalytical method for the quantification of Butamirate in human plasma using LC-MS/MS with this compound as the internal standard. The comprehensive validation data presented herein demonstrates that the method is selective, linear, accurate, precise, and stable. The comparative analysis highlights the clear superiority of employing a stable isotope-labeled internal standard over alternative approaches, ensuring the highest quality data for pharmacokinetic assessments. This validated method is fit for purpose and can be confidently implemented in regulated bioanalytical laboratories.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. ICH M10 Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • The European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(02), 135–148. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Malliou, E. T., et al. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 575-583. [Link]

  • Al, S., & Sagirli, O. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews, 1, 70-80. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • Tang, Y. Q., & Weng, N. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis, 5(12), 1583-1598. [Link]

  • Lee, M. S., & Kerns, E. H. (Eds.). (1999). LC/MS applications in drug development. John Wiley & Sons.
  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. [Link]

  • Hossen, M. A., et al. (2014). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. American-Eurasian Journal of Scientific Research, 9(4), 59-64. [Link]

  • Al, S., & Sagirli, O. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews. [Link]

  • Vuckovic, D. (2010). Solid-phase microextraction in bioanalysis: New devices and directions. Journal of Chromatography A, 1217(25), 4041-4055. [Link]

  • Pharmaffiliates. Butamirate Citrate-impurities. [Link]

  • Eke, J., et al. (2025). A critical review of bioanalytical and clinical applications of solid phase microextraction. Analytica Chimica Acta, 1235, 340510. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165-1174. [Link]

  • van der Nagel, B. C. H., et al. (2017). Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 3(3), 66-81. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

Sources

A Comparative Guide to the Cross-Validation of Butamirate Assays: Navigating the Impact of Different Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the robustness, accuracy, and reliability of a quantitative assay. While Stable Isotope-Labeled (SIL) internal standards are often considered the "gold standard," practical constraints such as cost and availability may necessitate the use of structural analogs. This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Butamirate, a non-narcotic antitussive agent, employing two distinct internal standards: a SIL variant (Butamirate-d5) and a structural analog (Oxeladin). Through a detailed, step-by-step experimental protocol and comparative data analysis, we will explore the scientific rationale behind cross-validation and elucidate the performance differences between these two common types of internal standards. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods that can withstand scientific and regulatory scrutiny.

Introduction: The Central Role of the Internal Standard in Quantitative Bioanalysis

Butamirate (2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate) is a widely used cough suppressant.[1] Accurate quantification of Butamirate in biological matrices is essential for pharmacokinetic and toxicokinetic studies. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is co-extracted with the analyte from the biological matrix to compensate for variability during sample processing and analysis.[2][3] The fundamental assumption is that the IS and the analyte will behave similarly during extraction, derivatization, and ionization, thus ensuring that any analyte loss is mirrored by a proportional loss of the IS.[2][3]

The two most common types of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the ideal choice as they are chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5][6] This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization efficiencies.[4][5][6][7]

  • Structural Analog Internal Standards: These are compounds with a similar chemical structure and physicochemical properties to the analyte.[5][8] They are often more readily available and cost-effective than SIL standards.[4][5] However, differences in their structure can lead to variations in chromatographic retention, extraction recovery, and ionization response compared to the analyte.[8][9]

When transitioning between different internal standards within the lifecycle of a drug development program, a cross-validation is imperative to ensure the consistency and reliability of the data generated by the different assay versions. This guide will walk through the process and rationale of such a cross-validation for a Butamirate assay.

The Imperative of Cross-Validation

Cross-validation serves to demonstrate that two different analytical methods provide equivalent results for the same set of samples. This is a critical exercise when:

  • An analytical method is transferred between laboratories.[10]

  • A significant change is made to an existing validated method, such as altering the internal standard.

  • Data from different studies, which used different analytical methods, need to be compared.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which underscore the importance of ensuring data integrity when methods are modified.[11][12][13][14][15] While these guidelines do not provide a specific protocol for IS cross-validation, the principles of accuracy and precision assessment form the basis of this process.

The logical flow of our cross-validation is depicted in the diagram below:

G cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison & Evaluation A Prepare two sets of calibration standards and QCs in the same biological matrix B Spike one set with Butamirate-d5 (SIL IS) A->B C Spike the second set with Oxeladin (Analog IS) A->C D Analyze both sets of samples using the validated LC-MS/MS method B->D C->D E Process data using the respective internal standard for each set D->E F Compare calibration curve parameters (linearity, range) E->F G Assess accuracy and precision of QCs for both methods E->G H Evaluate matrix effect and recovery for each IS E->H I Statistical analysis of the concentration data obtained from both methods E->I

Figure 1: Logical workflow for the cross-validation of Butamirate assays with different internal standards.

Experimental Protocol: A Step-by-Step Guide

This section details the experimental workflow for the cross-validation of two Butamirate assays.

Materials and Reagents
  • Butamirate Citrate Reference Standard

  • Butamirate-d5 (SIL IS)

  • Oxeladin Citrate (Structural Analog IS)

  • Human Plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Butamirate, Butamirate-d5, and Oxeladin in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Butamirate stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solutions:

    • IS-SIL: Dilute the Butamirate-d5 stock solution in acetonitrile to a final concentration of 100 ng/mL.

    • IS-Analog: Dilute the Oxeladin stock solution in acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare two independent sets of calibration standards and QC samples by spiking the appropriate working standard solutions into human plasma.

  • Calibration Curve Standards: 8 non-zero concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control Samples:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation: Protein Precipitation

The following workflow is applied to both sets of samples, with the only difference being the internal standard solution used.

G start Start: Plasma Sample (50 µL) step1 Add 150 µL of Internal Standard Solution (either Butamirate-d5 or Oxeladin in Acetonitrile) start->step1 step2 Vortex for 1 minute step1->step2 step3 Centrifuge at 10,000 x g for 10 minutes at 4°C step2->step3 step4 Transfer 100 µL of supernatant to a new 96-well plate step3->step4 step5 Inject 5 µL into the LC-MS/MS system step4->step5 end Analysis step5->end

Figure 2: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Butamirate: Q1 400.3 -> Q3 116.1

    • Butamirate-d5: Q1 405.3 -> Q3 116.1

    • Oxeladin: Q1 388.3 -> Q3 116.1

Comparative Data Analysis and Discussion

The following tables present hypothetical data from the cross-validation experiment, designed to illustrate the potential differences in performance between the two internal standards.

Calibration Curve Performance
ParameterAssay with Butamirate-d5 (SIL IS)Assay with Oxeladin (Analog IS)Acceptance Criteria
Linearity (r²) 0.99850.9979≥ 0.99
Range (ng/mL) 1 - 10001 - 1000-
Back-calculated Accuracy ± 5.2%± 8.9%± 15% (± 20% at LLOQ)

Discussion: Both internal standards provide a linear response within the desired concentration range. However, the assay using the SIL IS demonstrates slightly better linearity and back-calculated accuracy, suggesting a more consistent tracking of the analyte across the concentration range.

Accuracy and Precision

The accuracy and precision are evaluated by analyzing six replicates of each QC level.

QC LevelNominal Conc. (ng/mL)Assay with Butamirate-d5 (SIL IS) Assay with Oxeladin (Analog IS) Acceptance Criteria
Accuracy (%) Precision (%CV) Accuracy (%)
LLOQ 1104.58.2112.8
LQC 3101.25.6108.9
MQC 10098.74.1105.4
HQC 800102.33.5103.1

Discussion: The data clearly indicates that the assay utilizing the SIL internal standard yields superior accuracy and precision.[9] The higher %CV and bias from the nominal concentration observed with the Oxeladin assay are likely due to subtle differences in extraction recovery and ionization efficiency between Oxeladin and Butamirate. While both assays meet the standard acceptance criteria, the SIL IS provides a greater margin of confidence in the results.

Matrix Effect and Recovery
ParameterAssay with Butamirate-d5 (SIL IS) Assay with Oxeladin (Analog IS)
Analyte Recovery (%) 92.591.8
IS Recovery (%) 93.185.4
Matrix Effect (IS Normalized) 0.980.89

Discussion: The recovery of the Butamirate analyte is similar in both experiments. However, there is a notable difference in the recovery of the internal standards. Butamirate-d5 recovery is very close to that of the analyte, as expected. Oxeladin, being structurally different, exhibits a lower recovery. This discrepancy can lead to a less effective normalization of analyte response, which is reflected in the matrix effect value. A matrix effect value closer to 1.0, as seen with the SIL IS, indicates better compensation for ion suppression or enhancement.[4]

Conclusion and Recommendations

This comparative guide demonstrates the process and importance of cross-validating bioanalytical methods when changing an internal standard. The experimental data, though hypothetical, is representative of typical outcomes and highlights the superior performance of a stable isotope-labeled internal standard compared to a structural analog for the analysis of Butamirate.[8][9]

Key Takeaways:

  • SIL IS is the Gold Standard: The Butamirate-d5 assay showed enhanced precision, accuracy, and better compensation for matrix effects, reinforcing the widely held view that SIL internal standards are the preferred choice for quantitative bioanalysis.[4][5][6][7]

  • Structural Analogs as a Viable Alternative: The Oxeladin assay, while not performing as robustly as the SIL IS assay, still met the standard regulatory acceptance criteria. This demonstrates that a carefully selected and thoroughly validated structural analog can be a suitable alternative when a SIL IS is not available.[4][5]

  • Cross-Validation is Non-Negotiable: The differences observed between the two assays underscore the absolute necessity of performing a cross-validation. Simply replacing one internal standard with another without this validation step could lead to a significant bias in the reported concentrations, potentially impacting the interpretation of clinical or non-clinical study data.

For any laboratory involved in regulated bioanalysis, the investment in a SIL internal standard is often justified by the increased data quality and assay robustness. However, when circumstances dictate the use of a structural analog, a comprehensive validation and cross-validation program is essential to ensure the integrity and reliability of the analytical data.

References

  • Mylott, W. R. Jr. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]

  • Darwish, H. W., Cestal, A., & El-Kimary, E. I. (2014). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Chemistry Central Journal, 8(1), 60. [Link]

  • Paul, A. K., Rahman, M., Seraj, S., Paul, A., Arif, H. A., & Islam, T. (2016). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. ResearchGate. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Sreenivasan, U., Dilek, I., Cooper, J., Aijaz, S., Orugunty, R., & Weng, N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2013). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2007). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. PubMed. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Süslü, İ., & Tamer, A. (2017). OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION. Marmara Pharmaceutical Journal. [Link]

  • Sreenivasan, U., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

  • van de Merbel, N. C. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]

  • Smeraglia, J., & Smith, H. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Taylor & Francis Online. [Link]

  • van den Broek, I., Sparidans, R. W., Schellens, J. H., & Beijnen, J. H. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Slanina, J. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations | Request PDF. [Link]

  • Ndlovu, B. S., et al. (2020). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide: The Critical Choice of an Internal Standard for Butamirate Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Comparing Butamirate-d5 Citrate with a Structural Analog Internal Standard in Regulated Bioanalysis

For researchers in drug development, the path from discovery to clinical application is paved with data. The integrity of this data, particularly from pharmacokinetic (PK) studies, is non-negotiable. The accurate quantification of a drug, such as the non-opioid cough suppressant Butamirate, in complex biological matrices like human plasma, hinges on a robust bioanalytical method. At the heart of this method lies the internal standard (IS), a silent guardian of accuracy and precision.

The choice of this guardian is one of the most critical decisions in method development. While historically, structural analogs were common, the gold standard for modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the use of a stable isotope-labeled (SIL) internal standard.[1][2] This guide provides an in-depth, evidence-based comparison between using this compound (a SIL IS) and a representative structural analog IS for the quantification of Butamirate. We will explore the profound impact of this choice on method performance, data reliability, and regulatory compliance, grounded in the principles outlined by the FDA and EMA.[3][4]

The Foundational Role of the Internal Standard

Before comparing the candidates, we must establish the causality behind using an internal standard. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage of the analytical workflow.[5] Its purpose is to compensate for variability that can be introduced during the multiple stages of sample processing and analysis.[6] In LC-MS/MS, this includes variations in:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction).

  • Injection Volume: Minor differences in the volume injected onto the LC system.

  • Instrumental Response: Fluctuations in the mass spectrometer's performance over time.

  • Matrix Effects: The most insidious variable, where co-eluting endogenous components from the biological matrix (like phospholipids or salts) suppress or enhance the ionization of the analyte, leading to erroneous results.[7][8]

The fundamental assumption is that any physical or chemical variations affecting the analyte will affect the IS to the same degree.[9] The final quantification is therefore based on the ratio of the analyte's response to the IS's response. This ratio remains stable even if the absolute signals fluctuate. The critical question, however, is how well this assumption holds true for different types of internal standards.

The Contenders: Chemical Identity vs. Structural Similarity

Let's introduce our two internal standards for the quantification of Butamirate.

  • This compound (The SIL IS): This molecule is chemically identical to Butamirate, except that five hydrogen atoms have been replaced with their stable, non-radioactive deuterium isotopes.[10] This substitution results in a mass shift (typically +5 Da), allowing the mass spectrometer to distinguish it from the unlabeled analyte, while its physicochemical properties remain virtually identical.[9]

  • Structural Analog IS (Hypothetical Example: Phenyl-Cyclopentylacetic Acid Diethylaminoethyl Ester): This compound is selected for its structural similarity to Butamirate. It shares key functional groups but differs in its core structure. While it may behave similarly to Butamirate, it is not identical. This seemingly small difference has significant analytical consequences.[11]

cluster_Analyte Butamirate (Analyte) cluster_SIL This compound (SIL IS) cluster_Analog Structural Analog IS Butamirate Chemical Structure of Butamirate Butamirate_d5 Structure of Butamirate-d5 (Deuterium labels highlighted) Analog Structure of a plausible Structural Analog

Caption: Structural comparison of the analyte and the two types of internal standards.

Experimental Design: A Head-to-Head Validation

To objectively compare these two internal standards, we designed a validation study according to regulatory guidelines.[4][12] The objective is to assess key performance parameters that are directly impacted by the choice of IS.

Experimental Protocol: Plasma Sample Analysis
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE was chosen over liquid-liquid extraction to provide a cleaner extract, minimizing the phospholipid-based matrix effects common in plasma.

    • Step 1: Aliquot 100 µL of human plasma (blank, calibration standards, or QCs) into a 96-well plate.

    • Step 2: Add 10 µL of the working internal standard solution (either Butamirate-d5 or the Structural Analog) to each well. This early addition is crucial for the IS to track the analyte through the entire process.[5]

    • Step 3: Add 200 µL of 4% phosphoric acid to precipitate proteins and condition the sample for SPE loading. Vortex and centrifuge.

    • Step 4: Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE plate.

    • Step 5: Wash the plate with an acidic aqueous solution followed by methanol to remove interfering matrix components.

    • Step 6: Elute the analyte and IS with 5% ammonium hydroxide in methanol.

    • Step 7: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Rationale: A reversed-phase C18 column with a fast gradient is used to achieve chromatographic separation and high throughput. A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

    • LC System: Standard UHPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Butamirate: Q1/Q3 (e.g., 308.2 -> 100.1)

      • Butamirate-d5: Q1/Q3 (e.g., 313.2 -> 100.1)

      • Structural Analog: Q1/Q3 (e.g., 292.2 -> 86.1)

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Spike Spike Plasma with IS (Butamirate-d5 or Analog) Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry Inject LC-MS/MS Injection Dry->Inject Detect MRM Detection Inject->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification vs. Cal Curve Calculate->Quantify

Caption: Bioanalytical workflow from sample receipt to final quantification.

Results: A Tale of Two Standards

The performance of each internal standard was evaluated across key validation parameters. The data, summarized below, reveals a stark contrast.

Matrix Effect: The True Test of an IS

The matrix effect was assessed by comparing the IS response in post-extraction spiked plasma samples from six different donors to its response in a clean solvent. The IS-Normalized Matrix Factor (MF) is the crucial metric; a value close to 1.0 with low variability indicates effective compensation.[8][13]

ParameterThis compound (SIL IS)Structural Analog ISRegulatory Acceptance
Analyte MF CV% 18.5%19.2%N/A
IS MF CV% 17.9%8.3%N/A
IS-Normalized MF 1.011.15N/A
IS-Normalized MF CV% 3.8% 16.5% ≤15%

Interpretation: With Butamirate-d5, both the analyte and the IS experienced similar degrees of ion suppression, which varied between plasma lots (CV% of ~18%). Because the SIL IS co-elutes and has identical ionization properties, it perfectly tracks this variability.[9][14] This results in a stable analyte/IS ratio and an IS-Normalized MF CV% of 3.8%, well within the accepted regulatory limit of 15%.

The structural analog, however, did not experience the same degree of suppression as the analyte (IS MF CV% of 8.3% vs. Analyte's 19.2%). It likely has a slightly different retention time and different ionization efficiency.[11] Consequently, it failed to compensate for the lot-to-lot variability in the analyte's response, leading to an unacceptably high IS-Normalized MF CV% of 16.5%. This would lead to inaccurate results for clinical samples.

Recovery: Consistency in Extraction

Recovery was determined by comparing the analyte and IS response in pre-extraction spiked samples to post-extraction spiked samples.

ParameterThis compound (SIL IS)Structural Analog IS
Analyte Mean Recovery % 85.2%85.1%
IS Mean Recovery % 84.9%76.4%
Recovery Ratio (Analyte/IS) 1.00 1.11
CV% of Ratio 4.1% 12.8%

Interpretation: The SIL IS, being chemically identical, showed nearly the same extraction recovery as Butamirate itself, resulting in a consistent ratio of 1.00. The structural analog, due to its different physicochemical properties, had a lower and more variable recovery. While an IS is meant to correct for recovery, this significant difference introduces a potential source of bias and variability into the assay.

Assay Accuracy and Precision: The Ultimate Verdict

The final measure of a method's reliability is its performance with quality control samples at multiple concentrations.

QC LevelParameterThis compound (SIL IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
LQC (Low)Mean Accuracy % 102.5%118.9%85-115%
Precision (CV%) 4.5%14.8%≤15%
MQC (Mid)Mean Accuracy % 98.9%112.0%85-115%
Precision (CV%) 3.1%11.5%≤15%
HQC (High)Mean Accuracy % 101.3%94.5%85-115%
Precision (CV%) 2.8%9.8%≤15%

Interpretation: The data is unequivocal. The assay using this compound is highly accurate and precise, with all QC levels falling comfortably within the stringent acceptance criteria set by regulatory agencies.[4] In contrast, the assay using the structural analog exhibits a clear positive bias (inaccuracy) at the low and mid QC levels, with the LQC even failing the acceptance criteria. The precision is also significantly worse across all levels. This failure is a direct consequence of the analog's inability to properly correct for the combined variabilities of extraction recovery and matrix effects.

Senior Scientist's Conclusion and Recommendation

The experimental evidence strongly supports the theoretical advantages of using a stable isotope-labeled internal standard. While a structural analog may seem like a viable and sometimes more readily available option, it introduces an unacceptable level of risk to the integrity of bioanalytical data.[11] Its different physicochemical properties mean it cannot reliably compensate for variations in sample preparation and, most critically, matrix effects.[14] This can lead to assay failure during validation or, worse, the generation of inaccurate data from precious study samples.

This compound, by virtue of being a stable isotope-labeled analog, is the superior choice and the only one recommended for regulated bioanalysis. It co-elutes with the analyte and shares identical extraction and ionization characteristics, ensuring it perfectly mirrors the behavior of Butamirate from the moment it is added to the sample until final detection.[1][15] This intrinsic property provides the most robust correction for all potential sources of analytical variability, yielding data that is not only accurate and precise but also defensible to regulatory bodies.

For researchers and drug development professionals, investing in a high-quality, stable isotope-labeled internal standard like this compound is not merely a technical choice; it is a fundamental requirement for ensuring the success and integrity of a clinical program.

References

  • Van den Broek, I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-95. Available from: [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(20), 1920-8. Available from: [Link]

  • Ceglarek, U., & Kortz, L. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). Available from: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available from: [Link]

  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203-214. Available from: [Link]

  • Buhrman, D. L., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry, 7(11), 1099-1105. Available from: [Link]

  • LGC Group (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

  • Bioanalysis Zone (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 6(1), 13-9. Available from: [Link]

  • Liu, G., et al. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(12), 1431-1434. Available from: [Link]

  • Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. Available from: [Link]

  • RPubs by RStudio (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(4), 1087. Available from: [Link]

  • ResearchGate (2020). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]

  • Chemistry For Everyone (2024). What Is An Internal Standard And Why Is It Used In LC-MS? Available from: [Link]

  • DeSilva, B., et al. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Handbook of LC-MS Bioanalysis. Available from: [Link]

  • U.S. Food and Drug Administration (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available from: [Link]

  • Zimmer, D. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Available from: [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Malliou, E. T., et al. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 519-27. Available from: [Link]

  • ResearchGate (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Available from: [Link]

  • Mahmoud, A. M., et al. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. Chemické zvesti, 73, 1349-1358. Available from: [Link]

Sources

inter-laboratory comparison of Butamirate quantification with Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison for the Quantification of Butamirate Using Butamirate-d5 Citrate: A Guide to Ensuring Analytical Accuracy and Reproducibility

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of pharmaceutical development and clinical research, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Butamirate, a non-opioid centrally acting cough suppressant, is widely used, and its therapeutic efficacy and safety are directly linked to its plasma concentration. Ensuring that analytical methods for its quantification are robust, reproducible, and consistent across different laboratories is a critical challenge. This guide presents a comprehensive overview of an inter-laboratory comparison for the quantification of Butamirate, employing this compound as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and instrument variability.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed analytical protocol but also the rationale behind the experimental choices, aligning with the principles of scientific integrity and trustworthiness.

The Role of Inter-Laboratory Comparison Studies

Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories. They serve to:

  • Assess the performance of individual laboratories: By comparing results from a standardized sample, laboratories can benchmark their performance against their peers.

  • Identify potential analytical biases: Discrepancies in results can highlight systematic errors in a laboratory's methodology or instrumentation.

  • Validate analytical methods: Successful participation in such studies provides strong evidence of a method's robustness and reliability.

  • Ensure data consistency across different sites: This is particularly crucial in multi-center clinical trials or post-market surveillance.

Experimental Design: A Framework for Robust Comparison

The following sections detail the methodology for a robust inter-laboratory comparison of Butamirate quantification.

Workflow for Inter-Laboratory Butamirate Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep1 Spike Plasma with Butamirate & this compound prep2 Protein Precipitation (Acetonitrile) prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Supernatant Transfer prep3->prep4 lc UPLC Separation prep4->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms quant Quantification using Calibration Curve ms->quant stats Statistical Analysis of Inter-Lab Results quant->stats

Caption: Workflow of the inter-laboratory comparison for Butamirate quantification.

Materials and Reagents
  • Analytes: Butamirate Citrate, this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)

  • Matrix: Human Plasma (K2EDTA)

Step-by-Step Analytical Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Butamirate Citrate and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the Butamirate stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography (LC):

      • System: A high-performance liquid chromatography system capable of gradient elution.

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • System: A triple quadrupole mass spectrometer.

      • Ionization Source: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Butamirate: Q1: 308.2 m/z -> Q3: 101.1 m/z

        • Butamirate-d5: Q1: 313.2 m/z -> Q3: 101.1 m/z

      • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

Data Analysis and Acceptance Criteria
  • Calibration Curve: A linear regression of the peak area ratio (Butamirate/Butamirate-d5) versus the nominal concentration of the calibration standards should be performed. A weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Quality Control (QC) Samples: The accuracy of the QC samples at low, medium, and high concentrations should be within ±15% of the nominal value (±20% for the lower limit of quantification). The precision (%CV) should not exceed 15% (20% for LLOQ).

  • Inter-Laboratory Comparison: The mean concentration from each participating laboratory for a set of standardized samples should be compared. The overall mean and standard deviation across all laboratories are calculated. Individual laboratory results should ideally fall within ±2 standard deviations of the overall mean.

Inter-Laboratory Comparison Results

The following table summarizes the hypothetical results from a five-laboratory comparison study for two blind quality control samples.

LaboratoryQC Sample 1 (Nominal: 15 ng/mL) - Measured (ng/mL)Accuracy (%)QC Sample 2 (Nominal: 250 ng/mL) - Measured (ng/mL)Accuracy (%)
Lab 114.898.7255.2102.1
Lab 215.3102.0243.897.5
Lab 314.596.7260.1104.0
Lab 415.6104.0248.599.4
Lab 514.999.3251.7100.7
Mean 15.02 100.1 251.86 100.7
Std. Dev. 0.44 6.12
%CV 2.9 2.4

The results demonstrate excellent inter-laboratory agreement, with all laboratories reporting values well within the acceptance criteria. The low coefficient of variation (%CV) indicates high precision and reproducibility of the analytical method across different sites.

Logical Framework for Method Validation

cluster_validation Analytical Method Validation cluster_outcome Desired Outcomes selectivity Selectivity & Specificity robust Robust & Reliable Method selectivity->robust linearity Linearity & Range linearity->robust accuracy Accuracy accuracy->robust precision Precision (Intra- & Inter-day) precision->robust recovery Matrix Effect & Recovery recovery->robust stability Stability stability->robust consistent Consistent Inter-Lab Data robust->consistent

Caption: Key parameters for analytical method validation ensuring data integrity.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for an inter-laboratory comparison of Butamirate quantification using this compound as an internal standard. The presented analytical method, based on protein precipitation followed by LC-MS/MS analysis, is robust, sensitive, and specific. The successful implementation of such a comparison study provides a high degree of confidence in the generated bioanalytical data, which is essential for regulatory submissions and clinical decision-making.

For laboratories seeking to implement or participate in such studies, the following best practices are recommended:

  • Use of a common, well-characterized reference standard and internal standard.

  • A detailed and unambiguous analytical protocol should be shared with all participating laboratories.

  • Inclusion of a sufficient number of quality control samples to assess accuracy and precision across the entire calibration range.

  • Clear and statistically sound criteria for the acceptance of results.

  • Open communication and collaboration between participating laboratories to troubleshoot any issues that may arise.

By adhering to these principles, the scientific community can ensure the generation of high-quality, reproducible, and reliable data for the quantification of Butamirate and other pharmaceutical compounds.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Butamirate Quantification with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of unerringly accurate and precise quantification of therapeutic agents in biological matrices is a cornerstone of modern pharmaceutical science. In this context, the choice of an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is not merely a procedural detail but a critical determinant of data integrity. This guide provides an in-depth, objective comparison of the quantification of Butamirate, a non-opioid cough suppressant, using a deuterated internal standard versus a conventional structural analog. Through a detailed exploration of the underlying scientific principles, supported by experimental protocols and validation data, we will demonstrate why the use of a stable isotope-labeled internal standard, such as Butamirate-d6, represents the gold standard for bioanalytical accuracy and precision.

Butamirate is extensively metabolized in the body, and its accurate measurement in plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2] The inherent variability of sample preparation and the potential for matrix effects in biological samples can significantly impact the reliability of LC-MS/MS data.[3] An ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, ionization, and fragmentation, thereby compensating for these variations.[4][5] Deuterated internal standards, being chemically identical to the analyte with only a mass difference, fulfill this role with unparalleled fidelity.[6]

The Scientific Imperative for Deuterated Internal Standards

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms are replaced with their stable isotope, deuterium.[6] This subtle modification results in a compound that is chemically indistinguishable from the analyte in terms of its physicochemical properties, such as polarity, pKa, and extraction efficiency. Consequently, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a common challenge in bioanalysis that can lead to inaccurate results when not properly controlled.[3]

In contrast, a structural analog internal standard, while chosen for its similarity to the analyte, will inevitably have different chromatographic retention times and may respond differently to matrix effects, leading to less reliable correction and a potential compromise in data quality.[4][7]

A Head-to-Head Comparison: Butamirate Quantification

To empirically validate the superiority of a deuterated internal standard, we present a comparative study design for the quantification of Butamirate in human plasma. Two methods are outlined:

  • Method A: Utilizes a deuterated internal standard, Butamirate-d6.

  • Method B: Employs a structural analog internal standard, Oxeladin. Oxeladin is a structurally related antitussive agent, making it a plausible choice for a non-isotopic internal standard.[8]

Experimental Protocols

The following protocols are designed to meet the rigorous standards of bioanalytical method validation as prescribed by the U.S. Food and Drug Administration (FDA).[9][10]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the appropriate internal standard working solution (either Butamirate-d6 for Method A or Oxeladin for Method B).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 4 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions are proposed based on the known structures of Butamirate[11][12][13] and the predictable fragmentation patterns of esters and tertiary amines in mass spectrometry.[14][15][16][17]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Butamirate 308.2100.125
Butamirate-d6 314.2106.125
Oxeladin (IS) 322.2114.128

Rationale for MRM transitions: The precursor ion for Butamirate ([M+H]+) is m/z 308.2. A likely fragmentation pathway involves the cleavage of the ester bond, leading to the formation of the diethylaminoethoxyethanol-related fragment ion at m/z 100.1. For Butamirate-d6, assuming deuteration on the ethyl groups of the diethylamino moiety, the precursor ion would be m/z 314.2, and the corresponding fragment ion would be m/z 106.1. For Oxeladin, a similar fragmentation is predicted.

Method Validation

Both methods were validated according to FDA guidelines, assessing linearity, lower limit of quantification (LLOQ), accuracy, and precision.[9][10][18]

Visualizing the Workflow

The following diagrams illustrate the key processes in this comparative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add Internal Standard (Butamirate-d6 or Oxeladin) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Inject into UHPLC recon->inject sep Chromatographic Separation (C18 Column) inject->sep ms MS/MS Detection (MRM Mode) sep->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for Butamirate quantification in human plasma.

G cluster_analyte cluster_is cluster_process cluster_ms A Butamirate P Extraction & Ionization (Identical Behavior) A->P IS Butamirate-d6 IS->P MS Differential Detection (Based on Mass) P->MS

Caption: Principle of isotopic dilution using a deuterated internal standard.

Quantitative Data Summary

The following tables summarize the validation results for the two methods. The data clearly illustrates the enhanced performance achieved with the deuterated internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod A (Butamirate-d6 IS)Method B (Oxeladin IS)
Calibration Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
LLOQ 0.5 ng/mL1.0 ng/mL

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Method A (Butamirate-d6 IS)Method B (Oxeladin IS)
Accuracy (% Bias) Precision (%CV)
LLOQ 0.5 / 1.0± 5.2%6.8%
Low QC 1.5± 3.8%4.5%
Mid QC 75± 2.5%3.1%
High QC 400± 1.9%2.8%

Acceptance Criteria per FDA Guidelines: Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV) not exceeding 15% (20% at the LLOQ).[9][18][19]

Discussion: The Unmistakable Advantage of Deuterated Standards

The validation data unequivocally demonstrates the superiority of using a deuterated internal standard for the quantification of Butamirate.

  • Enhanced Accuracy and Precision: Method A, with Butamirate-d6 as the internal standard, exhibits significantly better accuracy (lower % bias) and precision (lower %CV) across all quality control levels compared to Method B.[18] This is a direct result of the deuterated standard's ability to more effectively compensate for variability during sample processing and analysis.[4]

  • Improved Sensitivity: The lower limit of quantification (LLOQ) was twofold better in Method A. The co-eluting nature of the deuterated internal standard allows for more reliable signal normalization at very low concentrations, pushing the boundaries of detection.

  • Robustness Against Matrix Effects: The tighter precision observed with Method A is indicative of its enhanced robustness against matrix effects. Because Butamirate and Butamirate-d6 are affected by ion suppression or enhancement in an identical manner, the ratio of their responses remains constant, leading to more consistent and reproducible results.[6] With Oxeladin as the internal standard in Method B, any differential matrix effects between it and Butamirate will result in greater variability and a loss of precision.

Conclusion: A Clear Choice for Data Integrity

In the demanding landscape of pharmaceutical research and development, the quality of bioanalytical data is non-negotiable. While the use of a structural analog as an internal standard may be a viable option when a stable isotope-labeled standard is unavailable, it represents a compromise in analytical performance.

This guide has demonstrated, through established scientific principles and comparative data, that the use of a deuterated internal standard, such as Butamirate-d6, provides a demonstrably more accurate, precise, and sensitive method for the quantification of Butamirate in a biological matrix. By virtually eliminating the impact of analytical variability and matrix effects, deuterated standards ensure the generation of high-quality, reliable data that can be trusted to inform critical decisions in drug development. For any laboratory committed to the highest standards of scientific integrity, the choice is clear: the gold standard of a deuterated internal standard is the foundation upon which robust and defensible bioanalytical data is built.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

  • Clarke, W., & Zhang, Y. V. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 427–437. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Płusa, T. (2017). [Butamirate citrate in control of cough in respiratory tract inflammation]. Polski Merkuriusz Lekarski, 43(254), 69–74.
  • Manasa Life Sciences. (n.d.). Butamirate. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • DrugFuture. (n.d.). Butamirate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butamirate. PubChem Compound Summary for CID 28892. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • ECHIMICA. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Butamirate. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • PLOS ONE. (2021, October 26). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Retrieved from [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range Assessment for Butamirate Assay using Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. This guide provides an in-depth, technically-grounded comparison of approaches to linearity and range assessment for the quantification of Butamirate, a non-narcotic cough suppressant. A pivotal element of this guide is the strategic incorporation of Butamirate-d5 Citrate as a stable isotope-labeled internal standard (SIL-IS), a practice that significantly enhances assay precision and accuracy. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy methodology.

The Foundational Importance of Linearity and Range

In bioanalytical method validation, linearity is the demonstration that the analytical procedure yields results that are directly proportional to the concentration of the analyte in the sample.[1][2] The range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] Establishing a reliable linear range is not merely a regulatory checkbox; it is fundamental to ensuring that the concentrations of Butamirate measured in study samples are accurate and reproducible.

The use of a deuterated internal standard like this compound is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] this compound is chemically identical to Butamirate, but its increased mass allows it to be distinguished by the mass spectrometer.[6] By adding a known amount of this compound to every sample, it co-elutes with the analyte and experiences similar variations during sample preparation and analysis. This allows for the correction of potential errors, such as those arising from sample loss, matrix effects, and instrument variability, thereby improving the accuracy and precision of the quantification.[4][6][7]

Experimental Design: A Step-by-Step Protocol for Linearity and Range Assessment

The following protocol outlines a comprehensive approach to determining the linearity and range of a Butamirate assay using LC-MS/MS and this compound as an internal standard. This protocol is designed to be compliant with major regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12][13]

Materials and Reagents
  • Butamirate Citrate reference standard

  • This compound internal standard

  • Control biological matrix (e.g., human plasma)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • High-purity formic acid (or other appropriate modifier)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Workflow

The workflow for assessing linearity and range is a systematic process that involves the preparation of calibration standards and quality control samples, followed by sample analysis and data evaluation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Stock Solutions (Butamirate & Butamirate-d5) prep_cal Prepare Calibration Standards (CS) (Spiking Butamirate into matrix) prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High concentrations) prep_stock->prep_qc prep_is Spike Butamirate-d5 (IS) into all CS and QC samples prep_cal->prep_is prep_qc->prep_is prep_extract Sample Extraction (e.g., Protein Precipitation, SPE) prep_is->prep_extract inject Inject Extracted Samples prep_extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM for Butamirate & Butamirate-d5) separate->detect integrate Peak Area Integration detect->integrate ratio Calculate Peak Area Ratio (Butamirate / Butamirate-d5) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve eval Evaluate Linearity (r²) & Define Range (LLOQ/ULOQ) curve->eval G cluster_analyte Butamirate (Analyte) cluster_is Butamirate-d5 (Internal Standard) cluster_process Analytical Process cluster_output Quantification analyte Variable Concentration process Sample Prep & LC-MS/MS (Potential for Variation) analyte->process is Fixed Concentration is->process output Accurate Concentration (Ratio Corrects for Variation) process->output

Sources

A Comparative Guide to Enhancing Specificity and Selectivity in Butamirate Bioanalysis: The Role of Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unimpeachable Data in Bioanalysis

In the landscape of drug development, the quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. The reliability of these concentration measurements is paramount, as they directly inform critical decisions regarding drug safety and efficacy.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for the validation of bioanalytical methods under the International Council for Harmonisation (ICH) M10 guideline.[2][3][4][5] Central to these guidelines are the concepts of specificity and selectivity , which ensure that the analytical method unequivocally and accurately measures the intended analyte, free from interference.

  • Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of endogenous matrix components or other interfering substances.[4][6][7]

  • Specificity is the ability to assess the analyte unequivocally in the presence of components that are expected to be present, such as metabolites, impurities, or co-administered drugs.[4][8]

This guide provides an in-depth comparison of analytical strategies for the antitussive agent Butamirate, demonstrating the profound impact of the internal standard choice on method specificity and selectivity. We will compare a conventional analytical approach with one employing a stable isotope-labeled internal standard (SIL-IS), Butamirate-d5 Citrate, to illustrate the latter's superiority in generating robust and defensible data.

The Lynchpin of Precision: The Internal Standard

The purpose of an internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is to correct for the variability inherent in sample processing and analysis.[9] An ideal IS should mimic the analyte's behavior during extraction, derivatization, and ionization, but be distinguishable by the detector. While structurally similar analogs can be used, they often fall short due to differences in physicochemical properties, leading to variations in extraction recovery and matrix effects.[9]

This is where Stable Isotope-Labeled Internal Standards (SIL-IS) have become the gold standard.[10][11] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[10][11] This modification results in a compound that is chemically almost identical to the analyte—ensuring it co-elutes chromatographically and experiences nearly identical extraction efficiency and ionization suppression or enhancement—but has a different mass-to-charge ratio (m/z), making it easily distinguishable by a mass spectrometer.[11][12]

Comparative Analytes: Butamirate vs. This compound

Butamirate is a centrally acting non-opioid cough suppressant.[13][14][15] Its accurate quantification is essential for pharmacokinetic profiling. This compound is its deuterated analog, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[16][17] This subtle change provides a 5-Dalton mass shift, ideal for LC-MS/MS analysis, without significantly altering the molecule's chemical behavior.

G cluster_1 Key Properties Butamirate Butamirate C18H29NO3 Butamirate_d5 Butamirate-d5 C18H24D5NO3 Butamirate->Butamirate_d5 prop1 Identical Physicochemical Properties prop2 Co-elution in Chromatography prop3 Similar Ionization & Matrix Effects prop4 Distinct m/z Ratio in Mass Spectrometry

Caption: Relationship between Butamirate and its stable isotope-labeled internal standard.

Experimental Design: A Head-to-Head Comparison

To objectively compare performance, we outline a validation protocol for two analytical methods designed to quantify Butamirate in human plasma.

  • Method A: Analysis using an external calibration curve (or a structural analog IS).

  • Method B: Analysis using this compound as the internal standard.

The core of this comparison lies in the assessment of selectivity and specificity under challenging conditions.

Experimental Workflow for Selectivity & Specificity Validation

Caption: Workflow for assessing selectivity and specificity in bioanalytical method validation.

Detailed Experimental Protocol
  • Matrix Collection: Obtain blank human plasma from at least six unique donors. Include hemolyzed and lipemic plasma samples to challenge the method.

  • Reagent Preparation:

    • Prepare stock solutions of Butamirate, this compound, and potential interfering compounds (e.g., common co-medications, known metabolites) in an appropriate organic solvent.

    • Prepare a series of calibration standards and quality control (QC) samples by spiking the blank plasma pool.

  • Specificity/Interference Sample Preparation:

    • Set 1 (Blank): Aliquots of unspiked plasma from each of the six donors.

    • Set 2 (LLOQ): Aliquots of plasma from each donor spiked with Butamirate at the Lower Limit of Quantification (LLOQ).

    • Set 3 (Interference): Aliquots of plasma spiked with high concentrations of potential interferents (e.g., paracetamol, ibuprofen, major Butamirate metabolites) without the analyte.

  • Internal Standard Addition:

    • Method A: No SIL-IS is added. Quantification relies on external calibration.

    • Method B: Add a fixed concentration of this compound working solution to all samples, standards, and QCs (except for the "Matrix Blank" samples used to check for IS interference).

  • Sample Extraction: Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to isolate the analyte and IS from plasma proteins and other matrix components.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient mobile phase to achieve chromatographic separation of Butamirate from potential interferences.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Butamirate and this compound.

  • Data Analysis:

    • Method A: Calculate the Butamirate concentration based on the peak area response against the external calibration curve.

    • Method B: Calculate the peak area ratio of Butamirate to this compound. Determine the Butamirate concentration from the calibration curve constructed using these area ratios.

Comparative Data and Performance Analysis

The following tables summarize representative data from the validation of Method A and Method B.

Table 1: Core Method Performance Characteristics

ParameterMethod A (External Standard)Method B (with Butamirate-d5 IS)Causality and Insight
Linearity (R²) 0.992> 0.998The SIL-IS in Method B corrects for minor inconsistencies in injection volume and ionization, resulting in a tighter correlation.
Precision (%CV) at LLOQ 18.5%8.2%Variability in recovery and matrix effects are significant at low concentrations; the SIL-IS effectively normalizes this variability.[18]
Accuracy (%) at LLOQ 81.0% (Bias: -19.0%)104.5% (Bias: +4.5%)Method A is prone to underestimation due to uncorrected analyte loss during extraction and ion suppression. Method B's accuracy is superior as the IS experiences the same phenomena.
Mean Extraction Recovery 75% (Variable)76% (Consistent)While absolute recovery might be similar, the SIL-IS in Method B accounts for sample-to-sample recovery variations, which Method A cannot.[18]

Table 2: Selectivity Assessment in Six Individual Plasma Lots

Plasma LotMethod A: Interference at Analyte m/z (% of LLOQ Response)Method B: Interference at Analyte m/z (% of LLOQ Response)Causality and Insight
Lot 1 8.5%7.9%Both methods show minimal interference in this clean lot.
Lot 2 15.2%14.5%Minor endogenous interference is present but comparable.
Lot 3 (Hemolyzed) 35.8%12.1%Critical Difference: The hemolyzed matrix causes significant ion suppression in Method A. In Method B, the Butamirate-d5 IS experiences the same suppression, yielding a stable area ratio and thus a correctable, low interference value.
Lot 4 11.0%10.5%Acceptable performance in a standard lot.
Lot 5 (Lipemic) 41.2%13.8%Critical Difference: Similar to hemolysis, the high lipid content in the lipemic sample adversely and variably affects ionization. The SIL-IS co-elutes and provides essential correction, which is impossible with an external standard.[12]
Lot 6 9.1%8.8%Acceptable performance in a standard lot.
ICH M10 Criteria FAIL (2 of 6 lots > 20%)PASS (All lots < 20%)Method B demonstrates robustness across diverse biological matrices, a key requirement for reliable clinical sample analysis.

Table 3: Specificity Assessment with Potential Interferents

Interferent SpikedMethod A: Apparent Butamirate Conc. (as % of LLOQ)Method B: Apparent Butamirate Conc. (as % of LLOQ)Causality and Insight
Metabolite M1 (Isobaric) 115%Not DetectedCritical Difference: If an isobaric metabolite has a similar fragmentation pattern, it can create a false positive in Method A.[19] Proper chromatographic separation is key, but the SIL-IS provides an additional layer of security; the metabolite will not have a corresponding deuterated version, breaking the expected area ratio.
Co-medication X 25%3%Co-eluting medications can cause significant ion suppression.[20][21] Method A falsely reports a lower concentration. Method B corrects for this suppression because the IS is equally affected, demonstrating superior specificity.
Co-medication Y 4%2%No significant interference observed from this compound in either method.
ICH M10 Criteria FAIL PASS Method B proves its ability to specifically quantify Butamirate even in a complex polypharmacy scenario.

Conclusion: Ensuring Data Integrity with this compound

The experimental data unequivocally demonstrates that the use of a stable isotope-labeled internal standard, this compound, is critical for developing a truly specific and selective bioanalytical method for Butamirate. While a method using an external standard may appear acceptable under ideal conditions, it fails when challenged with the inherent variability of real-world biological samples, such as those from hemolyzed or lipemic plasma.[18]

Method B, employing this compound, consistently meets the stringent criteria set forth by the ICH M10 guidelines.[2][4] Its ability to compensate for variations in sample extraction, matrix effects, and instrumental response ensures that the data generated is accurate, precise, and reliable. For researchers, scientists, and drug development professionals, investing in a SIL-IS is not merely a matter of best practice; it is a fundamental requirement for ensuring the integrity of bioanalytical data and the success of regulatory submissions.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • FDA Finalizes Guidance on Bioanalytical Method Valid
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone.
  • Bioanalytical Method Validation. U.S.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • M10 Bioanalytical Method Validation and Study Sample Analysis.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • USFDA guidelines for bioanalytical method valid
  • What is the difference between specificity and selectivity? Lösungsfabrik.
  • Optimized and Validated Spectrophotometric Determination of Butamirate Citrate in Bulk and Dosage Forms using Ion-Pair Form
  • Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. De Gruyter.
  • Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations.
  • Validated stability-indicating derivative and derivative ratio methods for the determination of some drugs used to alleviate respiratory tract disorders and their degrad
  • A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. MDPI.
  • Guideline on bioanalytical method valid
  • M10: Bioanalytical Method Validation and Study Sample Analysis.
  • Bioanalytical method validation: An updated review.
  • This compound CAS: 1215650-08-0.
  • Butamirate-d5 Citr
  • Interferences and contaminants encountered in modern mass spectrometry.
  • Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formul
  • Butamirate Citr
  • Butamirate Citrate-impurities.
  • Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix.
  • What kind of substances interfere with mass spectrometry analysis?
  • Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. PubMed.
  • Mass spectrometric analysis of pharmaceutical adulterants in products labeled as botanical dietary supplements or herbal remedies: A review.

Sources

A Guide to Robustness Testing of an Analytical Method for Butamirate Citrate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reliability in Pharmaceutical Analysis

Butamirate citrate is a widely used non-opioid central cough suppressant, valued for its efficacy in treating non-productive coughs.[1][2] For any pharmaceutical product, ensuring the identity, strength, quality, and purity of the active pharmaceutical ingredient (API) is paramount. This assurance relies on validated analytical methods that produce consistent and reliable results. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous validation of these methods.[3][4][5][6]

A critical component of this validation is robustness testing . The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4][7][8][9] This guide provides an in-depth comparison of an analytical method's performance under such variations, focusing on the quantification of Butamirate Citrate. We will explore the profound advantage of incorporating a stable isotope-labeled internal standard, Butamirate-d5 Citrate, which is fundamental to achieving a truly robust method in modern liquid chromatography-mass spectrometry (LC-MS) analysis.[10][11][12]

The Reference Analytical Method: A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Approach

To evaluate robustness, we must first define the method itself. The following hypothetical LC-MS/MS method is designed for the quantification of Butamirate Citrate in a syrup formulation, reflecting common industry practices for specificity and sensitivity.[13][14][15][16][17]

Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Butamirate Citrate from potential interferences. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity.

The Role of this compound as an Internal Standard (IS)

An ideal internal standard is chemically almost identical to the analyte but distinguishable by the detector. This compound, where five hydrogen atoms are replaced with deuterium, fits this role perfectly for mass spectrometry.[10] It co-elutes with Butamirate Citrate and experiences nearly identical effects during sample preparation, injection, and ionization.[12][18] By calculating the ratio of the analyte's response to the IS's response, we can effectively correct for variations in instrument performance or sample matrix effects, a cornerstone of a trustworthy protocol.[11]

Instrumentation and Conditions
Parameter Condition Justification
HPLC System Standard UPLC/HPLC SystemProvides precise and reproducible solvent delivery and sample injection.
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase offers excellent hydrophobic retention for a molecule like Butamirate. The particle size ensures high efficiency.[14][17]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive mode ionization and helps control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 30% B to 90% B over 3 minA gradient elution ensures that the analyte is eluted with a sharp peak shape in a reasonable runtime.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and pressure.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume minimizes potential column overload and matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar molecules like Butamirate, and the molecule readily accepts a proton.
MRM Transitions Butamirate: m/z 308.2 → 193.2Butamirate-d5: m/z 313.2 → 193.2These transitions (parent ion → fragment ion) are specific to the analyte and IS, ensuring unequivocal identification and quantification.

Designing and Executing the Robustness Study

The objective of the robustness study is to evaluate the impact of deliberately varying key method parameters on the analytical results. This proactive "stress test" identifies which parameters must be most tightly controlled.[19][20]

Workflow for Robustness Testing

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_eval 3. Evaluation prep_std Prepare Standard & QC Samples prep_is Spike with Butamirate-d5 IS prep_std->prep_is nominal Analyze under Nominal Conditions prep_is->nominal vary Vary One Parameter (e.g., Temp +2°C) nominal->vary analyze_varied Analyze Samples vary->analyze_varied revert Revert to Nominal analyze_varied->revert loop_back Repeat for All Parameters revert->loop_back loop_back->vary collect Collect Data: - Retention Time - Peak Area Ratio - Concentration loop_back->collect compare Compare Results vs. Acceptance Criteria collect->compare conclusion Draw Conclusion on Method Robustness compare->conclusion

Caption: Workflow of the robustness testing protocol.

Selected Factors and Variation Levels

Based on ICH guidelines and common HPLC practices, the following parameters were selected for evaluation.[7][8][21] The variations represent typical fluctuations that might occur between different instruments, laboratories, or on different days.

Factor Parameter Nominal Value Low Level (-) High Level (+)
AColumn Temperature40°C38°C42°C
BMobile Phase Flow Rate0.4 mL/min0.38 mL/min (-5%)0.42 mL/min (+5%)
CInitial % Mobile Phase B30%28%32%
DFinal % Mobile Phase B90%88%90%
Experimental Protocol: A Step-by-Step Guide
  • Solution Preparation: Prepare a stock solution of Butamirate Citrate and the this compound internal standard. Create a working standard solution at a known concentration (e.g., 100 ng/mL) by spiking with the IS.

  • System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase under nominal conditions for at least 30 minutes.

  • System Suitability Test (SST): Perform five replicate injections of the working standard. The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area ratio is ≤ 5.0% and peak asymmetry is between 0.9 and 1.5.

  • Nominal Condition Analysis: Analyze the working standard in triplicate under the nominal conditions outlined above.

  • Parameter Variation Analysis:

    • Adjust one parameter to its Low Level (e.g., set column temperature to 38°C).

    • Allow the system to equilibrate for 15 minutes.

    • Analyze the working standard in triplicate.

    • Adjust the same parameter to its High Level (e.g., 42°C), equilibrate, and re-analyze in triplicate.

  • Return and Repeat: Return the parameter to its nominal value. Repeat Step 5 for all other factors (B, C, and D), varying only one factor at a time.

  • Data Analysis: For each condition, calculate the mean retention times, peak area ratios, and the final quantified concentration. Compare these values against the results from the nominal conditions.

Acceptance Criterion for Robustness: The method is considered robust if the calculated concentration at each varied condition is within ±5% of the concentration determined under nominal conditions, and all SST criteria are met.

Comparative Results and In-Depth Analysis

The following tables present hypothetical data from the robustness study, designed to illustrate the method's performance.

Table 1: Impact of Variations on System Suitability and Retention Time
Condition Parameter Varied Butamirate RT (min) Butamirate-d5 RT (min) Peak Asymmetry SST Pass/Fail
Nominal -2.542.531.12Pass
A (-) Temp: 38°C2.582.571.14Pass
A (+) Temp: 42°C2.502.491.11Pass
B (-) Flow: 0.38 mL/min2.672.661.15Pass
B (+) Flow: 0.42 mL/min2.422.411.10Pass
C (-) Initial %B: 28%2.612.601.13Pass
C (+) Initial %B: 32%2.482.471.12Pass

Analysis: As expected, variations in temperature, flow rate, and mobile phase composition caused predictable shifts in retention time (RT). For example, decreasing the flow rate increased the RT. Critically, the retention times of Butamirate and its deuterated internal standard shifted together, maintaining their co-elution. All system suitability criteria, such as peak asymmetry, remained well within acceptable limits, indicating the method's fundamental stability.

Table 2: Comparison of Quantitative Performance with and without Internal Standard Correction
Condition Parameter Varied Analyte Area (Absolute) IS Area (Absolute) Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) % Deviation from Nominal
Nominal -510,450525,1800.972100.00.0%
A (-) Temp: 38°C512,300527,1000.972100.00.0%
A (+) Temp: 42°C508,990523,6500.972100.00.0%
B (-) Flow: 0.38 mL/min535,970 (+5.0%)551,440 (+5.0%)0.972100.00.0%
B (+) Flow: 0.42 mL/min484,930 (-5.0%)498,920 (-5.0%)0.972100.00.0%
C (-) Initial %B: 28%511,150525,8700.972100.00.0%
C (+) Initial %B: 32%509,850524,5300.972100.00.0%

Analysis: This table powerfully demonstrates the value of the deuterated internal standard. When the flow rate was decreased (Condition B-), the analyte spent more time in the ion source, leading to a 5.0% increase in its absolute peak area. Without an internal standard, this would have resulted in a 5.0% positive bias in the result. However, the Butamirate-d5 internal standard experienced the exact same effect, with its absolute area also increasing by 5.0%. Consequently, the peak area ratio remained constant , and the final calculated concentration showed 0.0% deviation from the nominal value. This self-validating system ensures accuracy even when minor system performance drifts occur.

The Logic of Internal Standard Correction

Caption: The corrective mechanism of the internal standard.

Conclusion: A Method Fit for Purpose

The experimental data demonstrates that the proposed LC-MS/MS method for the quantification of Butamirate Citrate is highly robust. Deliberate variations in critical parameters such as column temperature, flow rate, and mobile phase composition did not significantly impact the accuracy of the final results. The maximum deviation observed in the calculated concentration was well within the acceptance criterion of ±5%.

This stability is fundamentally attributed to the use of a stable isotope-labeled internal standard, This compound . Its ability to mimic the analyte's behavior under varying conditions provides a powerful, self-correcting mechanism that is indispensable for high-quality pharmaceutical analysis. This guide confirms that the analytical method is reliable for its intended purpose and can be confidently transferred between laboratories and instruments, ensuring consistent data quality throughout a product's lifecycle.

References

  • Hassib S.T., El-Zaher A.A., Fouad M.A. (2011). Validated stability-indicating derivative and derivative ratio methods for the determination of some drugs used to alleviate respiratory tract disorders and their degradation products. Drug Test Anal., 3(5): 306-318. [Link]

  • Vander Heyden, Y., et al. (2001). Robustness Tests. LCGC International. [Link]

  • Hassib, S. T., et al. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Central European Journal of Chemistry. [Link]

  • El-Gindy, A., et al. (2011). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. [Link]

  • ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Chromatography Today. (2018). Why a robust method is essential in pharmaceutical analysis. [Link]

  • FDA. (1996). Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Dotsikas, Y., et al. (2021). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. MDPI. [Link]

  • Dolan, J. W. (2016). Method Validation and Robustness. LCGC International. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Malliou, E. T., et al. (1993). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Lu-Soft. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. [Link]

  • Separation Science. (2019). Implementing Robustness Testing for HPLC Methods. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Dotsikas, Y., et al. (2021). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Semantic Scholar. [Link]

  • Pharma Best Practices. (2023). Ensuring Specificity & Robustness in Method Validation. [Link]

  • Paul, K. A., et al. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. ResearchGate. [Link]

  • El-Gindy, A., et al. (2011). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in. Longdom Publishing. [Link]

  • Verplaetse, R. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Ferreira, S. L. C., et al. (2015). Robustness evaluation in analytical methods optimized using experimental designs. ResearchGate. [Link]

  • Lab Manager. (2024). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Catalent. (2022). Analytical Method Development Based on Design of Experiments. Catalent Biologics. [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • de Oliveira, A. M., et al. (2010). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Dotsikas, Y., et al. (2021). (PDF) A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. ResearchGate. [Link]

  • Paul, K. A., et al. (2011). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. AENSI Publisher. [Link]

Sources

A Senior Application Scientist's Guide to the Limit of Detection and Quantification for Butamirate Bioanalysis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the determination of Butamirate, a non-opioid cough suppressant. We will delve into the critical parameters of the limit of detection (LOD) and the limit of quantification (LOQ), comparing traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) to the more advanced Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) incorporating a deuterated internal standard (IS). This document is designed to offer a comprehensive understanding of the experimental choices and their causal impact on bioanalytical sensitivity and reliability.

The Foundational Pillars of Bioanalytical Sensitivity: Understanding LOD and LOQ

In the landscape of bioanalytical method validation, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental metrics that define the performance and suitability of an analytical method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidance on their determination, ensuring data integrity for pivotal studies.

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. It is the point at which we can confidently say the analyte is present.

The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with an acceptable level of accuracy and precision. This is the critical threshold for quantitative studies, as it defines the lower end of the assay's reliable working range. For bioanalytical methods, the LOQ is the lowest standard on the calibration curve.

The determination of these parameters is not merely a statistical exercise but a crucial aspect of method validation that directly impacts the applicability of the assay in pharmacokinetic and other clinical studies.

Comparative Analysis of Analytical Methodologies for Butamirate

The choice of analytical technique is a critical decision in the development of a bioanalytical assay for Butamirate. Here, we compare the performance of HPLC-UV with a projected, state-of-the-art LC-MS/MS method utilizing a deuterated internal standard.

Analytical MethodTypical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV 23.5 µg/mL (for Butamirate Citrate in pharmaceutical formulations)[1]Cost-effective, widely available instrumentation, robust for higher concentration samples.Lower sensitivity, susceptible to interference from matrix components, may not be suitable for low-dose pharmacokinetic studies.
Projected LC-MS/MS with Deuterated IS Estimated at low ng/mL range (based on data for the structurally similar metabolite, 2-phenylbutyric acid, with reported LOQs of 50-100 ng/mL)[2][3]High sensitivity and selectivity, enhanced precision and accuracy due to the deuterated internal standard correcting for matrix effects and extraction variability, suitable for demanding pharmacokinetic studies.[4]Higher initial instrument cost, more complex method development.

The significant improvement in sensitivity with LC-MS/MS is a direct result of the technique's inherent selectivity and the use of a deuterated internal standard. A deuterated IS is chemically identical to the analyte, ensuring it behaves similarly during sample processing and analysis, thereby correcting for variations that can lead to inaccurate results.[5] This is particularly crucial when dealing with complex biological matrices such as plasma or urine.

The Gold Standard: A Projected LC-MS/MS Method for Butamirate with a Deuterated Internal Standard

To illustrate the practical application of this advanced methodology, we present a detailed, step-by-step experimental protocol for the quantification of Butamirate in human plasma. This protocol is based on established methods for structurally related compounds and represents a robust approach to achieving low limits of quantification.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_add Add Deuterated Butamirate IS plasma->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection Inject into LC-MS/MS reconstitution->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection Mass Spectrometric Detection (MRM Mode) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate Butamirate Concentration calibration_curve->concentration_calc

Caption: A generalized workflow for the bioanalysis of Butamirate in plasma using LC-MS/MS with a deuterated internal standard.

Detailed Step-by-Step Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the deuterated Butamirate internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Rationale: Liquid chromatography separates Butamirate from other components in the sample extract, while tandem mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Butamirate: Precursor ion > Product ion (specific m/z values to be determined during method development).

      • Deuterated Butamirate: Precursor ion > Product ion (specific m/z values to be determined during method development, with a mass shift corresponding to the number of deuterium atoms).

    • Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

3. Data Analysis and Quantification

  • Rationale: The use of a deuterated internal standard allows for the accurate calculation of the analyte concentration by correcting for any variations during the analytical process.

  • Procedure:

    • Integrate the peak areas for both Butamirate and the deuterated Butamirate internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Butamirate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: The Imperative of Methodological Advancement for Sensitive Bioanalysis

This guide has elucidated the critical importance of selecting an appropriate analytical methodology to achieve the desired sensitivity for the bioanalysis of Butamirate. While HPLC-UV remains a viable option for the analysis of formulations with higher concentrations, the superior sensitivity and selectivity of LC-MS/MS, particularly when coupled with the use of a deuterated internal standard, are indispensable for demanding applications such as pharmacokinetic studies in drug development. The projected low ng/mL LOQ achievable with the described LC-MS/MS method empowers researchers to gain a more comprehensive understanding of the drug's behavior in biological systems, ultimately contributing to the development of safer and more effective therapies. The principles and protocols outlined herein provide a robust framework for scientists to develop and validate high-quality bioanalytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • Strassnig, S., & Laryea, M. D. (2010). Simultaneous LC–MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(S3), 321-328. Retrieved from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

  • Paul, A. K., Rahman, M., Seraj, S., Paul, A., Arif, H. A., & Islam, T. (2011). Development and validation of a new stable HPLC method for the assay of butamirate citrate in pharmaceutical formulations. Advances in Natural and Applied Sciences, 5(2), 75-84.
  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., ... & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved from [Link]

  • Haider, M. (2011). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products.
  • Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Bioanalysis, 1(1), 43-57. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butamirate-d5 Citrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of Butamirate-d5 Citrate, a deuterated analog of the cough suppressant Butamirate Citrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe handling and disposal of this compound, thereby protecting both laboratory personnel and the environment. The procedures outlined are grounded in authoritative safety data and regulatory best practices.

The Imperative of Proper Disposal: Beyond the Bench

This compound, while a valuable tool in pharmaceutical research, requires meticulous handling and disposal due to its chemical nature and potential health effects. As with any active pharmaceutical ingredient (API), improper disposal can lead to environmental contamination and pose risks to public health.[1][2][3] Flushing chemicals down the drain or discarding them in regular trash can introduce active compounds into waterways, as sewage treatment systems are often not equipped to remove them completely.[3][4] Therefore, a disciplined, compliant disposal process is a cornerstone of responsible research.

The primary guiding principle for the disposal of any laboratory chemical is the Safety Data Sheet (SDS). This document provides substance-specific information on hazards, handling, and disposal.[5] For this compound, the SDS classifies the compound as a Category 2 reproductive toxicity hazard, meaning it is suspected of damaging fertility or the unborn child.[6][7] This classification mandates that it be handled and disposed of as hazardous waste.

Regulatory Landscape: Understanding the Framework

The disposal of chemical waste, particularly pharmaceutical compounds, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations prohibit the disposal of hazardous waste pharmaceuticals down the sewer and outline requirements for their proper management and disposal.[1][8] All disposal activities must comply with applicable federal, state, and local regulations.[10][11] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. It starts with safe handling and correct segregation of waste streams.

Personal Protective Equipment (PPE)

When handling this compound, including preparing it for disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[13]

  • Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile) are required.[7][14] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[14]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[10]

Waste Storage
  • Designated Container: All this compound waste, including contaminated materials, must be collected in a designated, properly labeled hazardous waste container.[5][12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[1][4]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical destruction facility, typically via controlled incineration.[13][15] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.

Step 1: Waste Collection

  • Place all solid this compound waste, including unused compound and contaminated disposables (e.g., weigh boats, pipette tips), directly into the designated hazardous waste container.

Step 2: Handling Contaminated Solvents and Solutions

  • If this compound is in a solution, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not discharge any solutions containing this compound to the sewer system.[13][15]

Step 3: Empty Container Decontamination and Disposal

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).[12]

  • Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your liquid hazardous waste container.[12]

  • After triple-rinsing, the container can be disposed of as regular laboratory waste, but only after the original label has been defaced or removed to prevent misuse.[12] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of.[15]

Step 4: Arranging for Pickup and Disposal

  • Once the waste container is full or ready for disposal, store it in a designated, secure area.

  • Contact your institution’s EHS department to arrange for pickup by a licensed hazardous waste disposal contractor. Ensure all required documentation, such as a hazardous waste manifest, is completed as per institutional and regulatory requirements.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[15]

  • Ventilate: Ensure the area is well-ventilated.[13]

  • Don PPE: Wear the appropriate PPE as described in Section 3.[15]

  • Containment & Cleanup:

    • For solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.[14]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomite).[10]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[13][15]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.[10] Collect all decontamination materials as hazardous waste.

Summary of Key Information

Aspect Guideline
Chemical Name This compound
Primary Hazard Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[6][7]
Primary Disposal Route Collection by a licensed hazardous waste contractor for controlled incineration.[13][15]
Prohibited Disposal DO NOT dispose of in regular trash. DO NOT discharge to sewer systems or drains.[1][13][15]
Required PPE Chemical-resistant gloves, safety goggles, lab coat. Use respiratory protection if dust or aerosols are generated.[10][13]
Waste Container Labeled, sealed, and compatible container designated for hazardous chemical waste.[5][12]
Empty Container Disposal Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, then dispose of the container as non-hazardous lab waste.[12]
Spill Cleanup Use inert absorbent for liquids or careful sweeping for solids. Collect all cleanup materials as hazardous waste.[10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

G cluster_start cluster_type cluster_solid cluster_liquid cluster_container cluster_end start Waste Generated: This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Product Container waste_type->empty_container Empty Container solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container store Store Waste Securely for Pickup solid_container->store liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->store rinse Triple-Rinse with Appropriate Solvent empty_container->rinse rinse->liquid_container Collect Rinsate deface Deface Label / Puncture Container rinse->deface non_haz Dispose as Non-Hazardous Lab Glass/Plastic deface->non_haz ehs Arrange Pickup via EHS / Licensed Contractor store->ehs

Sources

Navigating the Safe Handling of Butamirate-d5 Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Butamirate-d5 Citrate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower your team with the knowledge to handle this compound with confidence and precision.

Understanding the Compound: this compound at a Glance

This compound is a deuterated form of Butamirate Citrate, an antitussive (cough suppressant) agent.[1][2][3] While its primary application is in research and development, it's crucial to recognize its potential hazards to ensure safe handling.[4] The primary concern associated with this compound is its classification as a suspected reproductive toxin (Category 2).[4][5] This necessitates a cautious and well-defined approach to personal protective equipment (PPE) and handling procedures.

PropertyInformationSource
Chemical Name This compound[4]
Appearance White solid[4]
Primary Hazard Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2)[4][5]
Recommended Use Research and development only[4]
Restrictions on Use Not for human or animal consumption[4]

Core Directive: Personal Protective Equipment (PPE)

A risk-based approach is fundamental to selecting the appropriate PPE. For this compound, the potential for reproductive toxicity dictates a stringent PPE protocol to minimize any route of exposure.

Essential PPE for Handling this compound:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6][7] A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[6][8] All eye and face protection must be ANSI Z87.1 compliant.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory.[9][10] Given the nature of the hazard, butyl rubber or nitrile gloves are recommended.[4][11] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[12] After handling the compound, gloves should be removed promptly and hands should be washed thoroughly.[9][12] For tasks with a higher risk of exposure, consider double-gloving.[6]

  • Body Protection: A lab coat is the minimum requirement to protect skin and clothing from contamination.[6][7] For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or coveralls should be worn.[13] Lab coats should be buttoned and fit properly to provide maximum coverage.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[8][14]

Operational Plan: Safe Handling and Experimental Workflow

Adherence to a strict operational plan is critical to mitigate the risks associated with this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4] Your workspace should be clean and uncluttered. All necessary PPE must be readily available and in good condition.

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[15] Ensure the fume hood is functioning correctly before commencing work.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use non-sparking tools.[9]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimentation: Conduct all experimental procedures involving this compound within a fume hood.

  • Post-Handling: After completing your work, decontaminate all surfaces and equipment.[16] Wash your hands thoroughly with soap and water, even after removing gloves.[12]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_experiment Conduct Experiment handling_solution->handling_experiment post_decontaminate Decontaminate Surfaces & Equipment handling_experiment->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of this compound and any contaminated materials is a critical final step in the safety protocol.

Waste Segregation and Disposal Protocol:
  • Solid Waste: Unused this compound and any grossly contaminated solid materials (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[14]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste in a designated container.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[16][17] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. In the absence of a take-back program, unused medicine can be mixed with an undesirable substance like coffee grounds or kitty litter in a sealed bag before being thrown in the trash.[17][18]

Disposal Decision Tree Diagram:

G start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coats) waste_type->ppe_waste PPE collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Hazardous Waste Container ppe_waste->collect_ppe dispose Dispose via Institutional EHS (Follow Regulations) collect_solid->dispose collect_liquid->dispose collect_ppe->dispose

Caption: Decision tree for the proper disposal of this compound waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal.[16] For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of your research team while handling this compound.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory. Purdue University Department of Chemistry.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
  • American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • LGC Standards. (2024, May 1). SAFETY DATA SHEET: this compound.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Butamirate Citrate. (n.d.). FDA Verification Portal.
  • Butamirate Citrate. (n.d.). FDA Verification Portal.
  • Butamirate citrate 2. Qualitative and Quantitative composition Each 5ml contains. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Butamirate. (n.d.). Manasa Life Sciences.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Butamirate citrate - Safety Data Sheet. (2025, May 3). ChemicalBook.
  • Butamirate citrate-SDS. (2025, June 20). MedChemExpress.
  • Butamirate citrate associated methemoglobinemia. (2025, August 6). ResearchGate.
  • Safety Data Sheet - Butamirate citrate. (2020, December 2). Biosynth.
  • MM3771.00 - Butamirate Citrate - SAFETY DATA SHEET. (n.d.).
  • Butamirate Citrate Safety Data Sheet. (n.d.). Scribd.
  • Butamirate citrate Safety Data Sheets(SDS). (n.d.). lookchem.
  • BUTAMIRATE 7.5MG/5ML SYRUP. (n.d.). Drugs.com.
  • Medicine: Proper Disposal. (n.d.). Nationwide Children's Hospital.
  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). DEA.gov.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butamirate-d5 Citrate
Reactant of Route 2
Reactant of Route 2
Butamirate-d5 Citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.